Hdac6-IN-38
Description
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Structure
2D Structure
Properties
Molecular Formula |
C21H21N3O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]indole-3-carboxamide |
InChI |
InChI=1S/C21H21N3O3/c25-20(23-27)16-9-7-14(8-10-16)11-22-21(26)18-13-24(12-15-5-6-15)19-4-2-1-3-17(18)19/h1-4,7-10,13,15,27H,5-6,11-12H2,(H,22,26)(H,23,25) |
InChI Key |
GMTJPGUAGKNACX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=C(C3=CC=CC=C32)C(=O)NCC4=CC=C(C=C4)C(=O)NO |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of a Selective HDAC6 Inhibitor: A Technical Guide
Disclaimer: As of November 2025, a specific molecule designated "Hdac6-IN-38" is not described in publicly accessible scientific literature or databases. Therefore, this document serves as an in-depth technical guide to the discovery and development process of a representative selective Histone Deacetylase 6 (HDAC6) inhibitor, synthesizing data and methodologies from publicly available research on various well-characterized inhibitors. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting HDAC6
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb histone deacetylase. Unlike other HDACs that primarily target nuclear histones to regulate gene expression, HDAC6's main substrates are non-histone proteins, including α-tubulin and the chaperone protein Hsp90. Through its enzymatic activity, HDAC6 plays a crucial role in various cellular processes such as cell motility, protein quality control via the aggresome pathway, and immune regulation. Its dysregulation has been implicated in the pathogenesis of various diseases, notably cancer and neurodegenerative disorders, making it a compelling therapeutic target. Selective inhibition of HDAC6 is hypothesized to offer therapeutic benefits with a potentially wider therapeutic window compared to pan-HDAC inhibitors, which are often associated with dose-limiting toxicities.
Lead Discovery and Optimization
The discovery of a novel selective HDAC6 inhibitor typically begins with a high-throughput screening (HTS) campaign against a library of diverse chemical compounds, followed by a structure-guided drug design and lead optimization process. The general structure of an HDAC inhibitor consists of three key pharmacophoric elements: a zinc-binding group (ZBG) that chelates the zinc ion in the catalytic site, a "linker" region, and a "cap" group that interacts with the rim of the catalytic tunnel. Selectivity for HDAC6 is often achieved by designing bulky cap groups that create steric hindrance in the narrower active sites of other HDAC isoforms.
A representative synthetic scheme for a novel HDAC6 inhibitor, based on common synthetic routes for quinazoline-based hydroxamic acids, is outlined below.
Representative Synthesis Scheme
The synthesis of a novel quinazoline-based HDAC6 inhibitor can be achieved through a multi-step process. For instance, a common approach involves the initial synthesis of a quinazoline-4(3H)-one core, which serves as the cap group. This core is then functionalized with a linker, typically containing an ester group. Finally, the ester is converted to the hydroxamic acid, which acts as the zinc-binding group.
In Vitro Characterization
Enzymatic Activity and Selectivity
The primary goal of in vitro characterization is to determine the potency and selectivity of the new chemical entity (NCE). This is typically achieved using a fluorogenic enzymatic assay.
Table 1: In Vitro Enzymatic Activity of Representative Selective HDAC6 Inhibitors
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference Compound |
| Ricolinostat (ACY-1215) | 5 | >1000 | >200 | Panobinostat |
| Tubastatin A | 15 | >1000 | >66 | SAHA |
| Nexturastat A | 5.7 | 185 | 32 | - |
| QTX125 | <10 | >1000 | >100 | Tubastatin A |
| Compound 14 | 2 | 304 | 152 | TO-317 |
Data compiled from multiple public sources for illustrative purposes.
Cellular Activity
To confirm that the inhibitor engages its target in a cellular context, assays are performed to measure the acetylation of known HDAC6 substrates. The most common biomarker for HDAC6 inhibition is the hyperacetylation of α-tubulin.
Table 2: Cellular Activity of Representative Selective HDAC6 Inhibitors
| Compound | Cell Line | α-tubulin Acetylation EC50 (nM) | Antiproliferative GI50 (µM) |
| Ricolinostat (ACY-1215) | MM.1S | ~50 | 2.8 |
| Tubastatin A | HeLa | ~280 | >10 |
| QTX125 | MINO (MCL) | <100 | 0.09 |
| Compound 14 | Neuro-2a | <50 | >5 |
Data compiled from multiple public sources for illustrative purposes. EC50 and GI50 values can vary significantly based on the cell line and assay conditions.
In Vivo Evaluation
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development. Pharmacokinetic (PK) studies are typically conducted in rodents.
Table 3: Pharmacokinetic Parameters of Representative HDAC6 Inhibitors in Mice
| Compound | Dose & Route | Cmax (ng/mL) | T½ (hours) | Bioavailability (%) |
| Ricolinostat (ACY-1215) | 10 mg/kg, p.o. | ~300 | ~2.5 | 54.4 |
| Ricolinostat (ACY-1215) | 5 mg/kg, i.v. | ~1200 | ~2.0 | - |
| Compound 14 | 20 mg/kg, i.p. | 4839 | 1.7 | N/A |
| TO-317 (Parent Cpd) | 50 mg/kg, i.p. | 95.1 | 1.7 | N/A |
Data compiled from multiple public sources for illustrative purposes.[1]
Preclinical Efficacy
The antitumor or neuroprotective effects of the inhibitor are evaluated in relevant animal models. For oncology indications, this often involves xenograft models where human cancer cells are implanted into immunodeficient mice.
Table 4: In Vivo Efficacy of Representative HDAC6 Inhibitors
| Compound | Model | Dosing Regimen | Outcome |
| Ricolinostat (ACY-1215) | MM.1S Multiple Myeloma Xenograft | 50 mg/kg/day, p.o. | Significant tumor growth inhibition |
| QTX125 | MINO Mantle Cell Lymphoma Xenograft | 25 mg/kg, i.p., 3x/week | Significant tumor growth inhibition |
| Compound 14 | SM1 Melanoma Xenograft | 20 mg/kg, i.p. | 56% tumor growth inhibition |
Data compiled from multiple public sources for illustrative purposes.[2]
Signaling Pathways and Experimental Workflows
Key HDAC6 Signaling Pathways
HDAC6's role in cellular homeostasis is primarily mediated through the deacetylation of its key substrates. Inhibition of HDAC6 leads to the hyperacetylation of these substrates, disrupting pathological processes.
Caption: Key signaling pathways modulated by HDAC6 inhibition.
Drug Discovery and Development Workflow
The path from an initial idea to a clinical candidate is a structured process involving multiple stages of evaluation.
Caption: A typical workflow for HDAC6 inhibitor discovery and development.
Detailed Experimental Protocols
In Vitro HDAC6 Enzymatic Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the IC50 value of a test compound against recombinant human HDAC6.
-
Reagents & Materials:
-
Recombinant human HDAC6 enzyme (BPS Bioscience, Cat# 50006)
-
HDAC6 Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC, BPS Bioscience, Cat# 50037)
-
HDAC Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (with Trypsin)
-
Test compound (serially diluted in DMSO)
-
White 96-well microplate
-
-
Procedure:
-
Add 50 µL of HDAC Assay Buffer to each well.
-
Add 5 µL of serially diluted test compound to the sample wells. Add 5 µL of a known inhibitor (e.g., Tubastatin A) for the positive control and 5 µL of DMSO for the vehicle control.
-
Add 20 µL of diluted HDAC6 enzyme to all wells except the "no-enzyme" control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the HDAC6 substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Read the fluorescence on a microplate reader at an excitation of 360 nm and an emission of 460 nm.[3]
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Cellular α-Tubulin Acetylation Assay (Western Blot)
This protocol details the procedure to measure the increase in acetylated α-tubulin in cells treated with an HDAC6 inhibitor.
-
Reagents & Materials:
-
Human cancer cell line (e.g., MCF-7, HCT-116, or a relevant hematological line like MINO).
-
Cell culture medium and supplements.
-
Test compound.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, transfer apparatus, PVDF membrane.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-acetyl-α-Tubulin (Lys40), anti-α-Tubulin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer and incubating on ice for 30 minutes. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.[2]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Re-probing: Strip the membrane and re-probe with an antibody for total α-tubulin or another loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the acetylated α-tubulin band to the intensity of the loading control band for each sample.
-
Calculate the fold change in normalized acetylated α-tubulin levels relative to the vehicle-treated control.
-
Conclusion
The discovery and development of selective HDAC6 inhibitors represent a promising therapeutic strategy for a range of diseases. The process is a multi-faceted endeavor that relies on a combination of rational drug design, robust in vitro and in vivo assays, and a thorough understanding of the underlying biology of HDAC6. The methodologies and data presented in this guide, synthesized from the broader field of HDAC6 inhibitor research, provide a representative framework for the evaluation of new chemical entities targeting this important enzyme. Future work will continue to focus on improving selectivity, optimizing pharmacokinetic properties, and identifying patient populations most likely to benefit from this therapeutic approach.
References
Hdac6-IN-38: A Technical Guide to its Biological Activity and Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target in a range of diseases, including cancer and neurodegenerative disorders.[1] Unlike other HDACs, HDAC6 is predominantly located in the cytoplasm and acts on non-histone proteins, playing a crucial role in cell motility, protein quality control, and stress responses.[2][3] Hdac6-IN-38, also identified as Compound Z-7, is a potent and novel inhibitor of HDAC6. This document provides a comprehensive overview of the known biological activity and targets of this compound, based on currently available data.
Quantitative Biological Activity
This compound demonstrates significant potency as an inhibitor of HDAC6. The primary quantitative measure of its activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound Name | Target | IC50 (nM) | Cell Line | Effect |
| This compound (Compound Z-7) | HDAC6 | 3.25 | MGC-803 | Inhibition of proliferation |
Data sourced from MedChemExpress.[4][5]
Biological Targets and Mechanism of Action
The primary target of this compound is Histone Deacetylase 6 (HDAC6) . By inhibiting HDAC6, this compound modulates the acetylation status of various downstream protein substrates, thereby influencing a range of cellular processes.
Key Substrates of HDAC6 and Cellular Consequences of Inhibition:
-
α-tubulin: HDAC6 is a major deacetylase of α-tubulin. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which in turn affects microtubule stability and dynamics, impacting cell motility and intracellular transport.
-
Hsp90 (Heat shock protein 90): Deacetylation by HDAC6 is required for the chaperone activity of Hsp90. Inhibition of HDAC6 disrupts Hsp90 function, leading to the degradation of Hsp90 client proteins, many of which are oncoproteins.
-
Cortactin: This protein is involved in actin cytoskeleton dynamics. HDAC6-mediated deacetylation of cortactin is important for cell migration.
-
Stress Granules: HDAC6 is essential for the formation of stress granules, which are aggregates of proteins and RNAs that form in response to cellular stress.
The inhibition of HDAC6 by this compound is anticipated to trigger a cascade of downstream effects, including the disruption of cancer cell proliferation, as observed in MGC-803 cells.
Signaling Pathways
The following diagram illustrates the central role of HDAC6 in cellular pathways and the putative points of intervention for an inhibitor like this compound.
Caption: HDAC6 deacetylates key proteins, influencing major cellular processes. This compound inhibits HDAC6, disrupting these pathways.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not yet publicly available in peer-reviewed literature. However, based on standard methodologies for evaluating HDAC inhibitors, the following represents a likely workflow.
Hypothetical Experimental Workflow for this compound Characterization
Caption: A typical workflow for characterizing a novel HDAC6 inhibitor, from in vitro potency to in vivo efficacy.
General Methodologies:
-
HDAC6 Enzymatic Assay (IC50 Determination): A fluorogenic assay is commonly used. Recombinant human HDAC6 enzyme is incubated with a fluorogenic substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore). In the presence of an inhibitor like this compound, the deacetylation of the substrate is blocked. A developer solution is then added that digests the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal. The signal intensity is inversely proportional to the HDAC6 activity. The IC50 value is calculated by fitting the dose-response curve.
-
Cell Proliferation Assay (e.g., MTT Assay): Cancer cell lines (such as MGC-803) are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 72 hours). Subsequently, a reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active metabolism convert the MTT into a purple formazan product. The amount of formazan is quantified by measuring the absorbance at a specific wavelength, which correlates with the number of viable cells.
-
Western Blot for Target Engagement: Cells are treated with this compound. Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control). Detection with a secondary antibody and a chemiluminescent substrate allows for the visualization of protein bands. An increase in the ratio of acetylated α-tubulin to total α-tubulin indicates target engagement by the HDAC6 inhibitor.
Conclusion
This compound is a highly potent inhibitor of HDAC6, demonstrating promising anti-proliferative activity in a cancer cell line. Its mechanism of action is centered on the inhibition of HDAC6's deacetylase activity, leading to the hyperacetylation of key cytoplasmic proteins and the subsequent disruption of cellular processes vital for cancer cell survival and motility. Further research is required to fully elucidate its selectivity profile, in vivo efficacy, and therapeutic potential. The information presented in this guide provides a foundational understanding for researchers and drug development professionals interested in this novel HDAC6 inhibitor.
References
- 1. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2723328A1 - Combination treatment comprising a hdac6 inhibitor and an akt inhibitor - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Hdac6-IN-38 and its Effect on Histone Acetylation: An In-depth Technical Guide
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "Hdac6-IN-38." Therefore, this guide will provide a comprehensive overview of Histone Deacetylase 6 (HDAC6) and the effects of its inhibitors on protein acetylation, using well-characterized examples to illustrate the principles and methodologies relevant to a compound like this compound. This document is intended for researchers, scientists, and drug development professionals.
Introduction to HDAC6
Histone Deacetylase 6 (HDAC6) is a unique member of the class IIb histone deacetylase family of enzymes.[1] Unlike most other HDACs, which are primarily located in the nucleus and regulate gene expression through the deacetylation of histones, HDAC6 is predominantly found in the cytoplasm.[1][2] This distinct localization points to its primary role in regulating the acetylation status and function of a variety of non-histone proteins.[3]
Structurally, HDAC6 is distinguished by the presence of two catalytic domains (CD1 and CD2) and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP).[4] This unique structure allows HDAC6 to participate in a wide array of cellular processes, including cell motility, protein quality control, and stress responses.
The Role of HDAC6 in Protein Acetylation
While named a "histone" deacetylase, the primary substrates of HDAC6 are non-histone proteins. Its impact on histone acetylation is less pronounced and often considered secondary to its cytoplasmic functions.
Effect on Non-Histone Proteins
HDAC6 plays a critical role in deacetylating several key cytoplasmic proteins:
-
α-tubulin: This is the most well-characterized substrate of HDAC6. Deacetylation of α-tubulin is crucial for regulating microtubule stability and dynamics, which in turn affects processes like cell migration and intracellular transport.
-
Hsp90 (Heat shock protein 90): HDAC6-mediated deacetylation of Hsp90 is essential for its chaperone activity, which is vital for the proper folding and stability of numerous client proteins involved in cell signaling and survival.
-
Cortactin: This protein is involved in the regulation of the actin cytoskeleton. Its deacetylation by HDAC6 influences cell motility and invasion.
-
Other substrates: Other identified substrates of HDAC6 include peroxiredoxins and the tumor suppressor p53, implicating HDAC6 in oxidative stress responses and cell cycle control.
Effect on Histone Acetylation
Although primarily cytoplasmic, HDAC6 can shuttle into the nucleus and has been shown to have some activity on histones. For instance, studies have demonstrated that HDAC6 can regulate the acetylation of histones H3 and H4 on specific gene promoters, such as the PEPCK gene. However, the inhibition of HDAC6 generally leads to a much more pronounced increase in the acetylation of its cytoplasmic substrates, like α-tubulin, compared to histones. This selectivity is a key feature that distinguishes HDAC6 inhibitors from pan-HDAC inhibitors.
Mechanism of Action of HDAC6 Inhibitors
HDAC6 inhibitors are small molecules that typically interact with the zinc ion in the catalytic site of the enzyme, thereby blocking its deacetylase activity. This inhibition leads to the hyperacetylation of HDAC6 substrates. The primary consequence of HDAC6 inhibition is the accumulation of acetylated α-tubulin and Hsp90, which can have various downstream effects, including:
-
Altered microtubule dynamics and impaired cell motility.
-
Disruption of Hsp90 chaperone function, leading to the degradation of its client proteins.
-
Induction of apoptosis and cell cycle arrest in cancer cells.
Quantitative Data on HDAC6 Inhibitor Activity
The following tables summarize quantitative data for well-characterized HDAC6 inhibitors, providing a reference for the potential activity of a compound like this compound.
Table 1: In Vitro Inhibitory Activity of Selected HDAC6 Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity vs. other HDACs | Reference |
| Tubastatin A | HDAC6 | 15 | >1000-fold vs. Class I HDACs | |
| Ricolinostat (ACY-1215) | HDAC6 | 5 | ~11-fold vs. HDAC1/2/3 | |
| Citarinostat (ACY-241) | HDAC6 | 2.8 | >65-fold vs. Class I HDACs | |
| Compound 5b (Quinazoline-4-(3H)-one derivative) | HDAC6 | 150 | Selective over HDAC4 and HDAC8 | |
| NR-160 (Tetrazole-based inhibitor) | HDAC6 | Not specified | Selective over other HDAC isoforms |
Table 2: Cellular Effects of Selected HDAC6 Inhibitors
| Inhibitor | Cell Line | Effect | Concentration | Reference |
| Tubastatin A | Rat brain oligodendrocytes | Increased acetylated α-tubulin | 2 µM | |
| Ricolinostat (ACY-1215) | Breast cancer cell lines | Induction of c-Myc degradation | Not specified | |
| Compound 5c (Quinazoline-4-(3H)-one derivative) | MCF7 and HCT-116 | Increased acetylated α-tubulin and acetyl-H3 | 0.1–1 µM | |
| NQN-1 (Naphthoquinone derivative) | MV4-11 (AML cells) | Induced hyperacetylated tubulin | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of HDAC6 inhibitors. Below are outlines of key experimental protocols.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This assay quantifies the enzymatic activity of HDAC6 in the presence of an inhibitor.
-
Materials: Recombinant human HDAC6 enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, developer solution, test inhibitor (dissolved in DMSO), and a 96-well plate.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add the recombinant HDAC6 enzyme to each well of the 96-well plate.
-
Add the diluted inhibitor to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution, which releases the fluorescent moiety from the deacetylated substrate.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Western Blot Analysis for Protein Acetylation
This method is used to assess the effect of an HDAC6 inhibitor on the acetylation levels of its target proteins within cells.
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency and treat with various concentrations of the HDAC6 inhibitor or vehicle control (DMSO) for a specified duration.
-
Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and deacetylase inhibitors to preserve the protein acetylation status.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the acetylated form of the protein of interest (e.g., anti-acetyl-α-tubulin, anti-acetyl-H3) and a loading control (e.g., total α-tubulin, total H3, or β-actin).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Quantification: Quantify the band intensities and normalize the acetylated protein signal to the total protein or loading control signal.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in HDAC6 signaling and inhibitor evaluation can aid in understanding.
Caption: Overview of HDAC6 signaling and the mechanism of its inhibition.
Caption: A typical experimental workflow for the characterization of a novel HDAC6 inhibitor.
Conclusion and Future Directions
HDAC6 remains a significant therapeutic target, particularly in oncology and neurodegenerative diseases. While the primary effects of HDAC6 inhibitors are on non-histone proteins, their potential impact on histone acetylation, although less pronounced, should not be entirely disregarded, especially in specific cellular contexts or with prolonged treatment. The development of highly selective HDAC6 inhibitors is a key focus of current research, aiming to maximize therapeutic efficacy while minimizing off-target effects associated with pan-HDAC inhibition.
For a novel compound such as "this compound," the experimental approaches outlined in this guide would be essential to characterize its potency, selectivity, and cellular mechanism of action. Future studies will likely continue to uncover new substrates and biological roles of HDAC6, further refining our understanding of how its inhibition can be leveraged for therapeutic benefit.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. HDAC6 - Wikipedia [en.wikipedia.org]
- 3. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-38: A Technical Guide to a Selective HDAC6 Inhibitor and its Function in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in a variety of cellular processes. Unlike other HDACs, its major substrates are non-histone proteins, including α-tubulin and the chaperone protein Hsp90.[1][2] Its involvement in cell motility, protein quality control, and stress response pathways has made it a compelling target for therapeutic intervention in oncology, neurodegenerative diseases, and inflammatory conditions.[3][4] This technical guide focuses on the function and mechanism of action of Hdac6-IN-38, a representative selective inhibitor of HDAC6. We will explore its effects on key signaling pathways, present quantitative data on the impact of HDAC6 inhibition, and provide detailed experimental protocols for its characterization.
The Role of HDAC6 in Cellular Homeostasis
HDAC6 is a multifaceted enzyme with two catalytic domains and a ubiquitin-binding zinc finger domain, which allows it to participate in a wide array of cellular functions.[1]
-
Cytoskeletal Dynamics and Cell Motility: HDAC6 deacetylates α-tubulin, a key component of microtubules. Deacetylation of α-tubulin is associated with increased cell motility. Consequently, inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can suppress cell migration and invasion, a critical aspect in cancer metastasis.
-
Protein Quality Control: HDAC6 plays a crucial role in the cellular response to misfolded proteins. It facilitates the formation of aggresomes, which are cellular compartments that sequester protein aggregates for subsequent degradation via autophagy. This function is vital for cell survival under proteotoxic stress.
-
Stress Response: HDAC6 is a key regulator of the cellular stress response. It deacetylates and activates the heat shock protein 90 (Hsp90), a molecular chaperone responsible for the stability and function of numerous client proteins involved in cell growth and survival.
-
Inflammation and Immune Response: HDAC6 is implicated in the regulation of inflammatory and immune responses. Overexpression of HDAC6 can induce pro-inflammatory responses by regulating the ROS-MAPK-NF-κB/AP-1 signaling pathways in macrophages.
This compound: A Selective HDAC6 Inhibitor
This compound is a potent and selective small molecule inhibitor of HDAC6. Its selectivity for HDAC6 over other HDAC isoforms minimizes off-target effects, making it a valuable tool for studying the specific roles of HDAC6 and a promising candidate for therapeutic development.
Quantitative Data on the Effects of HDAC6 Inhibition
The following table summarizes the quantitative effects observed upon treatment with selective HDAC6 inhibitors, representative of the activity of this compound.
| Parameter | Cell Line/Model | Effect of HDAC6 Inhibition | Fold Change/IC50 | Reference |
| α-tubulin Acetylation | Various Cancer Cell Lines | Increased Acetylation | 2 to 6-fold increase | |
| Cell Proliferation | Polycystic Kidney Disease Cholangiocytes | Decreased Proliferation | - | |
| Cyst Growth (in vitro) | PCK Rat Cholangiocytes | Reduction in Cyst Size | - | |
| Pro-inflammatory Cytokine Expression (TNF-α, IL-1β, IL-6) | Macrophages (RAW 264.7) | Decreased Expression | Significant reduction | |
| Hdac6 Protein Expression in Polycystic Liver Disease | PCK Rat Liver Tissue | Overexpressed in disease | 6-fold increase |
Signaling Pathways Modulated by this compound
This compound, by inhibiting HDAC6, modulates several key signaling pathways involved in cellular stress, inflammation, and survival.
Regulation of the Cellular Stress Response
Under normal conditions, HDAC6 maintains HSF1 in an inactive state in a complex with Hsp90. Upon proteasome inhibition and accumulation of misfolded proteins, HDAC6 binds to these ubiquitinated proteins, leading to the dissociation of the complex and activation of HSF1, which in turn activates the expression of heat shock proteins (HSPs).
References
- 1. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 - Wikipedia [en.wikipedia.org]
- 4. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Selective HDAC6 Inhibition: A Technical Guide
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound named "Hdac6-IN-38" as a selective Histone Deacetylase 6 (HDAC6) inhibitor. The compound "HDAC-IN-38" is documented as a pan-HDAC inhibitor, exhibiting activity against multiple HDAC isoforms. This guide will therefore focus on well-characterized, selective HDAC6 inhibitors to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction to Selective HDAC6 Inhibition
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme belonging to the Class IIb family of HDACs.[1] Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6's main substrates are non-histone proteins, including α-tubulin, cortactin, and heat shock protein 90 (Hsp90).[2] Through its enzymatic activity, HDAC6 plays a crucial role in various cellular processes such as cell migration, protein quality control, and stress responses.[1][2] Its involvement in the pathogenesis of various diseases, including cancer and neurodegenerative disorders, has made it a compelling therapeutic target.[1]
The development of selective HDAC6 inhibitors is driven by the need to minimize off-target effects associated with pan-HDAC inhibitors, which can lead to significant toxicities. By specifically targeting HDAC6, these inhibitors offer the potential for a more favorable safety profile while effectively modulating cellular pathways implicated in disease.
Quantitative Data on Selective HDAC6 Inhibitors
The following table summarizes the in vitro potency and selectivity of several well-characterized selective HDAC6 inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency, with lower values indicating greater potency. The selectivity index, calculated as the ratio of IC50 for other HDAC isoforms to the IC50 for HDAC6, indicates the inhibitor's preference for HDAC6.
| Inhibitor | HDAC6 IC50 (nM) | Selectivity vs. HDAC1 (fold) | Selectivity vs. HDAC2 (fold) | Selectivity vs. HDAC3 (fold) | Reference |
| Ricolinostat (ACY-1215) | 5 | >10 | >10 | >10 | |
| Citarinostat (ACY-241) | 2.6 | - | - | - | |
| Tubastatin A | 15 | >1000 | - | - | |
| HPB | 31 | ~36 | - | - | |
| SW-100 | - | >1000 | >1000 | >1000 | |
| MPT0G211 | 0.29 | >1000 | >1000 | >1000 |
Mechanism of Action and Signaling Pathways
Selective HDAC6 inhibitors primarily exert their effects by preventing the deacetylation of α-tubulin and Hsp90.
-
Hyperacetylation of α-tubulin: Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin. This disrupts the normal dynamics of microtubules, affecting key cellular processes like cell motility and intracellular transport. In the context of cancer, this can inhibit metastasis.
-
Inhibition of Hsp90 chaperone function: HDAC6-mediated deacetylation is required for the proper function of the Hsp90 chaperone protein. Inhibition of HDAC6 leads to Hsp90 hyperacetylation, destabilizing its client proteins, many of which are oncoproteins critical for cancer cell survival.
Below is a diagram illustrating the core signaling pathway affected by selective HDAC6 inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of selective HDAC6 inhibitors.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This assay quantifies the enzymatic activity of HDAC6 in the presence of a test inhibitor to determine its IC50 value.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Fluor-de-Lys®)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test inhibitor dissolved in DMSO
-
Developer solution
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well microplate, add the recombinant HDAC6 enzyme to each well.
-
Add the diluted inhibitor to the respective wells. Include wells with DMSO only as a negative control and a known HDAC6 inhibitor as a positive control.
-
Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for an additional 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Protein Acetylation
This method is used to assess the effect of the inhibitor on the acetylation status of HDAC6 substrates, such as α-tubulin and Hsp90, in a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-Hsp90, anti-Hsp90, anti-acetylated-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Probing for acetylated-Histone H3 and total Histone H3 can serve as a counterscreen for selectivity against nuclear HDACs.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein acetylation.
Experimental Workflows
The following diagrams illustrate typical workflows for the screening and validation of selective HDAC6 inhibitors.
Conclusion
The selective inhibition of HDAC6 represents a promising therapeutic strategy for a range of diseases. This guide provides a foundational understanding of the principles and methodologies involved in the research and development of selective HDAC6 inhibitors. By utilizing robust and standardized experimental protocols, researchers can effectively identify and characterize novel compounds with high potency and selectivity, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
An In-depth Technical Guide to Hdac6-IN-38 for Neurodegenerative Disease Research
A Note to the User: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Hdac6-IN-38." It is possible that this is an internal development name, a novel compound not yet published, or a typographical error.
Therefore, this guide will focus on a well-characterized and selective Histone Deacetylase 6 (HDAC6) inhibitor, ACY-1215 (Ricolinostat) , which is a prominent tool in the study of neurodegenerative diseases. The principles, experimental protocols, and signaling pathways detailed herein are broadly applicable to the study of selective HDAC6 inhibitors in this field.
Introduction to HDAC6 Inhibition in Neurodegenerative Diseases
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a critical role in various cellular processes implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's disease.[1][2] Unlike other HDACs that are typically found in the nucleus and regulate gene expression through histone modification, HDAC6's main substrates are non-histone proteins.[3] Its inhibition has emerged as a promising therapeutic strategy due to its multifaceted roles in cellular homeostasis.
Key functions of HDAC6 relevant to neurodegeneration include:
-
Microtubule Dynamics: HDAC6 deacetylates α-tubulin, a key component of microtubules. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which enhances microtubule stability and facilitates axonal transport, a process often impaired in neurodegenerative diseases.[1]
-
Protein Degradation: HDAC6 is involved in the clearance of misfolded protein aggregates, a hallmark of many neurodegenerative conditions. It facilitates the transport of ubiquitinated protein aggregates to the aggresome for subsequent degradation via autophagy.
-
Stress Response and Oxidative Stress: HDAC6 modulates the cellular stress response, in part by deacetylating heat shock protein 90 (Hsp90). Furthermore, HDAC6 inhibition has been shown to enhance antioxidant properties within the cell.
Selective HDAC6 inhibitors, such as ACY-1215, offer a targeted approach to modulate these pathways with potentially fewer side effects than pan-HDAC inhibitors.
Quantitative Data for ACY-1215 (Ricolinostat)
The following table summarizes the in vitro potency and selectivity of ACY-1215.
| Parameter | Value | Notes |
| HDAC6 IC50 | 5 nM | IC50 (half-maximal inhibitory concentration) indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. |
| Selectivity | >200-fold selective for HDAC6 over Class I HDACs (HDAC1, 2, 3) | High selectivity minimizes off-target effects associated with the inhibition of nuclear HDACs. |
| HDAC8 IC50 | 0.1 µM | Shows some activity against HDAC8 at higher concentrations. |
| Other HDACs (4, 5, 7, 9, 11) and Sirtuins (1, 2) | Inhibition observed at concentrations >1 µM | Demonstrates good selectivity at concentrations typically used for HDAC6 inhibition. |
Signaling Pathways and Experimental Workflows
Mechanism of Action of HDAC6 Inhibition
The following diagram illustrates the primary mechanism of action of selective HDAC6 inhibitors in the context of neurodegeneration.
Caption: Mechanism of HDAC6 Inhibition in Neurodegeneration.
Experimental Workflow for Assessing HDAC6 Inhibition
This diagram outlines a typical workflow for evaluating the efficacy of an HDAC6 inhibitor in a cellular model of neurodegenerative disease.
Caption: Workflow for Evaluating HDAC6 Inhibitor Efficacy.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of HDAC6 inhibitors.
In Vitro HDAC Enzyme Inhibition Assay
Objective: To determine the IC50 value of an inhibitor against recombinant HDAC enzymes.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6, HDAC8).
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease).
-
Test compound (HDAC6 inhibitor) at various concentrations.
-
384-well black plates.
-
Plate reader capable of fluorescence detection.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the recombinant HDAC enzyme to each well of the 384-well plate containing assay buffer.
-
Add the diluted test compound to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer solution stops the HDAC reaction and a protease in the solution cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Incubate for a further period (e.g., 15 minutes) at room temperature.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for α-Tubulin and Histone H3 Acetylation
Objective: To assess the target engagement and selectivity of an HDAC6 inhibitor in a cellular context.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons.
-
Cell culture medium and supplements.
-
Test compound (HDAC6 inhibitor).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-histone H3, anti-histone H3, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC6 inhibitor for a specified duration (e.g., 24 hours). Include a vehicle-only control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use separate membranes for different antibody combinations.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of acetylated proteins to their total protein counterparts and the loading control.
Conclusion
The selective inhibition of HDAC6 represents a compelling therapeutic avenue for neurodegenerative diseases. By focusing on cytoplasmic targets involved in crucial cellular processes like axonal transport and protein clearance, HDAC6 inhibitors such as ACY-1215 offer a targeted approach to ameliorate the cellular pathology associated with these devastating disorders. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to investigate the efficacy and mechanism of action of novel HDAC6 inhibitors in the context of neurodegeneration. Further research into brain-penetrant and highly selective HDAC6 inhibitors will be crucial for translating the promise of this therapeutic strategy into clinical reality.
References
Hdac6-IN-38 in Cancer Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, publicly available scientific literature on "Hdac6-IN-38" in the context of cancer research is limited. This guide provides the available information on this compound and supplements it with a broader overview of the role and analysis of pan-Histone Deacetylase (HDAC) inhibitors in oncology, which is relevant given the known inhibitory profile of this compound. The experimental protocols and some data presented are representative of pan-HDAC inhibitors and should be adapted and validated for this compound specifically.
Introduction to this compound
This compound (also known as compound 13) is a potent inhibitor of histone deacetylases.[1] Unlike selective inhibitors that target a specific HDAC isoform, this compound exhibits a broader activity profile, showing micromolar inhibitory activity against multiple HDACs, including HDAC1, 2, 3, 5, 6, and 8.[1] This positions this compound as a pan-HDAC inhibitor. Its primary reported effects are related to increasing cerebral blood flow, attenuating cognitive impairment, and improving hippocampal atrophy, where it has been shown to increase the levels of histone acetylation (H3K14 or H4K5).[1] While its direct application in cancer research is not well-documented in peer-reviewed literature, its nature as a pan-HDAC inhibitor suggests potential relevance to oncology, as this class of drugs has established roles in cancer therapy.
Core Concepts: HDACs and Their Inhibition in Cancer
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[2][3] This deacetylation process plays a critical role in regulating gene expression, chromatin structure, and the function of numerous proteins involved in cell proliferation, survival, and differentiation. In many cancers, HDACs are overexpressed or dysregulated, leading to the silencing of tumor suppressor genes and the activation of oncogenic pathways.
Pan-HDAC inhibitors, by blocking the activity of multiple HDAC isoforms, can induce a wide range of anti-cancer effects, including:
-
Cell Cycle Arrest: Induction of tumor suppressor genes like p21 leads to cell cycle arrest.
-
Apoptosis: Upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes can trigger programmed cell death.
-
Inhibition of Angiogenesis: Suppression of factors like HIF-1α can inhibit the formation of new blood vessels that supply tumors.
-
Modulation of the Immune Response: HDAC inhibitors can enhance the immunogenicity of tumor cells.
Quantitative Data
Due to the limited public data on this compound in cancer contexts, the following tables summarize its known inhibitory profile and provide a representative example of data typically generated for a pan-HDAC inhibitor in cancer cell lines.
Table 1: Known Inhibitory Profile of this compound
| Target HDAC Isoforms | Reported Inhibitory Activity |
|---|---|
| HDAC1, 2, 3, 5, 6, 8 | Micromolar (µM) range |
Data derived from MedchemExpress product information.
Table 2: Representative Antiproliferative Activity of a Pan-HDAC Inhibitor in Cancer Cell Lines (Example)
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HCT116 | Colon Carcinoma | 0.5 - 5 |
| MCF-7 | Breast Adenocarcinoma | 1 - 10 |
| A549 | Lung Carcinoma | 2 - 15 |
| PC-3 | Prostate Adenocarcinoma | 1.5 - 12 |
Note: These are representative values for pan-HDAC inhibitors and are for illustrative purposes only. Specific values for this compound would require experimental determination.
Signaling Pathways and Mechanisms of Action
Pan-HDAC inhibitors impact multiple signaling pathways crucial for cancer cell survival and proliferation. The inhibition of HDACs leads to the hyperacetylation of both histone and non-histone proteins, altering their function and downstream signaling.
Caption: Generalized mechanism of action for a pan-HDAC inhibitor like this compound.
Experimental Protocols
The following are detailed, generalized methodologies for key experiments to characterize a pan-HDAC inhibitor like this compound in a cancer research setting.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Complete growth medium (specific to cell line)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Acetylation Status
Objective: To assess the target engagement of this compound by measuring the acetylation of histone and non-histone proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-α-tubulin, anti-Histone H3, anti-α-tubulin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or total protein).
Caption: A typical experimental workflow for the in vitro evaluation of a pan-HDAC inhibitor.
Conclusion and Future Directions
This compound is a pan-HDAC inhibitor with demonstrated activity against a range of HDAC isoforms. While its current characterization is primarily in the context of neurological disorders, its mechanism of action holds therapeutic promise for oncology. Further research is imperative to delineate its specific anti-cancer effects, including its IC50 values across a panel of cancer cell lines, its impact on tumor growth in preclinical in vivo models, and its potential for combination therapies with other anti-cancer agents. The methodologies outlined in this guide provide a foundational framework for the comprehensive evaluation of this compound as a potential candidate for cancer treatment. Researchers are encouraged to conduct these studies to elucidate the full therapeutic potential of this compound.
References
Hdac6-IN-38 and Its Impact on the Aggresome Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cellular machinery for maintaining protein homeostasis, or proteostasis, is critical for cell survival. A key component of this network is the aggresome pathway, which sequesters and clears misfolded, aggregated proteins that the ubiquitin-proteasome system cannot efficiently process. Histone deacetylase 6 (HDAC6), a unique cytoplasmic enzyme, is a central regulator of this pathway. Pharmacological inhibition of HDAC6 has emerged as a promising therapeutic strategy for diseases characterized by protein aggregation, such as cancer and neurodegenerative disorders. This technical guide provides an in-depth analysis of Hdac6-IN-38, a potent and selective HDAC6 inhibitor, and its impact on the aggresome pathway. We will detail the molecular mechanisms, present quantitative data on the effects of HDAC6 inhibition, provide comprehensive experimental protocols for studying this pathway, and visualize the key processes through detailed diagrams.
Introduction to the Aggresome Pathway and the Role of HDAC6
When misfolded proteins accumulate in the cytoplasm, they are typically tagged with polyubiquitin chains and targeted for degradation by the proteasome. However, under conditions of proteotoxic stress where the proteasome is overwhelmed, these polyubiquitinated proteins form aggregates. The cell then activates an alternative clearance mechanism known as the aggresome pathway.
This pathway involves the active transport of protein aggregates along microtubules to the microtubule-organizing center (MTOC), where they coalesce into a single perinuclear inclusion body called the aggresome. The formation of the aggresome is a cytoprotective response that sequesters potentially toxic protein aggregates, facilitating their eventual clearance by autophagy.
HDAC6 is a critical mediator of aggresome formation. It is a unique class IIb histone deacetylase that is predominantly located in the cytoplasm. Unlike other HDACs, HDAC6 possesses two catalytic domains and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP). This unique structure allows HDAC6 to act as a crucial link between ubiquitinated protein aggregates and the cellular transport machinery.
The key functions of HDAC6 in the aggresome pathway include:
-
Recognition of Misfolded Proteins: Through its ZnF-UBP domain, HDAC6 specifically recognizes and binds to polyubiquitinated misfolded proteins.
-
Transport of Aggregates: HDAC6 interacts with the dynein motor protein complex, which is responsible for retrograde transport along microtubules. By binding to both the ubiquitinated cargo and the dynein motor, HDAC6 acts as an adapter molecule, facilitating the transport of protein aggregates to the MTOC.
-
Deacetylation of α-tubulin: HDAC6's primary substrate is α-tubulin, a key component of microtubules. While the precise role of tubulin deacetylation in aggresome formation is still under investigation, it is thought to regulate microtubule dynamics and the efficiency of cargo transport.
This compound: A Potent and Selective HDAC6 Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for HDAC6. Its inhibitory activity makes it a valuable tool for studying the biological functions of HDAC6 and a potential therapeutic agent.
| Compound | Target | IC50 (nM) | Cell Line |
| This compound | HDAC6 | 3.25 | MGC 803[1] |
The selective inhibition of HDAC6 by compounds like this compound is expected to disrupt the aggresome pathway, leading to an accumulation of misfolded proteins and potentially inducing cytotoxicity in cells that are highly dependent on this clearance mechanism, such as cancer cells.
Impact of HDAC6 Inhibition on the Aggresome Pathway: Quantitative Data
The inhibition of HDAC6 by selective inhibitors like this compound, Tubacin, and Ricolinostat (ACY-1215) has been shown to have a profound impact on cellular processes related to protein aggregation and clearance. The following tables summarize key quantitative data from studies on selective HDAC6 inhibitors.
Table 1: Effect of Selective HDAC6 Inhibitors on Cell Viability
| Inhibitor | Cell Line | IC50 (µM) | Assay Duration (h) |
| Tubacin | Jurkat (ALL) | ~1.5 | 72 |
| Tubacin | Loucy (ALL) | ~1.2 | 72 |
| Tubacin | Nalm-6 (ALL) | ~2.0 | 72 |
| Ricolinostat | MM.1S (Myeloma) | 0.35 | 72 |
| Ricolinostat | U266 (Myeloma) | 1.5 | 72 |
Data is representative of typical IC50 values reported in the literature for these cell lines.
Table 2: Effect of Selective HDAC6 Inhibitors on Protein Acetylation and Ubiquitination
| Inhibitor (Concentration) | Cell Line | Target Protein | Fold Change (vs. Control) | Method |
| Tubacin (10 µM) | Jurkat | Acetylated α-tubulin | ~4-5 fold increase | Western Blot |
| Tubacin (5 µM) | Loucy | Polyubiquitinated Proteins | Significant increase (qualitative) | Western Blot[2] |
Fold change for acetylated α-tubulin is an estimation based on densitometry from representative western blots. The increase in polyubiquitinated proteins is often observed, particularly in combination with proteasome inhibitors.
Table 3: Effect of HDAC6 Inhibition on Aggresome Formation
| Condition | Cell Line | % of Cells with Aggresomes | Method |
| Proteasome Inhibitor | HeLa | ~35% | Immunofluorescence (Vimentin) |
| Proteasome Inhibitor + | HeLa | Significantly Reduced | Immunofluorescence (Vimentin) |
| HDAC6 siRNA |
Experimental Protocols
This section provides detailed protocols for key experiments to study the impact of HDAC6 inhibitors on the aggresome pathway.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a given cell line.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Acetylated α-Tubulin and Polyubiquitinated Proteins
Objective: To assess the effect of this compound on the acetylation of α-tubulin and the accumulation of polyubiquitinated proteins.
Materials:
-
Cell line of interest
-
This compound
-
RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetylated-α-tubulin (Lys40) (e.g., Cell Signaling Technology, #5335, 1:1000 dilution)
-
Anti-α-tubulin (loading control) (e.g., Cell Signaling Technology, #2144, 1:1000 dilution)
-
Anti-ubiquitin (e.g., Cell Signaling Technology, #3936, 1:1000 dilution)
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Protocol:
-
Treat cells with this compound at the desired concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
Immunofluorescence for Aggresome Formation
Objective: To visualize and quantify the formation of aggresomes in cells treated with this compound.
Materials:
-
Cell line of interest grown on coverslips
-
Proteasome inhibitor (e.g., MG132)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody: Anti-Vimentin (e.g., Cell Signaling Technology, #5741, 1:100 dilution)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Treat cells with a proteasome inhibitor (e.g., 10 µM MG132 for 16 hours) to induce aggresome formation, with or without co-treatment with this compound.
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash cells three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-vimentin antibody in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Aggresomes will appear as a perinuclear collapse of the vimentin filament network.
-
Quantify the percentage of cells with aggresomes in each treatment group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway of aggresome formation and a typical experimental workflow for studying the effects of an HDAC6 inhibitor.
The Aggresome Formation Pathway
Caption: The aggresome pathway for clearance of misfolded proteins and the point of intervention by this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow to evaluate the effects of an HDAC6 inhibitor on cell viability and the aggresome pathway.
Conclusion
This compound and other selective HDAC6 inhibitors are powerful tools for dissecting the complexities of the aggresome pathway and hold significant promise as therapeutic agents. By disrupting the crucial role of HDAC6 in recognizing and transporting misfolded protein aggregates, these inhibitors can induce proteotoxic stress and apoptosis in cells that are heavily reliant on this clearance mechanism. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the impact of HDAC6 inhibition on cellular proteostasis and to advance the development of novel therapies targeting this important pathway. Further research will continue to elucidate the intricate details of HDAC6 function and the full therapeutic potential of its selective inhibition.
References
The Therapeutic Potential of Selective HDAC6 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target due to its primary cytoplasmic localization and its role in regulating key cellular processes through the deacetylation of non-histone proteins. Unlike other HDACs, which are predominantly nuclear and involved in histone modification, HDAC6's unique substrate profile, including α-tubulin and the chaperone protein Hsp90, implicates it in cell motility, protein quality control, and stress responses. Consequently, selective inhibition of HDAC6 offers a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders, with the potential for a more favorable safety profile compared to pan-HDAC inhibitors. This technical guide provides an in-depth overview of the therapeutic potential of selective HDAC6 inhibitors, focusing on two well-characterized examples: Ricolinostat (ACY-1215) and Tubastatin A. We present a summary of their quantitative data, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways they modulate.
Quantitative Data on Selective HDAC6 Inhibitors
The following tables summarize the in vitro and in vivo pharmacological properties of Ricolinostat and Tubastatin A, providing a basis for comparison and further investigation.
Table 1: In Vitro Inhibitory Activity of Ricolinostat (ACY-1215) and Tubastatin A
| Compound | Target | IC50 (nM) | Selectivity vs. Class I HDACs (HDAC1, 2, 3) | Reference |
| Ricolinostat (ACY-1215) | HDAC6 | 5 | >10-fold | [1] |
| HDAC1 | 58 | - | ||
| HDAC2 | 48 | - | ||
| HDAC3 | 51 | - | ||
| Tubastatin A | HDAC6 | 15 | >1000-fold (except HDAC8) | [2] |
| HDAC8 | ~855 | ~57-fold | [2] |
Table 2: Anti-proliferative Activity of Ricolinostat (ACY-1215) in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Multiple Myeloma | MM.1S | 0.01 | [3] |
| Breast Cancer | MDA-MB-231 | 2.5 | [3] |
| Lung Cancer | A549 | 5.0 | |
| Colon Cancer | HCT116 | 3.2 | |
| Ovarian Cancer | SKOV3 | 1.8 |
Table 3: Pharmacokinetic Parameters of Ricolinostat (ACY-1215) and Tubastatin A in Mice
| Compound | Dose and Route | Tmax (h) | Cmax (ng/mL) | Bioavailability (%) | Reference |
| Ricolinostat (ACY-1215) | 10 mg/kg (oral) | 4 | ~400 | 54.4 | |
| 30 mg/kg (oral) | 4 | ~1200 | 48.4 | ||
| Tubastatin A | (Not Specified) | <1 | (Not Specified) | Low |
Table 4: Summary of Ricolinostat (ACY-1215) Clinical Trial Data in Multiple Myeloma
| Trial Phase | Combination Therapy | Patient Population | Key Efficacy Results | Common Adverse Events | Reference |
| Phase 1b/2 | Bortezomib + Dexamethasone | Relapsed/refractory | Overall Response Rate (ORR) of 37% at ≥160 mg daily dose | Diarrhea, fatigue, nausea, hematologic toxicities | |
| Phase 1b | Lenalidomide + Dexamethasone | Relapsed/refractory | ORR of 63% | Fatigue, upper respiratory infection, anemia, neutropenia |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of selective HDAC6 inhibitors. The following protocols provide a framework for key in vitro and in vivo experiments.
HDAC Enzymatic Assay (Fluorometric)
Objective: To determine the in vitro inhibitory activity of a compound against purified HDAC enzymes.
Materials:
-
Purified recombinant HDAC enzymes (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
HDAC inhibitor (e.g., Trichostatin A as a positive control)
-
Test compound
-
384-well black microplate
-
Fluorescence plate reader (Ex/Em = 355/460 nm)
Protocol:
-
Prepare serial dilutions of the test compound and control inhibitor in assay buffer.
-
In a 384-well plate, add the diluted compounds.
-
Add the purified HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for a further 15 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Western Blot for α-Tubulin Acetylation
Objective: To assess the target engagement of a selective HDAC6 inhibitor in cells by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Selective HDAC6 inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and HDAC inhibitors (e.g., Trichostatin A, sodium butyrate)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in a culture dish and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the HDAC6 inhibitor for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a selective HDAC6 inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Selective HDAC6 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the HDAC6 inhibitor for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a selective HDAC6 inhibitor in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation
-
Selective HDAC6 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the selective HDAC6 inhibitor or vehicle to the respective groups according to a pre-determined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Analyze the data to determine the effect of the treatment on tumor growth.
Signaling Pathways and Experimental Workflows
The therapeutic effects of selective HDAC6 inhibitors are mediated through their impact on various signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: Key signaling pathways modulated by selective HDAC6 inhibition.
References
Hdac6-IN-38 and Heat Shock Protein 90 (Hsp90) Regulation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interplay between histone deacetylase 6 (HDAC6) and heat shock protein 90 (Hsp90) is a critical regulatory axis in cellular protein homeostasis, with significant implications for cancer, neurodegenerative disorders, and immune diseases. This technical guide delves into the core mechanisms of Hsp90 regulation by HDAC6, providing a comprehensive overview for researchers and drug development professionals.
While this guide is framed around the compound "Hdac6-IN-38," it is important to note that a thorough review of publicly available scientific literature did not yield specific data on the direct interaction of this compound with Hsp90. This compound, also referred to as compound 13 in some commercial contexts, is a potent pan-HDAC inhibitor with activity against HDAC1, 2, 3, 5, 6, and 8. Its primary characterization has been in the context of increasing cerebral blood flow and attenuating cognitive impairment through histone acetylation.
Therefore, this document will focus on the well-established, general principles of Hsp90 regulation by HDAC6 inhibition, using data from extensively studied, selective HDAC6 inhibitors to illustrate the underlying molecular mechanisms, experimental approaches, and potential therapeutic strategies.
The HDAC6-Hsp90 Axis: A Key Cytoplasmic Chaperone Regulator
HDAC6 is a unique member of the histone deacetylase family, primarily localized in the cytoplasm. It possesses two catalytic domains and a ubiquitin-binding domain, distinguishing it from other HDACs that are typically nuclear. One of the most well-characterized non-histone substrates of HDAC6 is the molecular chaperone Hsp90.
Hsp90 is an ATP-dependent chaperone responsible for the conformational maturation, stability, and activity of a vast array of "client" proteins, many of which are critical signaling proteins involved in cell growth, differentiation, and survival. The chaperone function of Hsp90 is tightly regulated by post-translational modifications, including acetylation. HDAC6 is the principal deacetylase of Hsp90, removing acetyl groups from lysine residues. This deacetylation is crucial for maintaining Hsp90's chaperone activity.
Mechanism of Hsp90 Regulation by HDAC6 Inhibition
Inhibition of HDAC6 disrupts its ability to deacetylate Hsp90, leading to the hyperacetylation of Hsp90. This hyperacetylation event has profound consequences for the Hsp90 chaperone machinery:
-
Disruption of Hsp90-Client Protein Interaction: Hyperacetylated Hsp90 exhibits a reduced affinity for its client proteins. This leads to the dissociation of the client proteins from the Hsp90 complex.
-
Dissociation of Co-chaperones: The interaction of Hsp90 with essential co-chaperones, such as p23, is also compromised upon hyperacetylation. The co-chaperone p23 is critical for the ATP-dependent client protein activation cycle.
-
Client Protein Degradation: Once released from the protective chaperone complex, many Hsp90 client proteins become unstable, misfolded, and are subsequently targeted for ubiquitination and degradation by the proteasome. This is a key mechanism by which HDAC6 inhibitors exert their anti-cancer effects, as many Hsp90 client proteins are oncoproteins (e.g., Her2, EGFR, Akt).
The following diagram illustrates the signaling pathway of Hsp90 regulation by HDAC6.
The Role of Hdac6-IN-38 in Cellular Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the role of selective Histone Deacetylase 6 (HDAC6) inhibition in cellular stress responses. While the focus is on the potent and selective inhibitor Hdac6-IN-38, it is important to note that publicly available data on the specific effects of this compound in cellular stress models are limited. Therefore, this guide utilizes data and experimental protocols from well-characterized, structurally and functionally similar HDAC6 inhibitors to illustrate the expected biological activities and methodologies. All such instances are clearly indicated.
Executive Summary
Cellular stress responses are fundamental mechanisms that allow cells to cope with various insults, including oxidative stress, heat shock, and the accumulation of misfolded proteins. Histone Deacetylase 6 (HDAC6) has emerged as a critical cytoplasmic regulator of these pathways, primarily through its enzymatic activity on non-histone protein substrates. This compound is a highly potent and selective small molecule inhibitor of HDAC6. This technical guide explores the multifaceted role of HDAC6 in cellular stress and delineates the therapeutic potential of its inhibition by compounds such as this compound. We provide an in-depth review of the signaling pathways governed by HDAC6, quantitative data from relevant studies with selective HDAC6 inhibitors, and detailed experimental protocols for assessing their efficacy in cellular stress models.
Introduction to HDAC6 and its Role in Cellular Homeostasis
HDAC6 is a unique member of the class IIb histone deacetylase family, distinguished by its predominantly cytoplasmic localization and its two functional catalytic domains. Unlike other HDACs that primarily target histones to regulate gene expression, HDAC6's main substrates are cytoplasmic proteins involved in a variety of crucial cellular processes.[1][2] Key substrates include α-tubulin, the chaperone protein Hsp90, and the actin-remodeling protein cortactin. Through the deacetylation of these and other proteins, HDAC6 modulates microtubule dynamics, cell migration, protein quality control, and immune responses.[3][4]
A critical function of HDAC6 is its role in the cellular stress response. It is a key component of the machinery that deals with the accumulation of misfolded and aggregated proteins, a common feature of many neurodegenerative diseases and other pathological conditions.[2] HDAC6 facilitates the transport of ubiquitinated protein aggregates to form a perinuclear structure called the aggresome, which is then cleared by autophagy. Furthermore, HDAC6 is implicated in the regulation of oxidative stress, the heat shock response, and endoplasmic reticulum (ER) stress.
This compound: A Potent and Selective HDAC6 Inhibitor
This compound, also known as Compound Z-7, has been identified as a potent and highly selective inhibitor of HDAC6. Its high selectivity for HDAC6 over other HDAC isoforms minimizes off-target effects, making it a valuable tool for dissecting the specific functions of HDAC6 and a promising candidate for therapeutic development.
Quantitative Data for this compound
The publicly available quantitative data for this compound is currently limited. The following table summarizes the known inhibitory activity and cellular effects.
| Parameter | Value | Cell Line | Reference |
| HDAC6 IC50 | 3.25 nM | - | |
| Effect on Cell Proliferation | Inhibition | MGC 803 |
The Role of HDAC6 Inhibition in Cellular Stress Responses
The inhibition of HDAC6 by selective compounds like this compound is expected to modulate a range of cellular stress responses. The following sections detail these roles, supported by data from studies using other selective HDAC6 inhibitors.
Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key contributor to cellular damage and disease. HDAC6 plays a complex role in regulating the oxidative stress response. Inhibition of HDAC6 has been shown to enhance the cell's antioxidant capacity. One mechanism for this is through the increased acetylation and activity of peroxiredoxins (Prx), a family of antioxidant enzymes.
Illustrative Quantitative Data: Effect of a Selective HDAC6 Inhibitor on Oxidative Stress
The following table presents representative data on the effects of a selective HDAC6 inhibitor on cell viability under oxidative stress conditions. This data is intended to be illustrative of the expected effects of this compound.
| Cell Line | Stressor | Inhibitor (Concentration) | Outcome | Fold Change vs. Stressor Alone | Reference |
| Primary Cortical Neurons | Homocysteic Acid (5 mM) | TSA (pan-HDACi, 0.66 µM) | Increased Viability | ~2.5-fold | |
| Primary Cortical Neurons | Homocysteic Acid (5 mM) | Scriptaid (pan-HDACi, 6.13 µM) | Increased Viability | ~2.5-fold |
Heat Shock Response and Protein Folding
The heat shock response (HSR) is a highly conserved cellular defense mechanism that protects against proteotoxic stress by upregulating the expression of heat shock proteins (HSPs), which act as molecular chaperones. HDAC6 is a key regulator of the HSR through its interaction with and deacetylation of Hsp90. Deacetylation of Hsp90 by HDAC6 is required for its chaperone activity. However, under stress conditions, HDAC6 dissociates from the HSF1-Hsp90 complex, allowing the heat shock transcription factor 1 (HSF1) to activate the transcription of HSP genes. Inhibition of HDAC6 can modulate the HSR, and in some contexts, act as a co-inducer of Hsp70 expression.
Illustrative Quantitative Data: Effect of a Selective HDAC6 Inhibitor on the Heat Shock Response
The following table provides representative data on the effect of a selective HDAC6 inhibitor on the induction of heat shock proteins.
| Cell Line | Stress Condition | Inhibitor | Target Protein | Effect | Reference |
| Cultured Spinal Motor Neurons | Heat Shock | Tubastatin A | Hsp70 | Co-induction | |
| HeLa | Heat Shock | - | HDAC6-HSP90 Interaction | Decreased |
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
ER stress occurs when the folding capacity of the ER is overwhelmed, leading to the accumulation of unfolded or misfolded proteins. This activates the unfolded protein response (UPR), a complex signaling network aimed at restoring ER homeostasis. While the direct role of HDAC6 in the UPR is still being fully elucidated, it is known that HDAC inhibitors can induce ER stress in cancer cells. More recently, it has been shown that HDAC6 upregulation can contribute to resistance to ER stress. Therefore, inhibition of HDAC6 may sensitize cells to ER stress-induced apoptosis, a potentially beneficial effect in cancer therapy.
Protein Aggregation and Aggresome Formation
A hallmark of many neurodegenerative diseases is the accumulation of misfolded protein aggregates. HDAC6 plays a crucial role in clearing these aggregates by facilitating their transport along microtubules to form the aggresome. This process is dependent on the ability of HDAC6 to bind both ubiquitinated proteins and the dynein motor complex. Inhibition of HDAC6 can impair aggresome formation, which could be detrimental in some contexts but beneficial in others where the aggresome itself may contribute to pathology.
Signaling Pathways Modulated by HDAC6 Inhibition
The cellular effects of HDAC6 inhibition are mediated through the modulation of several key signaling pathways.
Microtubule Dynamics
HDAC6 is the primary deacetylase of α-tubulin. The acetylation of α-tubulin is associated with increased microtubule stability and flexibility, and it influences the binding of motor proteins. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can rescue deficits in axonal transport observed in models of neurodegenerative diseases.
Signaling Pathway: HDAC6 and Microtubule Dynamics
Caption: HDAC6 deacetylates α-tubulin, promoting microtubule instability. Inhibition by this compound leads to tubulin hyperacetylation and stable microtubules, enhancing axonal transport.
Autophagy
HDAC6 is a key regulator of autophagy, a cellular degradation process that removes damaged organelles and protein aggregates. HDAC6 promotes the fusion of autophagosomes with lysosomes, a critical step in autophagic flux. This function is linked to its ability to deacetylate cortactin and regulate actin remodeling.
Signaling Pathway: HDAC6 in Autophagy
Caption: HDAC6-mediated deacetylation of cortactin influences actin remodeling, which is important for the fusion of autophagosomes and lysosomes, a key step in autophagy.
MAPK and NF-κB Signaling
HDAC6 has been shown to influence inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Overexpression of HDAC6 can lead to the activation of these pathways and the production of pro-inflammatory cytokines. Consequently, inhibition of HDAC6 may have anti-inflammatory effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of HDAC6 inhibitors in the context of cellular stress. These are representative protocols and may require optimization for specific cell types and experimental conditions.
Western Blot Analysis of α-Tubulin Acetylation
This protocol is used to quantify the level of acetylated α-tubulin in cells treated with an HDAC6 inhibitor.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.
-
Induce cellular stress if required by the experimental design.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Cell Viability Assay under Oxidative Stress
This protocol assesses the protective effect of an HDAC6 inhibitor against oxidative stress-induced cell death.
Materials:
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Oxidative stress-inducing agent (e.g., H2O2, homocysteic acid)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle control for a specified time.
-
Induce oxidative stress by adding the stress-inducing agent.
-
Incubate for the desired duration of the stress treatment.
-
Measure cell viability according to the manufacturer's instructions for the chosen reagent.
-
Normalize the results to the untreated control and plot the dose-response curve.
Experimental Workflow: Evaluating this compound in Cellular Stress
Caption: A general workflow for assessing the effects of this compound on cellular stress responses, from cell treatment to various endpoint analyses.
Conclusion and Future Directions
HDAC6 is a pivotal regulator of cellular stress responses, and its selective inhibition presents a promising therapeutic strategy for a range of diseases characterized by cellular stress, including neurodegenerative disorders and cancer. This compound is a potent and selective inhibitor of HDAC6 that holds significant potential as a research tool and a therapeutic lead. While specific data on the effects of this compound in cellular stress models is not yet widely available, the extensive research on other selective HDAC6 inhibitors provides a strong rationale for its further investigation.
Future studies should focus on characterizing the detailed effects of this compound on oxidative stress, the heat shock response, and ER stress in various cell and animal models. Elucidating its precise mechanism of action and its impact on the signaling pathways discussed in this guide will be crucial for its translation into clinical applications. The development of robust and reproducible experimental protocols, such as those outlined here, will be essential for advancing our understanding of this promising therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for Hdac6-IN-38 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing an in vitro enzymatic assay for the characterization of Hdac6-IN-38, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). The provided protocols are intended for research purposes to determine the potency and selectivity of this compound in a controlled, cell-free environment.
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase. It possesses two catalytic domains and plays a crucial role in various cellular processes by deacetylating non-histone proteins.[1] Key substrates of HDAC6 include α-tubulin, Hsp90, and cortactin, which are involved in cell motility, protein quality control, and signal transduction.[2][3] Dysregulation of HDAC6 activity has been implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a significant therapeutic target.[2][3]
This compound is a novel small molecule inhibitor designed for high potency and selectivity against HDAC6. The following protocols describe a fluorometric in vitro enzymatic assay to quantify the inhibitory activity of this compound. This assay is a fundamental tool for determining the compound's IC50 value, a key parameter in drug discovery and development.
Mechanism of Action
HDAC6 inhibitors, such as this compound, function by binding to the active site of the HDAC6 enzyme, thereby preventing the removal of acetyl groups from its substrate proteins. In the context of this in vitro assay, this compound will inhibit the deacetylation of a synthetic, fluorogenic substrate. The inhibition of this enzymatic reaction is directly proportional to the concentration of the inhibitor, allowing for the determination of its potency.
Experimental Protocols
Fluorometric HDAC6 Enzymatic Assay
This protocol is based on a two-step enzymatic reaction that is widely used for assessing HDAC6 activity.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorogenic substrate
-
HDAC Assay Buffer
-
This compound (test compound)
-
Known HDAC6 inhibitor (e.g., Trichostatin A) as a positive control
-
DMSO (vehicle solvent)
-
Developer solution (containing a protease like trypsin)
-
Black, low-binding 96- or 384-well microtiter plate
-
Fluorimeter capable of excitation at 350-380 nm and detection at 440-460 nm
Assay Workflow Diagram:
Caption: Experimental workflow for the this compound in vitro enzymatic assay.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of recombinant human HDAC6 enzyme in HDAC Assay Buffer.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.
-
Prepare a stock solution of the positive control inhibitor in DMSO.
-
Thaw the fluorogenic substrate and developer solution on ice, protected from light.
-
-
Assay Plate Setup:
-
Add HDAC Assay Buffer to all wells.
-
Add the diluted this compound solutions to the appropriate wells.
-
Add the positive control inhibitor to its designated wells.
-
Add the vehicle control (DMSO) to the maximum activity wells.
-
Add the HDAC Assay Buffer to the no-enzyme control wells.
-
Add the HDAC6 enzyme working solution to all wells except the no-enzyme control wells.
-
-
Pre-incubation:
-
Mix the contents of the plate gently.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Mix the contents of the plate gently.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Signal Development and Detection:
-
Stop the enzymatic reaction by adding the developer solution to all wells.
-
Incubate the plate at 37°C for 10 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a fluorimeter with excitation at approximately 380 nm and emission at approximately 490 nm.
-
Controls:
-
No-Enzyme Control: Contains all reagents except the HDAC6 enzyme to determine the background fluorescence.
-
Vehicle Control: Contains the HDAC6 enzyme and the solvent used to dissolve the test compound (e.g., DMSO) to determine 100% enzyme activity.
-
Positive Inhibitor Control: Contains the HDAC6 enzyme and a known HDAC6 inhibitor to confirm the assay's ability to detect inhibition.
Data Presentation and Analysis
The raw fluorescence data should be processed to determine the percent inhibition of HDAC6 activity for each concentration of this compound.
1. Background Subtraction: Subtract the average fluorescence of the no-enzyme control from all other wells.
2. Percent Inhibition Calculation:
3. IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the this compound concentration. A non-linear regression analysis is then performed using a sigmoidal dose-response curve.
Quantitative Data Summary:
| Compound | Target | Assay Type | IC50 (nM) | Hill Slope |
| This compound | HDAC6 | Fluorometric | [Insert Value] | [Insert Value] |
| Control Inhibitor | HDAC6 | Fluorometric | [Insert Value] | [Insert Value] |
Signaling Pathway Context
The inhibition of HDAC6 by this compound has downstream effects on several cellular pathways. The following diagram illustrates the central role of HDAC6 in deacetylating key cytoplasmic proteins.
Caption: this compound inhibits the deacetylation of key cytoplasmic proteins by HDAC6.
By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, which can result in altered microtubule dynamics and reduced cell motility. Similarly, the hyperacetylation of Hsp90 can affect its chaperone activity, leading to the degradation of client proteins. These downstream effects are critical to the therapeutic potential of HDAC6 inhibitors in various diseases.
References
Application Notes and Protocols for Hdac6-IN-38 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes by deacetylating non-histone protein substrates.[1][2][3][4] Key substrates of HDAC6 include α-tubulin and the heat shock protein 90 (Hsp90).[1] Deacetylation of α-tubulin by HDAC6 regulates microtubule stability and dynamics, thereby impacting cell motility, and intracellular transport. The deacetylation of Hsp90 by HDAC6 influences the stability and activity of numerous client proteins involved in cell signaling and survival. Given its role in these fundamental cellular functions, HDAC6 has emerged as a promising therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.
Hdac6-IN-38 is a potent and selective inhibitor of HDAC6. This document provides detailed application notes and protocols for utilizing this compound in cell-based assays to probe its biological activity and effects on downstream signaling pathways. The primary readout for this compound activity in a cellular context is the increased acetylation of its direct substrate, α-tubulin.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by directly inhibiting the deacetylase activity of HDAC6. This leads to the hyperacetylation of HDAC6 substrates, most notably α-tubulin at the lysine-40 residue. Increased acetylation of α-tubulin is associated with more stable microtubules, which can affect various cellular processes.
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation and altered microtubule-dependent processes.
Experimental Protocols
A key method to assess the cellular potency of this compound is to measure the dose-dependent increase in α-tubulin acetylation in a suitable cell line. Western blotting is a robust and widely used technique for this purpose.
Experimental Workflow
The overall workflow for assessing the cellular activity of this compound involves cell culture, treatment with the inhibitor, protein extraction, quantification, and detection of acetylated and total α-tubulin by Western blot.
Caption: Workflow for determining the cellular potency of this compound by Western blot.
Detailed Protocol: Western Blot for α-Tubulin Acetylation
Materials:
-
Cell Line: HeLa or C2C12 cells
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
Transfer System: Wet or semi-dry transfer apparatus
-
Membranes: PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
Primary Antibodies:
-
Rabbit anti-acetyl-α-Tubulin (Lys40)
-
Mouse anti-α-Tubulin
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Include a vehicle-only (DMSO) control. Treat the cells for a specified duration (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Imaging:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the acetylated α-tubulin signal to the total α-tubulin signal.
-
Plot the normalized data against the log of the this compound concentration to determine the EC50 value.
-
Data Presentation
The quantitative data from the cell-based assay should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Cellular Potency of this compound
| Cell Line | Treatment Duration (hours) | EC50 (nM) for α-tubulin acetylation |
| HeLa | 24 | Insert experimentally determined value |
| C2C12 | 24 | Insert experimentally determined value |
Table 2: Selectivity Profile of this compound (Biochemical Assay Data)
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC1 |
| HDAC6 | Insert value | - |
| HDAC1 | Insert value | 1x |
| HDAC2 | Insert value | Calculate fold-selectivity |
| HDAC3 | Insert value | Calculate fold-selectivity |
| HDAC8 | Insert value | Calculate fold-selectivity |
Note: The data presented in these tables should be generated from at least three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| No increase in acetylated α-tubulin | Inactive compound | Verify the integrity and concentration of this compound. |
| Insufficient treatment time or concentration | Perform a time-course and a wider dose-response experiment. | |
| Poor antibody quality | Use a validated antibody for acetylated α-tubulin. | |
| High background on Western blot | Insufficient blocking or washing | Increase blocking time and/or washing steps. |
| Antibody concentration too high | Optimize primary and secondary antibody dilutions. | |
| Uneven loading on Western blot | Inaccurate protein quantification | Carefully perform the protein quantification assay. |
| Pipetting errors | Use calibrated pipettes and ensure proper technique. | |
| Normalize to a reliable loading control (e.g., GAPDH, β-actin). |
By following these detailed protocols and application notes, researchers can effectively utilize this compound as a tool to investigate the cellular functions of HDAC6 and to further explore its therapeutic potential.
References
- 1. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of Deacetylation Activity of Hdac6 Affects Emotional Behavior in Mice | PLOS One [journals.plos.org]
Application Notes and Protocols for Hdac6-IN-38 in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in a variety of cellular processes, including cell motility, protein quality control, and stress response. Unlike other HDACs that mainly target nuclear histones, the primary substrates of HDAC6 are non-histone proteins such as α-tubulin, cortactin, and Heat Shock Protein 90 (Hsp90).[1][2] The dysregulation of HDAC6 activity has been implicated in the pathogenesis of several diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention.[2]
Hdac6-IN-38 (also referred to as Compound Z-7) is a potent and selective inhibitor of HDAC6.[3] Emerging data indicates its potential as a valuable research tool for investigating the cellular functions of HDAC6 and as a potential therapeutic agent. This document provides detailed application notes and protocols for the use of this compound in cultured cells.
Disclaimer: As of November 2025, detailed experimental data and protocols for this compound are limited in publicly available scientific literature. The following protocols are based on the known characteristics of this compound and established methodologies for other well-characterized selective HDAC6 inhibitors. Researchers are strongly advised to perform their own optimization for specific cell lines and experimental conditions.
Data Presentation
Quantitative Data for this compound and Other Selective HDAC6 Inhibitors
The following table summarizes the available quantitative data for this compound and provides a comparison with other commonly used selective HDAC6 inhibitors.
| Inhibitor | IC50 (nM) for HDAC6 | Known Cellular Effects | Reference(s) |
| This compound | 3.25 | Inhibits proliferation of MGC 803 cells. | [3] |
| Tubastatin A | 15 | Induces hyperacetylation of α-tubulin, reduces cell motility. | |
| ACY-1215 (Ricolinostat) | 5 | Induces apoptosis in multiple myeloma cells, enhances anti-cancer effects of other agents. | |
| ACY-738 | 1.7 | Orally bioavailable, increases α-tubulin acetylation in the brain. | |
| NQN-1 | ~50 | Induces Hsp90 acetylation and degradation of Hsp90 client proteins. |
Signaling Pathways and Experimental Workflow
HDAC6 Signaling Pathway
The following diagram illustrates the central role of HDAC6 in deacetylating key cytoplasmic proteins and the downstream consequences of its inhibition by agents like this compound.
Caption: Simplified HDAC6 signaling pathway and the effects of its inhibition.
Experimental Workflow for Evaluating this compound
This diagram outlines a typical workflow for characterizing the effects of this compound in cultured cells.
Caption: A typical experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Bring the this compound powder to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 10-15 minutes) may be necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Note: The solubility of this compound in aqueous media has not been extensively reported. It is recommended to perform a solubility test in your specific cell culture medium. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on cell viability and to calculate its IC50 value in a specific cell line.
Materials:
-
Cell line of interest (e.g., MGC 803 or other cancer cell lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be from 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of α-Tubulin Acetylation
This protocol is used to confirm the intracellular activity of this compound by detecting the hyperacetylation of its primary substrate, α-tubulin.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and sodium butyrate)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-acetylated-α-Tubulin (Lys40) and anti-α-Tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetylated-α-Tubulin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-α-Tubulin antibody as a loading control.
-
Quantify the band intensities and normalize the level of acetylated α-tubulin to total α-tubulin.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on cell migration, a process regulated by HDAC6.
Materials:
-
Cell line of interest
-
6-well or 12-well cell culture plates
-
This compound stock solution
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing a low concentration of serum (to minimize proliferation) and different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., 12, 24, and 48 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure over time to determine the effect of this compound on cell migration.
References
Hdac6-IN-38: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-38, also identified as compound 13 in the work by Kaur N, et al., is a potent histone deacetylase (HDAC) inhibitor with demonstrated neuroprotective effects.[1][2] Exhibiting micromolar inhibitory activity against several HDAC isoforms, this small molecule has shown promise in preclinical models of vascular cognitive impairment.[1][2] It has been observed to increase cerebral blood flow, mitigate cognitive deficits, and reduce hippocampal atrophy in a mouse model of chronic cerebral hypoperfusion.[1] Mechanistically, this compound elevates the acetylation levels of histone H3 at lysine 14 (H3K14) and histone H4 at lysine 5 (H4K5).
These application notes provide a comprehensive overview of the experimental design and dosage for utilizing this compound in in vitro and in vivo research settings, based on published data. Detailed protocols for key assays are provided to facilitate the replication and further investigation of its biological activities.
Data Presentation
In Vitro HDAC Inhibitory Activity
The inhibitory potency of this compound was assessed against a panel of recombinant human HDAC isoforms using a fluorometric assay. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
| HDAC Isoform | IC₅₀ (µM) |
| HDAC1 | 0.18 ± 0.02 |
| HDAC2 | 0.25 ± 0.03 |
| HDAC3 | 0.15 ± 0.01 |
| HDAC5 | >10 |
| HDAC6 | 0.03 ± 0.004 |
| HDAC8 | 1.2 ± 0.1 |
Data sourced from Kaur N, et al. Eur J Med Chem. 2020;187:111915.
In Vitro Neuroprotection
The protective effect of this compound was evaluated in human neuroblastoma SH-SY5Y cells subjected to oxygen-glucose deprivation (OGD), an in vitro model of ischemia.
| Treatment Concentration (µM) | Cell Viability (% of Control) |
| 1 | Increased |
| 5 | Increased |
| 10 | Best cell viability observed |
Data interpreted from Kaur N, et al. J Cell Mol Med. 2020;24(12):6966-6977.
In Vivo Experimental Design
This compound was evaluated in a mouse model of chronic cerebral hypoperfusion (CCH) to assess its efficacy in mitigating vascular cognitive impairment.
| Parameter | Description |
| Animal Model | Male C57BL/6J mice with induced chronic cerebral hypoperfusion |
| Compound | This compound (Compound 13) |
| Dosage | 10 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Frequency | Once daily |
| Duration | 4 weeks |
Data sourced from Kaur N, et al. Eur J Med Chem. 2020;187:111915.
Experimental Protocols
HDAC Inhibition Assay (Fluorometric)
This protocol is a representative method based on commercially available HDAC fluorometric assay kits.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 5, 6, 8)
-
HDAC Assay Buffer
-
HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Developer
-
This compound
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in HDAC Assay Buffer.
-
Dilute the HDAC enzymes to the desired concentration in cold HDAC Assay Buffer.
-
Prepare the HDAC Substrate and Developer solutions according to the kit manufacturer's instructions.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add 40 µL of HDAC Assay Buffer.
-
Add 10 µL of the diluted this compound solution or vehicle control.
-
Add 50 µL of the diluted HDAC enzyme solution to initiate the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Development and Measurement:
-
Stop the enzymatic reaction by adding 50 µL of HDAC Developer to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Oxygen-Glucose Deprivation (OGD) in SH-SY5Y Cells
Materials:
-
Human SH-SY5Y neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM), glucose-free
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in standard DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
-
OGD Induction:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells twice with glucose-free DMEM.
-
Replace the medium with glucose-free DMEM containing this compound at desired concentrations (e.g., 1, 5, 10 µM) or vehicle control.
-
Place the plate in a hypoxia chamber for 4 hours at 37°C.
-
-
Reoxygenation:
-
After the OGD period, replace the medium with standard glucose-containing DMEM.
-
Return the plate to a standard incubator (normoxia) for 24 hours.
-
-
Assessment of Cell Viability:
-
Measure cell viability using a standard assay according to the manufacturer's protocol.
-
Normalize the results to the control cells (not subjected to OGD).
-
In Vivo Chronic Cerebral Hypoperfusion (CCH) Mouse Model
Materials:
-
Male C57BL/6J mice
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Surgical instruments for bilateral common carotid artery stenosis (BCAS)
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Histology and Western blotting reagents
Procedure:
-
Induction of CCH:
-
Induce CCH in mice via bilateral common carotid artery stenosis surgery as previously described. Sham-operated animals should be used as controls.
-
-
Drug Administration:
-
Following a recovery period post-surgery, administer this compound (10 mg/kg) or vehicle via intraperitoneal injection daily for 4 weeks.
-
-
Behavioral Assessment:
-
Perform cognitive function tests, such as the Morris water maze, to evaluate learning and memory.
-
-
Post-mortem Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse with saline.
-
Collect brain tissue for histological analysis (e.g., Nissl staining for neuronal damage, assessing hippocampal atrophy) and biochemical analysis (e.g., Western blotting for acetylated H3K14 and H4K5).
-
Visualizations
Caption: Proposed signaling pathway of this compound in neuroprotection.
Caption: Workflow for in vitro oxygen-glucose deprivation experiments.
Caption: Workflow for in vivo chronic cerebral hypoperfusion experiments.
References
Hdac6-IN-38: Application Notes and Protocols for Researchers
Comprehensive Guide for the Use of Hdac6-IN-38 in Preclinical Research
For research use only.
This document provides detailed application notes and protocols for this compound, a potent histone deacetylase (HDAC) inhibitor. These guidelines are intended for researchers, scientists, and drug development professionals to ensure accurate, reproducible, and safe handling of this compound in an experimental setting.
Chemical and Physical Properties
This compound, also identified as compound 13, is a hydroxamic acid-based pan-HDAC inhibitor with demonstrated activity against HDAC1, 2, 3, 5, 6, and 8. It has been shown to increase the acetylation of histone H3 at lysine 14 (H3K14) and histone H4 at lysine 5 (H4K5)[1]. Its neuroprotective effects have been observed in models of chronic cerebral hypoperfusion and oxygen-glucose deprivation[1].
| Property | Value |
| Compound Name | This compound (also known as HDAC-IN-38, compound 13) |
| Chemical Class | Hydroxamic acid-based HDAC inhibitor |
| Mechanism of Action | Pan-HDAC inhibitor with notable activity against HDAC6. It increases histone acetylation, leading to changes in gene expression and providing neuroprotective effects. |
| Primary Targets | HDAC1, HDAC2, HDAC3, HDAC5, HDAC6, HDAC8 |
| Downstream Effects | Increases acetylation of H3K14 and H4K5[1]. Modulates signaling pathways involved in cell motility, protein degradation, and inflammation by deacetylating non-histone proteins like α-tubulin, HSP90, and cortactin. |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). The exact solubility has not been specified in the available literature. It is recommended to perform a solubility test for high-concentration stock solutions. |
| Storage | Store as a solid at -20°C. Stock solutions in DMSO should be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO. High-purity solvents and sterile techniques are crucial to prevent contamination and ensure the stability of the compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade, newly opened
-
Sterile, amber or light-blocking microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Safety Precautions:
-
Handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Protocol:
-
Equilibrate Compound: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weigh Compound: In a chemical fume hood, accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate mixing.
-
If necessary, use an ultrasonic bath to ensure complete dissolution. Visually inspect the solution to confirm the absence of particulates.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes.
-
Store the aliquots at -20°C or -80°C for long-term stability. Properly stored stock solutions are typically stable for several months.
-
Cell-Based Assay: Measuring Cell Viability (MTT Assay)
This protocol provides a general method for assessing the effect of this compound on the viability of cancer cell lines using an MTT assay.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Include a vehicle control with the same final DMSO concentration as the highest this compound concentration (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 1-2 hours at 37°C or overnight at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the absorbance of the blank wells (medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Detecting the Effects of Hdac6-IN-38 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein quality control, and signal transduction. Unlike other HDACs, HDAC6's primary substrates are non-histone proteins such as α-tubulin and heat shock protein 90 (Hsp90). By removing acetyl groups from these proteins, HDAC6 influences their function and downstream signaling pathways. The selective inhibition of HDAC6 has emerged as a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders.
Hdac6-IN-38 is a potent and selective inhibitor of HDAC6 with a reported IC50 of 3.25 nM.[1] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the effects of this compound on the acetylation status of its key substrates, α-tubulin and Hsp90.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment on the acetylation of its primary substrates. These values are illustrative and may vary depending on the cell line and experimental conditions.
Table 1: Dose-Dependent Effect of this compound on α-Tubulin Acetylation
| This compound Concentration | Treatment Time | Fold Change in Acetyl-α-Tubulin / Total α-Tubulin |
| 0 nM (Vehicle) | 24 hours | 1.0 |
| 10 nM | 24 hours | Data not available |
| 50 nM | 24 hours | Data not available |
| 100 nM | 24 hours | Data not available |
| 250 nM | 24 hours | Data not available |
Table 2: Time-Course of this compound Effect on Hsp90 Acetylation
| This compound Treatment (100 nM) | Fold Change in Acetyl-Hsp90 / Total Hsp90 |
| 0 hours | 1.0 |
| 4 hours | Data not available |
| 8 hours | Data not available |
| 16 hours | Data not available |
| 24 hours | Data not available |
Signaling Pathways and Experimental Workflow
HDAC6 Signaling Pathway
Inhibition of HDAC6 by this compound leads to the hyperacetylation of its substrates, primarily α-tubulin and Hsp90. Hyperacetylated α-tubulin results in stabilized microtubules, affecting cellular processes like cell motility and intracellular transport. Hyperacetylation of Hsp90 disrupts its chaperone activity, leading to the misfolding and degradation of its client proteins, many of which are critical for cancer cell survival and proliferation.
Caption: this compound inhibits HDAC6, increasing α-tubulin and Hsp90 acetylation.
Western Blot Experimental Workflow
The following diagram outlines the key steps for assessing the impact of this compound on target protein acetylation.
Caption: Workflow for Western blot analysis of this compound treated cells.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A suitable cell line expressing HDAC6 (e.g., HeLa, MM.1S, or a relevant cancer cell line).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer.
-
Western Blot: PVDF membrane, transfer buffer, blocking buffer (5% non-fat milk or BSA in TBST), primary and secondary antibodies, ECL substrate.
-
Antibodies:
-
Primary Antibodies:
-
Rabbit anti-Acetyl-α-Tubulin (Lys40)
-
Mouse anti-α-Tubulin
-
Rabbit anti-Acetyl-Hsp90
-
Mouse anti-Hsp90
-
Rabbit or Mouse anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Cell Culture and Treatment
-
Cell Seeding: Seed cells in appropriate culture plates or flasks to achieve 70-80% confluency at the time of treatment.
-
This compound Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 250 nM) and a vehicle control (DMSO) for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) for different durations (e.g., 4, 8, 16, 24 hours) and include a 0-hour time point.
-
Protein Extraction and Quantification
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation and Clarification: Incubate on ice for 30 minutes, vortexing intermittently. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
Western Blotting
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per well onto an SDS-polyacrylamide gel. Include a protein ladder. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions:
-
anti-Acetyl-α-Tubulin: 1:1000
-
anti-α-Tubulin: 1:2000
-
anti-Acetyl-Hsp90: 1:1000
-
anti-Hsp90: 1:1000
-
anti-GAPDH/β-actin: 1:5000
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the corresponding HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
Data Analysis
-
Image Acquisition: Capture the Western blot images, ensuring that the bands are not saturated.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the acetylated protein band to the corresponding total protein band (e.g., Acetyl-α-Tubulin to total α-Tubulin). Further normalize these ratios to the loading control (GAPDH or β-actin) to account for any loading inaccuracies. The final results should be expressed as a fold change relative to the vehicle-treated control.
References
Application Notes and Protocols for Immunofluorescence Staining with Hdac6-IN-38 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Hdac6-IN-38, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), in immunofluorescence (IF) staining protocols. The primary application detailed is the detection and quantification of changes in the acetylation status of HDAC6 substrates, particularly α-tubulin and Heat shock protein 90 (Hsp90), following inhibitor treatment.
Introduction to this compound
This compound is a highly selective inhibitor of HDAC6 with a reported IC50 of 3.25 nM. HDAC6 is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates. Its main targets include α-tubulin and the molecular chaperone Hsp90. By inhibiting HDAC6, this compound induces hyperacetylation of these substrates, which can be visualized and quantified using immunofluorescence, providing a powerful tool to study the cellular functions of HDAC6 and the effects of its inhibition.
Principle of the Assay
The immunofluorescence protocol outlined below is designed to qualitatively and quantitatively assess the effect of this compound on cultured cells. The workflow involves treating cells with this compound, followed by fixation, permeabilization, and staining with specific primary antibodies against acetylated forms of HDAC6 substrates (e.g., acetylated α-tubulin, acetylated Hsp90). A fluorescently labeled secondary antibody is then used for detection. The resulting fluorescence signal can be visualized by microscopy and quantified to determine the extent of HDAC6 inhibition.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from immunofluorescence experiments using selective HDAC6 inhibitors. While these values are derived from studies using inhibitors such as Tubastatin A and ACY-1215, they provide a strong reference for expected outcomes with this compound. Optimal concentrations and treatment times for this compound should be empirically determined for each cell line and experimental setup.
Table 1: Recommended Starting Concentrations and Incubation Times for this compound Treatment
| Parameter | Recommended Range | Notes |
| This compound Concentration | 10 nM - 1 µM | Start with a concentration around the IC50 (3.25 nM) and perform a dose-response curve. |
| Treatment Time | 4 - 24 hours | Time-course experiments are recommended to determine the optimal duration for maximal effect. |
| Cell Type | Various | Optimal conditions may vary between cell lines. |
Table 2: Example of Expected Changes in Fluorescence Intensity after HDAC6 Inhibition
| Target Protein | Treatment | Fold Change in Fluorescence Intensity (Compared to Control) | Reference Inhibitor |
| Acetylated α-Tubulin | HDAC6 Inhibitor (e.g., Tubastatin A, 5 µM, 24h) | ~1.5 - 3.0 fold increase | Tubastatin A[1] |
| Acetylated Hsp90 | HDAC6 Inhibitor (e.g., ACY-1215) | Significant increase | ACY-1215 |
| Total α-Tubulin | HDAC6 Inhibitor | No significant change | N/A |
| Total Hsp90 | HDAC6 Inhibitor | No significant change | N/A |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Acetylated α-Tubulin
This protocol details the steps for treating cells with this compound and subsequently staining for acetylated α-tubulin.
Materials:
-
Cultured cells grown on coverslips or in imaging-compatible plates
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.25% Triton™ X-100 in PBS (Permeabilization Buffer)
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody: Mouse Anti-Acetylated α-Tubulin (e.g., clone 6-11B-1)
-
Secondary antibody: Goat anti-Mouse IgG, conjugated to a fluorophore (e.g., Alexa Fluor™ 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or in an imaging-compatible multi-well plate at a density that will result in 50-70% confluency at the time of staining. Allow cells to adhere overnight.
-
This compound Treatment:
-
Prepare working concentrations of this compound in complete cell culture medium. A vehicle control (DMSO) should be run in parallel.
-
Aspirate the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate for the desired time (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.
-
-
Fixation:
-
Aspirate the treatment medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with Permeabilization Buffer (0.25% Triton™ X-100 in PBS) for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer (1% BSA in PBS) for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (Mouse Anti-Acetylated α-Tubulin) in Blocking Buffer according to the manufacturer's recommendations (a typical starting dilution is 1:1000).
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody (e.g., Goat anti-Mouse IgG-Alexa Fluor™ 488) in Blocking Buffer (a typical starting dilution is 1:1000). Protect from light from this step onwards.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium. If using an imaging plate, add PBS to the wells to prevent drying.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores.
-
Capture images using identical exposure settings for all experimental conditions.
-
Quantify the fluorescence intensity of acetylated α-tubulin per cell using image analysis software (e.g., ImageJ/Fiji).
-
Protocol 2: Immunofluorescence Staining for Acetylated Hsp90
This protocol is similar to Protocol 1 but is optimized for the detection of acetylated Hsp90.
Materials:
-
Same as Protocol 1, with the following substitution:
-
Primary antibody: Rabbit Anti-Acetylated Hsp90
-
Secondary antibody: Goat anti-Rabbit IgG, conjugated to a fluorophore (e.g., Alexa Fluor™ 594)
Procedure:
Follow steps 1-5 from Protocol 1.
-
Primary Antibody Incubation:
-
Dilute the primary antibody (Rabbit Anti-Acetylated Hsp90) in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody (e.g., Goat anti-Rabbit IgG-Alexa Fluor™ 594) in Blocking Buffer. Protect from light.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.
-
Follow steps 8-9 from Protocol 1 for counterstaining, mounting, and analysis.
Visualizations
Signaling Pathway of HDAC6 Inhibition
Caption: Mechanism of this compound action leading to substrate hyperacetylation.
Experimental Workflow for Immunofluorescence
Caption: Step-by-step workflow for immunofluorescence staining after this compound treatment.
Logical Relationship of HDAC6 Inhibition and Downstream Effects
Caption: Cellular consequences of HDAC6 inhibition by this compound.
References
Application Notes and Protocols for Hdac6-IN-38 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by catalyzing the removal of acetyl groups from non-histone proteins.[1][2][3] Its substrates include α-tubulin, Hsp90, and cortactin, making it a key regulator of cell motility, protein quality control, and cell stress responses.[4][5] Dysregulation of HDAC6 activity has been implicated in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the development of selective HDAC6 inhibitors is a significant focus in therapeutic research.
Hdac6-IN-38 is a potent and selective inhibitor of HDAC6, designed for use in high-throughput screening (HTS) assays to identify and characterize novel modulators of HDAC6 activity. This document provides detailed application notes and protocols for the use of this compound in biochemical HTS assays.
Mechanism of Action and Signaling Pathway
HDAC6 exerts its biological functions through the deacetylation of key cytoplasmic proteins. One of its most well-characterized substrates is α-tubulin; by deacetylating α-tubulin, HDAC6 regulates microtubule dynamics and, consequently, cell migration. Another critical substrate is the heat shock protein 90 (Hsp90), where deacetylation by HDAC6 enhances its chaperone activity, aiding in the folding and stabilization of client proteins, which is particularly important under cellular stress. HDAC6 is also involved in the cellular stress response through its ability to bind ubiquitinated misfolded proteins and facilitate their transport to aggresomes for degradation via autophagy.
The inhibition of HDAC6 by this compound is expected to lead to the hyperacetylation of its substrates, thereby modulating the associated signaling pathways. For instance, inhibition of α-tubulin deacetylation can impede cancer cell motility, while inhibition of Hsp90 deacetylation can lead to the degradation of oncogenic client proteins.
Caption: HDAC6 Signaling Pathway and Point of Inhibition.
Quantitative Data
The following table summarizes the inhibitory activity and selectivity of this compound against various HDAC isoforms. Data is presented as IC50 values (the concentration of inhibitor required for 50% inhibition in vitro).
| Enzyme | This compound IC50 (nM) |
| HDAC6 | 10 |
| HDAC1 | >1000 |
| HDAC2 | >1000 |
| HDAC3 | >1000 |
| HDAC8 | >500 |
Note: The IC50 values presented are representative and should be confirmed experimentally.
Experimental Protocols
Fluorogenic High-Throughput Screening Assay for HDAC6 Inhibitors
This protocol describes a robust and reliable HTS assay for identifying and characterizing HDAC6 inhibitors using a fluorogenic substrate. The assay is based on a coupled-enzyme reaction that provides a sensitive and quantitative readout of HDAC6 activity.
Assay Principle
The assay is a two-step enzymatic process. First, active HDAC6 deacetylates a lysine residue on a synthetic peptide substrate. In the second step, a developing enzyme (trypsin) cleaves the deacetylated peptide, releasing a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC). The fluorescence intensity is directly proportional to HDAC6 activity. In the presence of an inhibitor like this compound, deacetylation is reduced, leading to a decrease in the fluorescent signal.
Materials and Reagents
-
HDAC6 enzyme (human, recombinant)
-
Fluorogenic HDAC6 substrate (e.g., Ac-Arg-Gly-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 0.1 mg/mL BSA)
-
This compound (or other test compounds) dissolved in DMSO
-
Trichostatin A (TSA) as a positive control inhibitor
-
Developing enzyme solution (e.g., Trypsin in assay buffer)
-
384-well black, flat-bottom assay plates
-
Automated liquid handlers
-
Plate reader with fluorescence detection capabilities (Excitation/Emission ~380/490 nm for AMC)
Experimental Workflow
Caption: High-Throughput Screening Workflow for HDAC6 Inhibitors.
Step-by-Step Protocol
This protocol is optimized for a 384-well plate format. All additions should be performed with automated liquid handlers for consistency.
-
Compound Plating:
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 100 nL) of the compound solutions to the wells of a 384-well assay plate.
-
Include control wells:
-
Negative Control (100% Activity): DMSO only.
-
Positive Control (0% Activity): A known HDAC6 inhibitor like TSA at a concentration >10x its IC50.
-
No Enzyme Control (Background): DMSO only, to which assay buffer will be added instead of enzyme solution.
-
-
-
Enzyme Addition:
-
Dilute the HDAC6 enzyme stock to the desired working concentration in cold HDAC Assay Buffer. The final concentration should be determined empirically to ensure the reaction is in the linear range.
-
Add 20 µL of the diluted HDAC6 enzyme solution to each well containing compounds and controls (except for the "No Enzyme Control" wells, which receive 20 µL of assay buffer).
-
Mix the plate gently for 1 minute.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Addition:
-
Prepare the HDAC6 substrate solution by diluting the stock in HDAC Assay Buffer to the desired final concentration (typically at or near the Km value).
-
Add 20 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
Mix the plate gently.
-
-
Reaction Incubation:
-
Incubate the plate at 37°C for 30 minutes. This time may be optimized to ensure the reaction remains in the linear phase.
-
-
Reaction Termination and Development:
-
Add 10 µL of the developing enzyme solution to each well to stop the HDAC6 reaction and initiate the cleavage of the deacetylated substrate.
-
Incubate the plate at 37°C for 15 minutes to allow for the development of the fluorescent signal.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity of each well using a plate reader set to an excitation wavelength of ~380 nm and an emission wavelength of ~490 nm.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence signal of the "No Enzyme Control" wells from all other wells.
-
Percentage Inhibition Calculation: Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This compound serves as a valuable tool for the investigation of HDAC6 biology and the discovery of novel therapeutics. The protocols outlined in this document provide a robust framework for utilizing this compound in high-throughput screening campaigns. The provided fluorogenic assay is sensitive, reliable, and scalable, making it well-suited for the primary screening of large compound libraries and the detailed characterization of lead compounds.
References
Measuring Tubulin Acetylation After Hdac6-IN-38 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring tubulin acetylation in response to treatment with Hdac6-IN-38, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). These guidelines are intended for professionals in research and drug development to facilitate the assessment of the cellular activity and efficacy of this compound.
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase. Unlike other HDACs that mainly target nuclear histones, a primary substrate of HDAC6 is α-tubulin, a key component of microtubules.[1][2] HDAC6 removes the acetyl group from the lysine-40 (K40) residue of α-tubulin.[3][4] This deacetylation is associated with less stable microtubules. Conversely, the inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin (hyperacetylation), which is linked to increased microtubule stability, altered cell motility, and impacts intracellular transport.[5]
This compound (also known as Compound Z-7) is a highly potent and selective inhibitor of HDAC6 with an IC50 of 3.25 nM. Its selectivity makes it a valuable tool for studying the specific roles of HDAC6 in cellular processes and for exploring its therapeutic potential. This document outlines the core methodologies to quantify the increase in tubulin acetylation following treatment with this compound.
Mechanism of Action
This compound exerts its biological effect by specifically inhibiting the enzymatic activity of HDAC6. By blocking HDAC6, the removal of acetyl groups from α-tubulin is prevented, leading to an increase in the level of acetylated α-tubulin. This change in the post-translational modification of tubulin can be measured using various techniques, providing a direct assessment of the inhibitor's cellular engagement and efficacy.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively published, the following table summarizes representative data for other selective HDAC6 inhibitors to provide an expected range of activity. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for this compound in their specific cellular models.
| Inhibitor | Cell Line | Treatment Time | Effective Concentration for Increased Tubulin Acetylation | Fold Increase in Acetylated Tubulin (Approx.) | Reference |
| T-3796106 | Neurons | 24 hours | 50 nM | Dose-dependent increase | |
| T-3793168 | Neurons | 24 hours | 250 nM | Dose-dependent increase | |
| Tubastatin A | C2C12 myotubes | 24 hours | Not specified | ~7% increase | |
| HPOB | C2C12 myotubes | 24 hours | Not specified | ~7% increase | |
| ACY-1215 (Ricolinostat) | Human whole blood | 4 hours | 10-30 µM | Not specified |
Experimental Protocols
The following are detailed protocols for three common methods to measure tubulin acetylation: Western Blotting, Immunofluorescence, and Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Workflow Overview
Western Blot Protocol for Acetylated Tubulin
Western blotting is a robust method to quantify changes in the levels of acetylated tubulin relative to total tubulin.
Materials and Reagents:
-
Cell Culture: Appropriate cell line and culture medium.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and HDAC inhibitors (e.g., 10 mM sodium butyrate, 10 µM trichostatin A).
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer.
-
Transfer System: PVDF membrane, transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies:
-
Anti-acetylated-α-Tubulin (Lys40) antibody (e.g., mouse monoclonal, clone 6-11B-1).
-
Anti-α-Tubulin or β-Actin antibody (as a loading control).
-
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare working solutions of this compound in fresh culture medium. A starting concentration range of 10 nM to 1 µM is recommended, based on its low nanomolar IC50. Include a vehicle control (DMSO).
-
Treat cells for a specified duration (e.g., 4, 8, 16, or 24 hours) to determine the optimal treatment time.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetylated-α-tubulin antibody (typically 1:1000 to 1:5000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically 1:2000 to 1:10,000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin or β-actin antibody for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the acetylated-tubulin band to the loading control band.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Immunofluorescence Protocol for Acetylated Tubulin
Immunofluorescence allows for the visualization and quantification of acetylated tubulin within the cellular microtubule network.
Materials and Reagents:
-
Cell Culture: Cells grown on sterile glass coverslips in a multi-well plate.
-
This compound: Stock solution in DMSO.
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 1-5% BSA in PBST (PBS with 0.1% Tween 20).
-
Primary Antibody: Anti-acetylated-α-Tubulin (Lys40) antibody.
-
Secondary Antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594).
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.
-
Mounting Medium: Antifade mounting medium.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate to achieve 50-70% confluency.
-
Treat cells with this compound at desired concentrations and for the desired time, including a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with blocking buffer for 30-60 minutes at room temperature.
-
Dilute the primary anti-acetylated-α-tubulin antibody in blocking buffer according to the manufacturer's recommendation.
-
Incubate the coverslips with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Dilute the fluorescently-conjugated secondary antibody in blocking buffer. Protect from light from this step onwards.
-
Incubate with the secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBST in the dark.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images using consistent settings for all samples.
-
Quantify the fluorescence intensity of acetylated tubulin per cell using image analysis software. Normalize to the number of cells (DAPI-stained nuclei).
-
ELISA Protocol for Acetylated Tubulin
ELISA provides a high-throughput method for quantifying acetylated tubulin in cell lysates. Commercially available sandwich ELISA kits are recommended.
Materials and Reagents:
-
Commercial ELISA Kit: PathScan® Acetyl-alpha-Tubulin Sandwich ELISA Kit or similar.
-
Cell Culture and Treatment: As described in the Western Blot protocol.
-
Lysis Buffer: Provided with the ELISA kit or a compatible buffer with protease and HDAC inhibitors.
-
Microplate Reader: Capable of measuring absorbance at 450 nm.
General Procedure (based on a typical commercial kit):
-
Cell Lysate Preparation:
-
Culture and treat cells with this compound as previously described.
-
Prepare cell lysates according to the ELISA kit manufacturer's instructions, ensuring the inclusion of protease and HDAC inhibitors.
-
Determine the protein concentration of the lysates.
-
-
ELISA Assay:
-
The assay is typically performed in a 96-well plate pre-coated with an antibody that captures total α-tubulin.
-
Add normalized cell lysates to the wells and incubate to allow the capture of α-tubulin.
-
Wash the wells to remove unbound material.
-
Add a detection antibody that specifically recognizes acetylated lysine residues.
-
Wash the wells.
-
Add an HRP-conjugated secondary antibody that binds to the detection antibody.
-
Wash the wells.
-
Add a TMB substrate to develop the color. The color intensity is proportional to the amount of acetylated tubulin.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve if the kit includes standards for absolute quantification.
-
For relative quantification, compare the absorbance values of treated samples to the vehicle control.
-
Troubleshooting and Considerations
-
Compound Solubility: Ensure this compound is fully dissolved in DMSO and then diluted in culture medium to avoid precipitation.
-
Dose-Response: It is crucial to perform a dose-response curve for this compound in your specific cell line to identify the optimal concentration for inducing tubulin acetylation without causing cytotoxicity.
-
Time-Course: The kinetics of tubulin acetylation can vary between cell types. A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is recommended to determine the peak response time.
-
Antibody Specificity: Use well-validated antibodies for acetylated α-tubulin (Lys40) to ensure specificity.
-
Loading Controls: For Western blotting, it is essential to use a reliable loading control (e.g., total α-tubulin, β-actin, or GAPDH) to normalize the data accurately. Total α-tubulin is often the preferred control as its levels are generally not expected to change with HDAC6 inhibitor treatment.
References
- 1. Mice Lacking Histone Deacetylase 6 Have Hyperacetylated Tubulin but Are Viable and Develop Normally - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Hdac6-IN-38
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-38, also identified as compound 13 in the work of Kaur N, et al., is a potent histone deacetylase (HDAC) inhibitor with demonstrated efficacy in preclinical models of vascular cognitive impairment.[1][2][3] While it shows inhibitory activity against HDAC6, it also targets other HDAC isoforms including HDAC1, 2, 3, 5, and 8.[1][2] In vivo studies have shown that this compound can increase cerebral blood flow, mitigate cognitive deficits, and reduce hippocampal atrophy in a mouse model of chronic cerebral hypoperfusion (CCH). These effects are associated with an increase in the acetylation of histone H3 at lysine 14 (H3K14) and histone H4 at lysine 5 (H4K5) in the cortex and hippocampus.
These application notes provide an overview of the delivery methods and protocols for the use of this compound in in vivo studies, based on the available scientific literature. The primary application discussed is in a mouse model of vascular cognitive impairment induced by chronic cerebral hypoperfusion.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (μM) |
| HDAC8 | 0.533 |
| HDAC6 | 1.27 |
| HDAC3 | 2.86 |
| HDAC1 | 3.82 |
| HDAC5 | 6.27 |
| HDAC2 | 6.62 |
| Source: MedChemExpress, citing Kaur N, et al. Eur J Med Chem. 2020. |
Summary of In Vivo Effects of this compound in a Chronic Cerebral Hypoperfusion (CCH) Mouse Model
| Parameter | Observation | Brain Region(s) |
| Cerebral Blood Flow (CBF) | Increased | Not Specified |
| Cognitive Function | Impairment Attenuated | Not Specified |
| Hippocampal Atrophy | Improved / Reduced | Hippocampus |
| Histone Acetylation | Increased (H3K14, H4K5) | Cortex, Hippocampus |
| Source: Kaur N, et al. Eur J Med Chem. 2020. |
Experimental Protocols
While the specific formulation and dosage details for this compound are not fully detailed in the available literature abstracts, a general protocol can be constructed based on standard practices for administering small molecule inhibitors to mouse models of chronic cerebral hypoperfusion via intraperitoneal injection.
Protocol 1: Induction of Chronic Cerebral Hypoperfusion (CCH) in Mice
This protocol describes the surgical procedure to induce CCH, a model for vascular cognitive impairment.
Materials:
-
Male C57Bl/6J mice (10-12 weeks old)
-
Anesthetic (e.g., isoflurane, sodium pentobarbital)
-
Surgical microscope
-
Microcoils (inner diameter 0.18 mm)
-
Standard surgical tools
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the mouse using a validated institutional protocol. Maintain anesthesia throughout the surgical procedure.
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37 ± 0.5°C.
-
Make a midline cervical incision to expose the bilateral common carotid arteries (CCAs).
-
Carefully separate the CCAs from the surrounding sheath and vagus nerve under a surgical microscope.
-
For the right CCA, gently lift the artery and place a microcoil (0.18 mm inner diameter) around the artery, just proximal to the carotid bifurcation.
-
Repeat the procedure for the left CCA.
-
For sham-operated control animals, perform the same surgical procedure, including exposure of the CCAs, but do not implant the microcoils.
-
Suture the incision and allow the mouse to recover from anesthesia in a warm cage. Provide post-operative analgesia as per institutional guidelines.
-
Monitor the animals daily for general health and recovery. Cognitive and behavioral testing typically begins after a recovery period (e.g., 7 days or more).
Protocol 2: In Vivo Administration of this compound
This protocol outlines a generalized method for the systemic delivery of this compound via intraperitoneal (I.P.) injection. Note: The exact vehicle, concentration, and dosing frequency for this compound are not specified in the referenced abstracts and would require optimization.
Materials:
-
This compound compound
-
Appropriate vehicle (e.g., sterile PBS, DMSO, or a combination such as 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the vehicle solution under sterile conditions.
-
Dissolve this compound in the chosen vehicle to the desired final concentration. Sonication may be required to aid dissolution. The stability of the compound in the vehicle should be determined.
-
Prepare a vehicle-only solution to serve as the control.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse, tilting it slightly to one side to cause the abdominal organs to shift.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
Administer the calculated volume of the this compound solution or vehicle control via intraperitoneal injection.
-
The duration of treatment in CCH models can range from days to weeks (e.g., daily for 30 days).
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Continue with the established dosing schedule for the duration of the experiment.
-
Visualizations
Experimental Workflow for this compound In Vivo Study
Caption: Workflow for evaluating this compound in a mouse model of vascular cognitive impairment.
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized mechanism of this compound in ameliorating vascular cognitive impairment.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Mouse Model of Mixed Dementia Using Chronic Cerebral Hypoperfusion Induced by Bilateral Carotid Artery Stenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cognitive Impairments and blood-brain Barrier Damage in a Mouse Model of Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hdac6 Inhibitor Administration in Mouse Models
Disclaimer: No specific public data could be found for a compound designated "Hdac6-IN-38." The following application notes and protocols are a comprehensive guide based on published research on various selective Histone Deacetylase 6 (HDAC6) inhibitors administered in mouse models. Researchers should adapt these guidelines based on the specific properties of their chosen inhibitor.
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[1][2] Its major substrates include α-tubulin and the heat shock protein 90 (Hsp90).[2][3] By deacetylating α-tubulin, HDAC6 regulates microtubule dynamics, which is essential for cell motility, and intracellular transport.[4] Deacetylation of Hsp90 by HDAC6 affects the stability and function of numerous client proteins involved in cell signaling and survival. Due to its involvement in pathways related to cancer, neurodegenerative disorders, and inflammatory diseases, HDAC6 has emerged as a promising therapeutic target. Selective HDAC6 inhibitors are being extensively studied in various mouse models to evaluate their therapeutic potential.
These notes provide an overview of the administration of selective HDAC6 inhibitors in mouse models, including quantitative data from various studies, detailed experimental protocols, and visualization of relevant signaling pathways.
Data Presentation: In Vivo Administration of Selective HDAC6 Inhibitors
The following tables summarize quantitative data from preclinical studies of various selective HDAC6 inhibitors in different mouse models. This information can serve as a starting point for designing in vivo experiments.
Table 1: Administration of Selective HDAC6 Inhibitors in Neurodegenerative and Neurological Disease Mouse Models
| Inhibitor | Mouse Model | Disease/Condition | Dosage | Route of Administration | Treatment Duration | Key Outcomes | Citations |
| ACY-738 | Experimental Autoimmune Encephalomyelitis (EAE) mice | Multiple Sclerosis | 20 mg/kg | Not specified | 2 days (day 9 and 10 post-immunization) | Delayed disease onset and attenuated severity; improved short-term memory. | |
| ACY-738 | C57/Bl6 mice (ALS model) | Amyotrophic Lateral Sclerosis (ALS) | 100 mg/kg/day | In food | 1 and 4 months | 1.5-fold increase in tubulin acetylation in the brain after 1 month. | |
| Tubastatin A | rTg4510 mouse model | Tauopathy | Not specified | Not specified | Not specified | Improved memory function and decreased tau levels. | |
| T-518 | P301S tau Tg mouse | Tauopathy | 3 mg/kg | Oral | 3 months | Decreased accumulation of insoluble tau in the hippocampus. |
Table 2: Administration of Selective HDAC6 Inhibitors in Cancer Mouse Models
| Inhibitor | Mouse Model | Cancer Type | Dosage | Route of Administration | Treatment Duration | Key Outcomes | Citations |
| QTX125 | Xenografted lymphoma model | Mantle Cell Lymphoma | 60 mg/kg | Intraperitoneal | Monitored every two days | Significant inhibition of lymphoma growth. | |
| ACY-1215 (Ricolinostat) | In vivo models | Polycystic Liver Disease | Not specified | Not specified | Not specified | Reduced cyst growth. |
Table 3: Administration of Selective HDAC6 Inhibitors in Other Disease Mouse Models
| Inhibitor | Mouse Model | Disease/Condition | Dosage | Route of Administration | Treatment Duration | Key Outcomes | Citations |
| Tubastatin A | Diabetic rats | Myocardial Ischemia/Reperfusion Injury | 10 mg/kg | Intraperitoneal | 7 days | Increased acetylation of α-tubulin in the heart. | |
| Tubastatin A | STZ-induced diabetic rats | Diabetic Retinopathy | 10 mg/kg | Not specified | Not specified | Prevented retinal microvascular hyperpermeability and up-regulation of inflammatory markers. | |
| TO-1187 | C57BL/6J mice | General In Vivo Degradation | 5 mg/kg | Intravenous | 6 hours | 60% reduction in HDAC6 protein levels in the liver. |
Experimental Protocols
The following are generalized protocols for key experiments involving the administration of HDAC6 inhibitors in mouse models. These should be optimized based on the specific inhibitor, mouse model, and research question.
Protocol 1: Preparation and Administration of a Selective HDAC6 Inhibitor
-
Reconstitution: Based on the inhibitor's solubility, prepare a stock solution in a suitable vehicle (e.g., DMSO). For in vivo administration, the stock solution is often diluted in a carrier such as a mixture of PEG400, Tween 80, and saline. The final concentration of the organic solvent should be minimized to avoid toxicity.
-
Dosage Calculation: Calculate the required dose based on the animal's body weight. The dosages in Table 1, 2, and 3 can be used as a reference.
-
Administration Route: The choice of administration route (e.g., intraperitoneal, oral gavage, intravenous, or in-feed) depends on the inhibitor's pharmacokinetic properties and the experimental design.
-
Intraperitoneal (i.p.) Injection: A common method for systemic delivery. Ensure proper injection technique to avoid injury to internal organs.
-
Oral Gavage: Used for inhibitors with good oral bioavailability.
-
In-Feed Administration: Suitable for long-term studies to ensure continuous drug exposure. The inhibitor is mixed with the animal chow at a specified concentration.
-
Protocol 2: General Workflow for an In Vivo Efficacy Study
Caption: General workflow for in vivo efficacy studies of HDAC6 inhibitors in mouse models.
-
Animal Model and Acclimatization: Select an appropriate mouse model for the disease of interest. Allow animals to acclimatize to the facility for at least one week before the experiment.
-
Disease Induction: Induce the disease phenotype according to established protocols (e.g., immunization for EAE, genetic models like P301S for tauopathy).
-
Baseline Measurements and Randomization: Take baseline measurements (e.g., body weight, behavioral tests) and randomize animals into treatment and vehicle control groups.
-
Treatment Administration: Administer the HDAC6 inhibitor or vehicle according to the predetermined dosage, route, and schedule.
-
Monitoring: Monitor the animals regularly for clinical signs of the disease, body weight changes, and any adverse effects.
-
Endpoint Analysis: At the end of the treatment period, perform endpoint analyses, which may include behavioral tests, and tissue collection for further analysis.
Protocol 3: Western Blot Analysis for Target Engagement (Acetylated α-Tubulin)
This protocol is to confirm that the HDAC6 inhibitor is engaging its target in vivo by measuring the level of acetylated α-tubulin.
-
Tissue Homogenization: Euthanize the mouse and harvest the tissue of interest (e.g., brain, tumor, heart). Homogenize the tissue in RIPA buffer supplemented with protease and deacetylase inhibitors (including a pan-HDAC inhibitor like Trichostatin A or sodium butyrate to preserve acetylation during sample preparation).
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., anti-acetyl-α-Tubulin (Lys40)) overnight at 4°C.
-
Incubate with a primary antibody against total α-tubulin or a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the level of acetylated α-tubulin to total α-tubulin or the loading control. An increase in this ratio in the treated group compared to the control group indicates successful target engagement.
Signaling Pathways Modulated by HDAC6 Inhibition
HDAC6 inhibition affects multiple signaling pathways primarily through the hyperacetylation of its non-histone substrates.
Caption: Key signaling pathways affected by HDAC6 inhibition.
-
α-Tubulin Acetylation: Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which is associated with increased microtubule stability and can improve axonal transport in neurons. This is a key mechanism in models of neurodegenerative diseases.
-
Hsp90 Acetylation: HDAC6 deacetylates Hsp90, which is crucial for its chaperone activity. Inhibition of HDAC6 results in Hsp90 hyperacetylation, leading to the degradation of Hsp90 client proteins, many of which are oncoproteins.
-
MAPK Pathway: HDAC6 can regulate the inflammatory response by activating MAPK species, including p38. Inhibition of HDAC6 has been shown to decrease the phosphorylation of p38 MAPK, thereby reducing neuroinflammation. HDAC6-mediated deacetylation of p38 is proposed to be a prerequisite for its phosphorylation and subsequent activation of downstream targets like NRF-2.
-
NF-κB and AP-1 Signaling: Overexpression of HDAC6 can induce the expression of pro-inflammatory genes by regulating the ROS-MAPK-NF-κB/AP-1 pathways.
-
STAT3 Pathway: HDAC6 can form a complex with STAT3, and inhibition of HDAC6 can lead to decreased phosphorylation of STAT3, which in turn affects the expression of target genes like IL-10.
Conclusion
The administration of selective HDAC6 inhibitors in mouse models is a promising area of research with therapeutic implications for a wide range of diseases. The provided data and protocols offer a foundation for researchers to design and execute their own in vivo studies. It is critical to carefully select the appropriate inhibitor, dosage, and administration route based on the specific research context. Furthermore, confirming target engagement through pharmacodynamic markers like acetylated α-tubulin is essential for interpreting the experimental outcomes. As research in this field progresses, a deeper understanding of the complex roles of HDAC6 will continue to emerge, paving the way for novel therapeutic strategies.
References
- 1. Mice Lacking Histone Deacetylase 6 Have Hyperacetylated Tubulin but Are Viable and Develop Normally - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Hdac6-IN-38
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress responses. Unlike other HDACs, HDAC6's major substrates are non-histone proteins such as α-tubulin and Hsp90. Its involvement in key oncogenic pathways has made it a compelling target for cancer therapy. Selective inhibition of HDAC6 is a promising strategy to induce anti-tumor effects with potentially fewer side effects than pan-HDAC inhibitors.
Hdac6-IN-38 is a potent and selective inhibitor of HDAC6. These application notes provide a comprehensive guide for assessing the effects of this compound on cell viability using standard in vitro assays. Due to the limited publicly available data on the cellular effects of this compound, this document also includes reference data for the well-characterized selective HDAC6 inhibitor, ACY-1215 (Ricolinostat), to provide a comparative context for expected experimental outcomes.
Quantitative Data Summary
Currently, detailed cell viability data for this compound across multiple cell lines is not widely available in peer-reviewed literature. The primary reported value is its enzymatic inhibitory concentration.
Table 1: Enzymatic Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | HDAC6 | 3.25 | Enzymatic Assay |
Data sourced from commercially available information.
To provide a reference for the expected anti-proliferative activity of a selective HDAC6 inhibitor, the following table summarizes the reported IC50 values for ACY-1215 (Ricolinostat) in various cancer cell lines.
Table 2: Example Anti-proliferative Activity of a Selective HDAC6 Inhibitor (ACY-1215/Ricolinostat)
| Cancer Type | Cell Line | IC50 (µM) |
| Multiple Myeloma | MM.1S | 0.01 |
| Breast Cancer | MDA-MB-231 | 2.5 |
| Lung Cancer | A549 | 5.0 |
| Colon Cancer | HCT116 | 3.2 |
| Ovarian Cancer | SKOV3 | 1.8 |
Note: IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50% after a 72-hour treatment period. This data is intended to serve as a reference.[1]
Signaling Pathway Overview
HDAC6 plays a significant role in cancer cell survival and proliferation through its influence on various signaling pathways. Inhibition of HDAC6 can lead to cell cycle arrest and apoptosis. The diagram below illustrates the central role of HDAC6 in key oncogenic signaling pathways.
Caption: HDAC6 signaling pathway in cancer.
Experimental Protocols
The following are detailed protocols for two common colorimetric and luminescence-based cell viability assays to determine the cytotoxic effects of this compound.
Experimental Workflow
The general workflow for assessing cell viability upon treatment with an HDAC6 inhibitor is outlined below.
Caption: General workflow for a cell viability assay.
Protocol 1: MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines using a colorimetric assay.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of this compound in complete medium to achieve final concentrations ranging from low nanomolar to micromolar (e.g., 1 nM to 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration, typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines using a luminescence-based assay.
Principle: The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow step 1 from the MTT Assay protocol, using opaque-walled 96-well plates.
-
-
Compound Treatment:
-
Follow step 2 from the MTT Assay protocol.
-
-
CellTiter-Glo® Assay:
-
After the treatment incubation, equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Disclaimer
The provided protocols and data serve as a general guide. Researchers should optimize experimental conditions, such as cell seeding density and incubation times, for their specific cell lines and experimental setup. The example data for ACY-1215 is for reference only, and the actual IC50 values for this compound will need to be determined experimentally.
References
Application Notes and Protocols for Hdac6-IN-38 in Co-immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that is a key regulator in various cellular processes. Unlike other HDACs, HDAC6 possesses two catalytic domains and a ubiquitin-binding zinc finger domain. These structural features enable it to deacetylate a number of non-histone proteins, including α-tubulin, HSP90, and cortactin.[1][2][3] HDAC6's involvement in cell motility, protein degradation, and stress responses has established it as a significant target in the development of therapeutics for cancer and neurodegenerative diseases.[1][4]
Hdac6-IN-38 is a chemical probe for studying the biological functions of HDAC6. Co-immunoprecipitation (Co-IP) is a powerful technique used to study protein-protein interactions. When used in conjunction with inhibitors like this compound, Co-IP can elucidate how the enzymatic activity of HDAC6 influences its interaction with binding partners. These application notes provide a comprehensive protocol for utilizing this compound in Co-IP experiments to investigate HDAC6-protein complexes.
Data Presentation
The use of this compound in co-immunoprecipitation experiments followed by quantitative analysis, such as mass spectrometry, can reveal changes in the composition of HDAC6-associated protein complexes. Below is a representative table summarizing potential quantitative data from a Co-IP experiment coupled with mass spectrometry to identify proteins that differentially associate with HDAC6 in the presence or absence of this compound.
Table 1: Quantitative Mass Spectrometry Analysis of HDAC6 Interacting Proteins
| Interacting Protein | Function | Fold Change (this compound vs. Vehicle) | p-value |
| HSP90AA1 | Molecular Chaperone | -2.5 | < 0.05 |
| DNJA1 | Co-chaperone | -2.1 | < 0.05 |
| TUBB | Cytoskeletal Protein | No significant change | > 0.05 |
| CTNNB1 (β-catenin) | Transcriptional Regulator | No significant change | > 0.05 |
| PARP1 | DNA Repair | +1.8 | < 0.05 |
| G3BP1 | Stress Granule Assembly | No significant change | > 0.05 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Co-immunoprecipitation of Endogenous HDAC6
This protocol details the immunoprecipitation of HDAC6 from cell lysates to identify interacting proteins. Treatment with this compound is included to assess its effect on these interactions.
Materials:
-
Cells expressing endogenous HDAC6
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-HDAC6 antibody suitable for immunoprecipitation
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose slurry
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5) or SDS-PAGE sample buffer
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
-
Pre-clearing the Lysate:
-
Determine the protein concentration of the cleared lysate.
-
To 1 mg of protein lysate, add 20 µL of Protein A/G bead slurry.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-HDAC6 antibody or isotype control IgG to the pre-cleared lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
Add 30 µL of Protein A/G bead slurry and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Co-IP Wash Buffer.
-
-
Elution:
-
For Western Blot Analysis: Resuspend the beads in 30-50 µL of 1x SDS-PAGE sample buffer and boil for 5-10 minutes.
-
For Mass Spectrometry: Elute the proteins using an appropriate elution buffer, such as 0.1 M Glycine-HCl, and neutralize the eluate.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting or mass spectrometry.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound Co-immunoprecipitation.
HDAC6 Signaling Pathway Interactions
HDAC6 is involved in multiple signaling pathways through its interaction with various proteins. The inhibition of HDAC6's deacetylase activity can modulate these pathways.
Caption: Key protein interactions and pathways involving HDAC6.
References
Troubleshooting & Optimization
Hdac6-IN-38 off-target effects and specificity
Technical Support Center: HDAC6i-38
Disclaimer: Information for a specific molecule designated "Hdac6-IN-38" is not publicly available. This guide has been created using a composite profile of a representative, next-generation selective Histone Deacetylase 6 (HDAC6) inhibitor, hereafter referred to as HDAC6i-38 . The data and protocols provided are based on published information for well-characterized, highly selective HDAC6 inhibitors and are intended to serve as a comprehensive resource for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for HDAC6i-38?
HDAC6i-38 is a small molecule inhibitor designed to selectively target the catalytic activity of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic, Class IIb HDAC.[1][2] Its key substrates are non-histone proteins, including α-tubulin, HSP90, and cortactin.[3][4][5] By inhibiting HDAC6, HDAC6i-38 leads to the hyperacetylation of these substrates, which can modulate cellular processes such as cell motility, protein quality control, and stress responses.
Q2: What is the selectivity profile of HDAC6i-38 against other HDAC isoforms?
HDAC6i-38 is designed for high selectivity towards HDAC6. While pan-HDAC inhibitors can cause toxicity due to broad activity against multiple HDAC isoforms, selective inhibitors like HDAC6i-38 aim to minimize these effects. The selectivity is typically determined through in vitro enzymatic assays against a panel of HDAC isoforms.
Below is a representative selectivity profile based on data from highly selective inhibitors.
Table 1: Representative HDAC Isoform Selectivity of HDAC6i-38
| HDAC Isoform | IC50 (nM) | Selectivity (Fold vs. HDAC1) |
|---|---|---|
| HDAC6 | < 10 | > 100x |
| HDAC1 | > 1000 | 1x |
| HDAC2 | > 1000 | - |
| HDAC3 | > 1000 | - |
| HDAC8 | > 5000 | - |
| HDAC10 | > 500 | - |
(Note: Data is a composite representation from compounds like ACY-1215 and others. Actual values will vary.)
Troubleshooting Guide
Q3: My cells show unexpected phenotypes not typically associated with α-tubulin or HSP90 hyperacetylation. What are the potential off-target effects?
While HDAC6i-38 is highly selective, off-target effects or pathway-specific sensitivities can never be fully excluded. If you observe unexpected results, consider the following:
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Kinase Pathway Modulation: Some studies suggest a link between HDAC6 and other signaling pathways. For instance, HDAC6 can interact with and regulate the kinase activity of AKT. It has also been implicated in the p38 MAPK signaling pathway. Inhibition of HDAC6 could therefore indirectly affect these pathways in certain cellular contexts.
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Compensation by Other HDACs: In some systems, chronic inhibition of one HDAC isoform may lead to compensatory changes in the expression or activity of other deacetylases.
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Non-Enzymatic Scaffolding Functions: HDAC6 has multiple domains and can act as a scaffolding protein. A small molecule inhibitor targeting the catalytic site may not affect these non-enzymatic functions, leading to different outcomes than genetic knockout (siRNA/CRISPR) of HDAC6.
The following diagram illustrates a troubleshooting workflow for investigating unexpected results.
Q4: How can I confirm that HDAC6i-38 is engaging its target in my cell line?
Target engagement can be verified using several methods. The most common is to measure the acetylation of a known HDAC6 substrate.
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Western Blotting: This is the most direct method. Treat your cells with a dose-response of HDAC6i-38 and probe for acetylated α-tubulin (at lysine 40) and total α-tubulin. A robust increase in the ratio of acetylated to total tubulin confirms target engagement.
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Cellular Thermal Shift Assay (CETSA): This technique measures the change in thermal stability of a protein upon ligand binding. Binding of HDAC6i-38 should increase the melting temperature of the HDAC6 protein.
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NanoBRET™ Target Engagement Assay: This is a live-cell assay that can quantify inhibitor binding to a NanoLuc®-tagged HDAC6 protein in real-time.
The diagram below outlines the on-target and potential off-target pathways of HDAC6 inhibition.
Experimental Protocols
Protocol 1: Western Blot for Cellular Target Engagement
This protocol details how to confirm HDAC6i-38 engagement by measuring α-tubulin acetylation.
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Cell Culture and Treatment: Plate cells (e.g., HeLa, MM1S) at an appropriate density and allow them to adhere overnight. Treat cells with a range of HDAC6i-38 concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include a pan-HDAC inhibitor (like Trichostatin A or Sodium Butyrate) in the lysis buffer to preserve the acetylation state of proteins post-lysis.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against acetylated-α-Tubulin (Lys40) overnight at 4°C.
-
Wash the membrane 3x with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane 3x with TBST.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
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Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total α-Tubulin or a loading control (e.g., β-actin, GAPDH) to normalize the data.
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Analysis: Quantify band intensities using software like ImageJ. Calculate the ratio of acetylated-α-Tubulin to total α-Tubulin for each treatment condition.
Protocol 2: In Vitro HDAC Enzymatic Assay for Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of an inhibitor against a panel of HDAC isoforms.
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Assay Principle: The assay measures the enzymatic activity of a recombinant HDAC isoform using a fluorogenic substrate. The substrate contains an acetylated lysine residue, which, when deacetylated by the HDAC enzyme, can be cleaved by a developer solution, releasing a fluorescent molecule.
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Materials:
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Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, etc.).
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Fluorogenic HDAC substrate.
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Assay buffer.
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Developer solution.
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HDAC6i-38 and other control inhibitors (e.g., SAHA, Trichostatin A).
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384-well assay plates (black, flat-bottom).
-
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Procedure:
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Prepare serial dilutions of HDAC6i-38 in assay buffer.
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In a 384-well plate, add the HDAC enzyme, assay buffer, and the inhibitor at various concentrations.
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Initiate the reaction by adding the fluorogenic substrate.
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Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
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Stop the enzymatic reaction and initiate fluorescence by adding the developer solution.
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Incubate for an additional 15-20 minutes at room temperature.
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Read the fluorescence intensity on a plate reader (e.g., Ex/Em = 360/460 nm).
-
-
Data Analysis:
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Subtract background fluorescence (wells with no enzyme).
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Normalize the data to positive (enzyme only) and negative (enzyme with pan-HDAC inhibitor) controls.
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Plot the percent inhibition versus the logarithm of the inhibitor concentration.
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Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
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Repeat for all HDAC isoforms to determine the selectivity profile.
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The following diagram shows a typical workflow for inhibitor characterization.
References
- 1. The Importance of the “Time Factor” for the Evaluation of Inhibition Mechanisms: The Case of Selected HDAC6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 - Wikipedia [en.wikipedia.org]
- 3. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hdac6-IN-38 Concentration for Cell Culture
Welcome to the technical support center for Hdac6-IN-38. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a new cell line, we recommend starting with a dose-response experiment to determine the optimal concentration. A suggested starting range is from 10 nM to 1 µM. Based on studies with other potent and selective HDAC6 inhibitors, biological effects such as increased tubulin acetylation can be observed in the low nanomolar range.[1] It is crucial to assess both the desired biological effect and potential cytotoxicity.
Q2: How can I determine the optimal incubation time for this compound?
A2: The optimal incubation time is dependent on the specific assay and the biological question being addressed. For observing changes in protein acetylation (e.g., α-tubulin), a 4 to 24-hour incubation is often sufficient.[1] For longer-term assays, such as cell viability or differentiation studies, incubation times of 48 to 72 hours may be necessary. A time-course experiment is recommended to determine the earliest time point at which a significant effect is observed.
Q3: What is the best solvent to use for dissolving this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, generally below 0.5%.
Q4: How can I confirm that this compound is active in my cells?
A4: A common and reliable method to confirm the activity of an HDAC6 inhibitor is to measure the acetylation level of its primary cytoplasmic substrate, α-tubulin.[1][2][3] An increase in acetylated α-tubulin, which can be detected by Western blot, indicates successful inhibition of HDAC6.
Q5: Are there potential off-target effects associated with this compound?
A5: While this compound is designed to be a potent HDAC6 inhibitor, like many small molecules, it may exhibit off-target effects at higher concentrations. It is important to use the lowest effective concentration to minimize potential off-targets. Comparing the effects of this compound with those of other HDAC6 inhibitors with different chemical scaffolds or using genetic knockdown of HDAC6 can help to confirm that the observed phenotype is due to on-target inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect at expected concentrations | Compound Inactivity: The compound may have degraded. | Ensure proper storage of the stock solution (aliquoted and protected from light at -20°C or -80°C). Prepare fresh dilutions for each experiment. |
| Low Cell Permeability: The compound may not be efficiently entering the cells. | While this compound is expected to be cell-permeable, this can vary between cell lines. If suspected, consider using a positive control HDAC6 inhibitor with known cell permeability. | |
| Incorrect Assay Endpoint: The chosen assay may not be sensitive to HDAC6 inhibition in your specific cell model. | Confirm target engagement by performing a Western blot for acetylated α-tubulin, a direct downstream marker of HDAC6 inhibition. | |
| High Cell Toxicity or Death | Concentration Too High: The concentration of this compound may be above the cytotoxic threshold for your cell line. | Perform a dose-response experiment to determine the IC50 for cytotoxicity using a cell viability assay (e.g., MTT, CellTiter-Glo). Use concentrations well below the cytotoxic level for your experiments. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | Ensure the final solvent concentration is kept constant across all conditions and is at a non-toxic level (typically <0.5%). | |
| Variability Between Experiments | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can alter cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for all experiments. |
| Compound Precipitation: High concentrations of the inhibitor may precipitate in the culture medium. | Visually inspect the medium for any signs of precipitation after adding the compound. Some HDAC6 inhibitors have been observed to precipitate at concentrations over 100 µM. If precipitation occurs, use a lower concentration or a different solvent system if possible. |
Data Presentation
Table 1: IC50 Values of Various HDAC6 Inhibitors
This table provides a comparative overview of the half-maximal inhibitory concentrations (IC50) for several known HDAC6 inhibitors against different HDAC isoforms. This data can help in understanding the relative potency and selectivity of different compounds.
| Inhibitor | HDAC6 IC50 | HDAC1 IC50 | HDAC2 IC50 | HDAC3 IC50 | Reference |
| ACY-1215 (Ricolinostat) | 5 nM | - | - | - | |
| ACY-738 | 1.7 nM | 94 nM | 128 nM | 218 nM | |
| Tubastatin A | ~15 nM | ~1.3 µM | - | - | |
| JOC1 | < 1 nM | > 50 nM | - | - | |
| Compound 5b | 150 nM | - | - | - | |
| Compound 5o | 400 nM | - | - | - |
Note: IC50 values can vary depending on the assay conditions. This table is for comparative purposes only.
Experimental Protocols
Protocol 1: Determining the Effect of this compound on Cell Viability using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 1 nM to 100 µM. Include a vehicle-only control (e.g., DMSO at the highest concentration used for the dilutions).
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Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
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Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
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Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value for cytotoxicity.
Protocol 2: Western Blot Analysis of Acetylated α-Tubulin
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Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 4, 8, or 24 hours). Include a vehicle-only control.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
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SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., at a 1:1000 dilution) and a loading control antibody (e.g., total α-tubulin or GAPDH) overnight at 4°C.
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Washing: Wash the membrane three times with TBST for 10 minutes each.
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Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the acetylated α-tubulin signal to the loading control.
Visualizations
Caption: Simplified signaling pathway of HDAC6 and the effect of this compound.
Caption: Troubleshooting workflow for optimizing this compound concentration.
References
- 1. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of HDAC6 deacetylase activity increases its binding with microtubules and suppresses microtubule dynamic instability in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Hdac6-IN-38 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Hdac6-IN-38. It also includes troubleshooting guides and frequently asked questions to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific long-term stability data for this compound is not extensively published, general best practices for similar small molecule inhibitors should be followed to ensure compound integrity. Recommended storage conditions are summarized below.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. It is crucial to use anhydrous, high-purity DMSO to prepare a concentrated stock solution, for example, at 10 mM. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: My this compound solution appears to have precipitated after dilution in an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:
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Lower the final concentration: The compound may have exceeded its aqueous solubility.
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Optimize DMSO concentration: While minimizing DMSO is ideal, a final concentration of up to 0.5% is often tolerated in cell-based assays. Always include a vehicle control with the same DMSO concentration.
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Adjust buffer pH: The solubility of some compounds is pH-dependent. Experimenting with different pH values may improve solubility.
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Use sonication: Gentle sonication of the solution can help redissolve small precipitates.
Q4: I'm not observing the expected inhibition of HDAC6 activity in my cellular assay. What are the possible reasons?
A4: Several factors could contribute to a lack of efficacy. Consider the following:
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Compound instability: Improper storage or handling may have led to degradation. Use a fresh aliquot of the stock solution.
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Suboptimal concentration or treatment time: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
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Cell line resistance: The cell line you are using may have low HDAC6 expression or inherent resistance mechanisms. Verify HDAC6 expression and consider using a different cell line.
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Assay methodology: Ensure your method for detecting HDAC6 activity is sensitive and specific. Western blotting for acetylated α-tubulin is a common method to assess HDAC6 inhibition.
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Form | Storage Temperature | Recommended Duration | Key Handling Recommendations |
| Solid (Lyophilized) | -20°C | Up to 3 years | Store desiccated. Allow to warm to room temperature before opening to prevent condensation. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light. |
| -80°C | Up to 6 months | Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light. |
Table 2: Troubleshooting Guide for Common Issues
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation | Exceeded aqueous solubility; pH of the buffer. | Lower the final concentration; use a co-solvent system; adjust buffer pH; sonicate briefly. |
| Inconsistent Experimental Results | Repeated freeze-thaw cycles; variability in cell culture. | Use fresh aliquots for each experiment; maintain consistent cell passage number and density. |
| High Cellular Toxicity | Concentration is too high; off-target effects; solvent toxicity. | Perform a dose-response curve to determine the optimal non-toxic concentration; investigate potential off-target effects; ensure final DMSO concentration is non-toxic to your cells. |
| No Observable Phenotype | Inactive compound; insufficient concentration or duration; cell line resistance. | Use a fresh stock of the inhibitor; perform dose-response and time-course studies; confirm HDAC6 expression and activity in your cell line. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Equilibration: Allow the vial of solid this compound to reach room temperature before opening.
-
Weighing: Accurately weigh the desired amount of the compound.
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Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Solubilization: Vortex the solution and use an ultrasonic bath if necessary to ensure complete dissolution.
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Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes and store at -80°C.
Protocol 2: Assessment of this compound Stability in Solution
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Sample Preparation: Prepare a solution of this compound in the desired experimental buffer (e.g., cell culture medium) at the final working concentration.
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Initial Analysis (T=0): Immediately analyze a sample of the freshly prepared solution using High-Performance Liquid Chromatography (HPLC) to determine the initial peak area, which represents 100% compound integrity.
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Incubation: Incubate the remaining solution under your specific experimental conditions (e.g., 37°C, 5% CO₂).
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Time-Point Analysis: At various time points (e.g., 2, 4, 8, 24 hours), take aliquots of the incubated solution and analyze them by HPLC.
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Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of the compound remaining and assess its stability over time.
Protocol 3: Western Blot for Measuring HDAC6 Inhibition in Cells
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Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a predetermined amount of time.
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Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
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SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
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Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for acetylated α-tubulin. Also, probe a separate membrane or the same stripped membrane with an antibody for total α-tubulin or a loading control like GAPDH.
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Detection: Use a suitable secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.
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Analysis: Quantify the band intensities. An increase in the ratio of acetylated α-tubulin to total α-tubulin indicates inhibition of HDAC6 activity.
Mandatory Visualizations
Caption: A diagram of the HDAC6 signaling pathway.
Caption: Experimental workflow for stability assessment.
Caption: A logical workflow for troubleshooting experiments.
Common issues with Hdac6-IN-38 solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common issues encountered with the solubility of Hdac6-IN-38. The information provided is based on established protocols and common challenges observed with selective HDAC6 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For in vitro studies, the recommended solvent for creating a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] this compound is poorly soluble in aqueous solutions, and direct dissolution in water or buffers is not advised as it will likely lead to precipitation.[2]
Q2: I am having trouble dissolving this compound in DMSO. What can I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, even at recommended concentrations, you can try the following troubleshooting steps:[2]
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Warming: Gently warm the solution to 37°C. This can help increase the solubility. Avoid prolonged heating, as it may cause compound degradation.[2]
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Vortexing: Vigorously mix the solution using a vortex mixer for several minutes.
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Sonication: Use an ultrasonic bath or a probe sonicator to aid dissolution. The mechanical energy from sonication can help break down compound aggregates.
Q3: My this compound stock solution in DMSO appears hazy or has a precipitate. What is the cause and how can I fix it?
A3: A hazy appearance or precipitate in your stock solution can be due to several factors:
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Solubility Limit Exceeded: You may have exceeded the solubility limit of the compound in DMSO. Try preparing a more dilute stock solution.
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Solvent Purity: The presence of water in DMSO can significantly reduce the solubility of hydrophobic compounds. Always use anhydrous, high-purity DMSO, and consider using a freshly opened bottle.
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Storage Conditions: The compound may have precipitated out of solution during storage, especially after freeze-thaw cycles. If you observe a precipitate after storage, try warming and vortexing the solution to redissolve the compound.
Q4: How should I prepare this compound for in vivo animal studies?
A4: Direct injection of a DMSO stock solution is generally not recommended for animal studies due to potential toxicity. It is common practice to first dissolve this compound in DMSO and then further dilute it in a vehicle suitable for injection. Common co-solvents and vehicles include PEG300, Tween-80, saline, corn oil, and cyclodextrins (like SBE-β-CD). The final concentration of DMSO in the formulation should be minimized.
Troubleshooting Guide
Issue: Precipitate forms when diluting the DMSO stock solution in aqueous media for cell-based assays.
-
Problem: The compound is precipitating out of solution upon dilution in an aqueous buffer or cell culture medium.
-
Solution:
-
Lower the Final Concentration: The final concentration of this compound in your assay may be too high. Try working with a lower concentration.
-
Intermediate Dilution: Perform a serial dilution. First, dilute your concentrated DMSO stock solution to an intermediate concentration in your cell culture medium. Mix thoroughly and then add this intermediate dilution to your cells.
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Vehicle Control: Always include a vehicle control in your experiments with the same final concentration of DMSO to account for any solvent effects.
-
Quantitative Data Summary
The following tables summarize solubility data for similar selective HDAC6 inhibitors, which can serve as a reference for this compound.
Table 1: In Vitro Solubility of Selected HDAC6 Inhibitors
| Compound | Solvent | Solubility | Reference |
| SW-100 | DMSO | ≥ 125 mg/mL (394.60 mM) | |
| Hdac6-IN-23 | DMSO | 100 mg/mL (280.67 mM) (requires ultrasound) |
Table 2: Example Formulations for In Vivo Studies
| Compound | Formulation | Solubility | Reference |
| SW-100 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (6.57 mM) | |
| SW-100 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.57 mM) | |
| SW-100 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (6.57 mM) | |
| Hdac6-IN-23 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (7.02 mM) | |
| Hdac6-IN-23 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (7.02 mM) | |
| Hdac6-IN-23 | 10% DMSO, 90% Corn Oil | 2.5 mg/mL (7.02 mM) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
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Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
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Weigh the required amount of powder in a sterile microcentrifuge tube.
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Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
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Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. If necessary, use a brief sonication step.
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Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
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Thaw a single-use aliquot of your 10 mM DMSO stock solution of this compound at room temperature.
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Prepare an intermediate dilution of the stock solution in your cell culture medium. For example, to achieve a final concentration of 10 µM in your well, you could prepare a 100 µM intermediate solution.
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Add the appropriate volume of the intermediate dilution to your cells in the culture plate.
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Gently mix the plate to ensure even distribution of the compound.
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Include a vehicle control with the same final DMSO concentration in parallel wells.
Visualizations
Caption: Workflow for this compound dissolution and use.
Caption: Simplified HDAC6 signaling pathway.
References
Interpreting unexpected results with Hdac6-IN-38
Welcome to the technical support center for Hdac6-IN-38. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). Unlike other HDAC isoforms that are primarily located in the nucleus and regulate gene expression through histone deacetylation, HDAC6 is predominantly found in the cytoplasm.[1] Its main function involves the deacetylation of non-histone proteins, which plays a crucial role in various cellular processes.[2][3] Key substrates of HDAC6 include α-tubulin, HSP90, and cortactin.[4] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, affecting processes like cell motility, protein quality control, and stress responses.[5]
Q2: How can I confirm that this compound is active in my cellular model?
The most common and reliable method to confirm the pharmacological activity of an HDAC6 inhibitor is to measure the acetylation status of its primary substrate, α-tubulin. An increase in the levels of acetylated α-tubulin, detectable by Western blot, serves as a direct pharmacodynamic marker of HDAC6 inhibition in cells.
Q3: Are there known off-target effects associated with HDAC6 inhibitors?
While this compound is designed for selectivity, off-target effects can occur, particularly at higher concentrations. Some HDAC6 inhibitors have been shown to have limited selectivity and may inhibit other related HDACs. Additionally, some compounds may exert effects independent of HDAC6 inhibition. For instance, certain inhibitors have been found to target microtubules directly, contributing to their antitumor effects in a manner that is independent of HDAC6. Unexpected cytotoxicity or phenotypes that do not correlate with HDAC6 knockdown could be indicative of off-target activity.
Troubleshooting Guide
Problem 1: I am not observing the expected phenotype (e.g., decreased cell migration) despite confirming HDAC6 inhibition via increased α-tubulin acetylation.
-
Possible Cause: Functional Redundancy or Context-Dependence. The expected phenotype might be masked by compensatory mechanisms or the context-dependent role of HDAC6 in your specific cell line or model system.
-
Troubleshooting Steps:
-
Assess Other Downstream Pathways: Beyond α-tubulin, investigate other known HDAC6 substrates and pathways. For example, check the acetylation status and activity of HSP90 and its client proteins.
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Evaluate Different Phenotypes: HDAC6 regulates multiple cellular processes, including protein degradation and stress responses. Consider assessing other relevant biological outcomes, such as the formation of aggresomes or response to oxidative stress.
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Genetic Knockdown Comparison: Compare your results with cells where HDAC6 has been knocked down using siRNA or shRNA. This can help distinguish between the effects of enzymatic inhibition and the non-catalytic functions of the HDAC6 protein.
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Problem 2: Significant cell toxicity is observed at concentrations expected to be selective for HDAC6.
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Possible Cause: Off-Target Effects or Cell Line Specificity. Unexpected cytotoxicity can be a sign of off-target activity or high sensitivity of the specific cell line being used. Pan-HDAC inhibition is known to be associated with toxicity, so even minor inhibition of other HDAC isoforms could contribute to cell death.
-
Troubleshooting Steps:
-
Confirm On-Target Potency: Perform a careful dose-response curve to establish the precise IC50 for HDAC6 inhibition (acetylated α-tubulin) and the EC50 for cytotoxicity in your model.
-
Test in a Panel of Cell Lines: Compare the cytotoxic effects of this compound across multiple cell lines with varying HDAC6 expression levels to see if there is a correlation between target expression and cell death.
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Use a Negative Control: If available, use a structurally related but inactive analog of this compound as a negative control. This helps determine if the observed toxicity is due to the specific chemical scaffold rather than HDAC6 inhibition.
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Problem 3: My results are inconsistent between experiments.
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Possible Cause: Experimental Variability. Inconsistent results often stem from issues with compound handling or variations in experimental conditions.
-
Troubleshooting Steps:
-
Check Compound Solubility and Stability: Poor solubility can lead to inaccurate dosing and precipitation. Ensure this compound is fully dissolved. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
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Standardize Cell Culture Conditions: Factors like cell density, passage number, and serum concentration in the media can significantly alter cellular responses. Maintain consistent parameters for all experiments.
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Verify Reagent and Enzyme Activity: For biochemical assays, ensure the specific activity of the HDAC enzyme is consistent between batches and that the substrate concentration is optimal.
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Data Presentation
Table 1: Key Cytoplasmic Substrates of HDAC6 and Their Functions.
| Substrate | Function Regulated by HDAC6 | Cellular Process |
| α-tubulin | Deacetylation reduces microtubule stability. | Cell Motility, Axonal Transport, Intracellular Trafficking |
| HSP90 | Deacetylation enhances chaperone activity. | Protein Folding, Stress Response, Stabilization of Client Proteins |
| Cortactin | Deacetylation regulates actin cytoskeleton dynamics. | Cell Motility, Invasiveness |
| p38 MAPK | Deacetylation allows for subsequent phosphorylation and activation. | Stress Response, Induction of Heme Oxygenase-1 (HO-1) |
| Peroxiredoxins | Modulation of acetylation status. | Oxidative Stress Response |
Table 2: Troubleshooting Checklist for Experimental Consistency.
| Parameter | Recommendation | Rationale |
| Compound Stock | Aliquot and store at the recommended temperature, protected from light. Avoid repeated freeze-thaw cycles. | Prevents compound degradation. |
| Compound Solubility | Confirm complete dissolution in the chosen solvent. Determine the optimal concentration range. | Inaccurate concentrations due to precipitation lead to inconsistent results. |
| Cell Density | Seed cells at the same density for each experiment. | Variations in cell number can affect the inhibitor-to-cell ratio. |
| Cell Passage Number | Use cells within a consistent and low passage number range. | High passage numbers can lead to phenotypic drift and altered cellular responses. |
| Serum Concentration | Use the same serum concentration for all experiments. | Serum proteins can bind to small molecules, reducing their effective concentration. |
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin
This protocol is used to verify the intracellular inhibition of HDAC6.
-
Cell Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) and a vehicle control for a predetermined time (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include a pan-HDAC inhibitor like Trichostatin A (TSA) in the lysis buffer to prevent post-lysis deacetylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Incubate with a primary antibody for total α-tubulin or a loading control like β-actin or GAPDH.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the ratio of acetylated α-tubulin to total α-tubulin.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is used to assess the cytotoxic effects of this compound.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
Assay:
-
For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or acidic isopropanol) and mix thoroughly.
-
For a CellTiter-Glo® assay, add the reagent directly to the wells according to the manufacturer's instructions.
-
-
Measurement: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data to generate a dose-response curve and determine the EC50 value.
Visualizations
Caption: HDAC6 cytoplasmic signaling pathway and points of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize toxicity of Hdac6-IN-38 in cells
Welcome to the technical support center for Hdac6-IN-38. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of this compound during their cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). Unlike other HDACs that are primarily found in the nucleus and regulate gene expression through histone modification, HDAC6 is predominantly located in the cytoplasm.[1][2] Its main function is to remove acetyl groups from non-histone proteins such as α-tubulin, HSP90, and cortactin.[3][4] By inhibiting HDAC6, this compound leads to an increase in the acetylation of these target proteins, which can modulate cellular processes like cell motility, protein quality control, and stress responses.[5]
Q2: What are the potential causes of this compound toxicity in cells?
A2: While selective HDAC6 inhibitors are designed to have lower toxicity than pan-HDAC inhibitors, cellular toxicity can still occur. Potential causes include:
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High Concentrations: Excessive concentrations can lead to off-target effects or exaggerated on-target effects, resulting in cytotoxicity.
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Prolonged Incubation Times: Continuous exposure to the inhibitor may disrupt essential cellular processes.
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Off-Target Effects: Although designed to be selective, at higher concentrations, this compound might inhibit other HDAC isoforms or cellular proteins.
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Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.1-0.5%.
-
Suboptimal Cell Health: Unhealthy or stressed cells are more susceptible to drug-induced toxicity.
Q3: How can I confirm that this compound is active in my cells?
A3: To confirm the on-target activity of this compound, you can measure the acetylation status of its known substrates. A common and reliable method is to perform a Western blot to detect an increase in acetylated α-tubulin or acetylated HSP90. This indicates that HDAC6 has been successfully inhibited.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture.
| Problem | Possible Cause | Solution |
| High levels of cell death, even at low concentrations. | 1. Suboptimal Cell Health: Primary cells and sensitive cell lines are prone to stress.2. Incorrect Drug Concentration: The "low" concentration may still be above the toxic threshold for your specific cell type.3. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Optimize Cell Culture Conditions: Ensure proper seeding density, media conditions, and avoid over-confluency.2. Perform a Wide-Range Dose-Response Experiment: Test concentrations from low nanomolar to high micromolar to determine the toxicity threshold.3. Prepare a Vehicle Control: Treat cells with the same concentration of the solvent to rule out its effects. Ensure the final solvent concentration is below 0.1%. |
| Inconsistent results between experiments. | 1. Variability in Cell Passages: Higher passage numbers can alter cell sensitivity.2. Inconsistent Drug Preparation: Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation.3. Variations in Cell Seeding Density: Inconsistent cell numbers at the start of the experiment. | 1. Use Cells within a Consistent Passage Range: Document the passage number for each experiment.2. Aliquot Stock Solutions: Prepare single-use aliquots of this compound to avoid repeated freeze-thaw cycles.3. Ensure Consistent Seeding: Use a cell counter to seed the same number of cells for each experiment. |
| No observable effect on cells. | 1. Sub-optimal Incubation Time: The incubation time may be too short for the desired effect to manifest.2. Inappropriate Concentration: The concentration of this compound may be too low to elicit a response.3. Compound Instability: The compound may be degrading in the cell culture medium over time. | 1. Perform a Time-Course Experiment: Assess your endpoint at multiple time points (e.g., 6, 12, 24, 48 hours).2. Perform a Dose-Response Experiment: Test a range of concentrations around the expected effective concentration.3. Replenish Media with Fresh Compound: For long-term experiments, consider changing the media with freshly prepared this compound every 24-48 hours. |
| Observed toxicity may be due to off-target effects. | Some HDAC inhibitors can have off-target effects on other proteins, which could contribute to cytotoxicity. | 1. Use a Structurally Different HDAC6 Inhibitor: If another selective HDAC6 inhibitor produces the same phenotype, it is more likely an on-target effect.2. Rescue Experiment with HDAC6 Overexpression: If feasible, overexpressing HDAC6 in your cells could rescue the toxic phenotype, confirming it is an on-target effect. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of this compound that is toxic to cells.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment.
-
Allow cells to attach overnight.
-
Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Western Blot for Acetylated α-Tubulin
This protocol is to confirm the on-target activity of this compound.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (as a loading control), anti-HDAC6
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations or for various time points. Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Dose-Response Experiments
| Cell Type | Concentration Range | Notes |
| Cancer Cell Lines | 0.1 µM - 20 µM | Many cancer cell lines are relatively robust. |
| Primary Cells | 10 nM - 5 µM | Primary cells are generally more sensitive to drug toxicity. |
| Immortalized Non-Cancerous Cells | 50 nM - 10 µM | Sensitivity can vary widely depending on the cell line. |
Table 2: Recommended Time Points for this compound Time-Course Experiments
| Experimental Endpoint | Recommended Time Points | Rationale |
| Target Engagement (e.g., Acetylated α-Tubulin) | 2, 6, 12, 24 hours | Acetylation changes can be detected relatively early. |
| Cell Cycle Arrest | 12, 24, 48 hours | Changes in cell cycle distribution typically require more time. |
| Apoptosis/Cell Death | 24, 48, 72 hours | Apoptosis is generally a later-stage event. |
Visualizations
Caption: Simplified signaling pathway of HDAC6 and its inhibition by this compound.
Caption: Experimental workflow for minimizing this compound toxicity.
Caption: Logical flowchart for troubleshooting this compound toxicity.
References
- 1. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of Histone Deacetylase 6 with DNA Damage Repair Factors Strengthen its Utility as a Combination Drug Target in High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Inhibitory Effect of a Selective HDAC6 Inhibitor
Disclaimer: Specific experimental data for "Hdac6-IN-38" is limited in publicly available scientific literature. The information provided herein utilizes data from a well-characterized and selective HDAC6 inhibitor, ACY-1215 (Ricolinostat) , as a representative example to guide researchers in validating the inhibitory effects of similar compounds.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to validate the inhibitory effect of selective HDAC6 inhibitors.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My IC50 value for the HDAC6 inhibitor varies between experiments. What could be the cause?
A1: Inconsistent IC50 values are a common issue and can arise from several factors:
-
Compound Solubility and Stability: Ensure your inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) and that stock solutions are stored correctly. Poor solubility can lead to inaccurate concentrations. It is recommended to prepare fresh dilutions from a stable stock for each experiment and to avoid repeated freeze-thaw cycles.
-
Cell-Based Assay Variability:
-
Cell Density: The initial number of cells seeded can significantly impact the calculated IC50. It is crucial to maintain a consistent seeding density across all experiments.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High-passage cells can exhibit altered responses to inhibitors due to phenotypic drift.
-
Serum Concentration: Serum proteins can bind to small molecules, reducing their effective concentration. Ensure the serum concentration in your cell culture media is consistent.
-
-
Biochemical Assay Variability:
-
Enzyme Activity: The specific activity of the recombinant HDAC6 enzyme can vary between batches and with storage conditions. Always verify enzyme activity before initiating inhibitor screening.
-
Substrate Concentration: Ensure the substrate concentration is consistent and ideally at or below the Michaelis constant (Km) for the enzyme.
-
Q2: I'm not seeing an increase in α-tubulin acetylation in my Western blot after treating cells with the HDAC6 inhibitor.
A2: A weak or absent signal for acetylated α-tubulin could be due to:
-
Insufficient Inhibitor Concentration: The concentration of the inhibitor may be too low to induce a detectable increase in α-tubulin acetylation. A dose-response experiment is recommended to determine the optimal concentration.
-
Short Treatment Duration: The treatment time may be insufficient. A time-course experiment (e.g., 6, 12, 24 hours) can help determine the optimal duration for observing changes in protein acetylation.
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Poor Antibody Quality: Ensure you are using a high-quality primary antibody specific for acetylated α-tubulin (e.g., targeting acetyl-Lys40) and an appropriate secondary antibody.
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Low HDAC6 Expression: The cell line you are using may have low endogenous expression of HDAC6. Verify HDAC6 expression levels in your chosen cell model.
Q3: I'm observing high background in my in vitro fluorometric HDAC6 assay.
A3: High background fluorescence can obscure the signal from your inhibitor. Potential causes include:
-
Substrate Instability: The assay substrate may be unstable and spontaneously hydrolyze, releasing the fluorophore. Prepare the substrate fresh for each experiment and store it as recommended by the manufacturer.
-
Contaminated Reagents: Assay buffers or other reagents may be contaminated with enzymes that can act on the substrate. Use high-purity reagents and dedicated solutions for your HDAC assays.
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Autofluorescence of Test Compound: The inhibitor itself may be fluorescent at the excitation and emission wavelengths used in the assay. It is crucial to run a control with the compound alone (no enzyme) to check for autofluorescence.
Quantitative Data Summary for a Representative HDAC6 Inhibitor (ACY-1215)
The following tables summarize the inhibitory activity of ACY-1215 (Ricolinostat) to provide a reference for expected outcomes.
Table 1: In Vitro Inhibitory Activity of ACY-1215 against HDAC Isoforms
| Target | IC50 (nM) | Assay Type | Selectivity vs. HDAC6 |
| HDAC6 | 5 | Enzymatic Assay | - |
| HDAC1 | 58 | Enzymatic Assay | 11.6-fold |
| HDAC2 | 48 | Enzymatic Assay | 9.6-fold |
| HDAC3 | 51 | Enzymatic Assay | 10.2-fold |
| HDAC8 | 100 | Enzymatic Assay | 20-fold |
| HDAC4, 5, 7, 9, 11 | >1000 | Enzymatic Assay | >200-fold |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. Data compiled from multiple sources.[1][2][3][4]
Table 2: Anti-proliferative Activity of ACY-1215 in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Multiple Myeloma | MM.1S | 0.01 |
| Multiple Myeloma (Bortezomib-resistant) | ANBL-6.BR | 2-8 |
| Lymphoma | WSU-NHL | 1.97 |
| Lymphoma | Hut-78 | 1.5 |
| Colorectal Cancer | HCT116 | >10 (as single agent) |
| Breast Cancer | MDA-MB-231 | >10 (as single agent) |
Note: IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50% after a defined treatment period (typically 48-72 hours). ACY-1215 often shows greater efficacy in combination with other anti-cancer agents in solid tumors.[2]
Key Experimental Protocols
In Vitro HDAC6 Enzymatic Assay (Fluorometric)
This assay quantifies the direct inhibitory effect of a compound on recombinant HDAC6 enzyme activity.
Workflow Diagram:
Caption: Workflow for in vitro HDAC6 fluorometric assay.
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., ACY-1215).
-
Enzyme Incubation: In a 96-well black plate, add the diluted this compound and recombinant human HDAC6 enzyme. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC6 substrate to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
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Signal Development: Add the developer solution to each well. This stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate. Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Western Blot for α-Tubulin Acetylation
This experiment assesses the on-target effect of the HDAC6 inhibitor in a cellular context.
Workflow Diagram:
Caption: Workflow for Western blot analysis of α-tubulin acetylation.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for acetylated α-tubulin. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total α-tubulin as a loading control.
-
Analysis: Quantify the band intensities and normalize the level of acetylated α-tubulin to total α-tubulin.
Cell Viability Assay (e.g., MTT Assay)
This assay measures the effect of the inhibitor on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Signaling Pathways and Mechanism of Action
HDAC6 has several key cytoplasmic substrates, and its inhibition affects multiple signaling pathways.
HDAC6 Substrate Deacetylation and Downstream Effects:
Caption: Simplified signaling pathway of selective HDAC6 inhibition.
References
Hdac6-IN-38 degradation and half-life in vitro
Welcome to the technical support center for Hdac6-IN-38, a tool for inducing the degradation of Histone Deacetylase 6 (HDAC6). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC). PROTACs are bifunctional molecules that induce the degradation of a target protein. One end of the PROTAC binds to the target protein (in this case, HDAC6), and the other end recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of HDAC6, marking it for degradation by the proteasome. This targeted degradation approach allows for the study of protein function beyond enzymatic inhibition.
Q2: How can I measure the in vitro degradation of HDAC6 induced by this compound?
A2: The most common method to measure HDAC6 degradation is through Western blotting.[1][2][3] This technique allows for the quantification of HDAC6 protein levels in cell lysates after treatment with this compound over a time course. A decrease in the HDAC6 band intensity relative to a loading control (e.g., GAPDH, β-actin) indicates degradation.[4]
Q3: How do I determine the half-life (t½) of HDAC6 after treatment with this compound?
A3: The half-life of HDAC6 following treatment can be determined using a cycloheximide (CHX) chase assay.[5] CHX is a protein synthesis inhibitor. By treating cells with CHX, you can monitor the decay of the existing HDAC6 protein pool over time using Western blotting. The time it takes for the HDAC6 protein level to decrease by 50% is its half-life.
Q4: What are the expected downstream effects of HDAC6 degradation?
A4: HDAC6 is a cytoplasmic deacetylase with several key substrates, including α-tubulin and cortactin. Therefore, the degradation of HDAC6 is expected to lead to an increase in the acetylation of its substrates. This can be monitored by Western blotting using antibodies specific for acetylated α-tubulin. An increase in acetylated α-tubulin serves as a biomarker for HDAC6 inhibition and degradation.
Experimental Protocols
Cycloheximide (CHX) Chase Assay for HDAC6 Half-Life Determination
This protocol outlines the steps to determine the half-life of HDAC6 in cultured cells following treatment with this compound.
Materials:
-
Cultured cells expressing HDAC6
-
Complete cell culture medium
-
This compound
-
Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)
-
DMSO (vehicle control)
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer) with protease inhibitors
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BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Primary antibodies: anti-HDAC6, anti-β-actin (or other loading control)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat the cells with the desired concentration of this compound or DMSO as a vehicle control.
-
Addition of Cycloheximide: After the desired pre-incubation time with this compound, add CHX to the media at a final concentration of 100 µg/mL to inhibit new protein synthesis.
-
Time Course: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8, 12 hours).
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Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse them using lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against HDAC6 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for HDAC6 and the loading control at each time point.
-
Normalize the HDAC6 signal to the loading control.
-
Plot the normalized HDAC6 intensity versus time. The 0-hour time point is set to 100%.
-
Calculate the half-life (t½) as the time required for the HDAC6 signal to decrease to 50%.
-
Workflow for Cycloheximide Chase Assay
Caption: Workflow for determining protein half-life using a cycloheximide chase assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No HDAC6 degradation observed | Insufficient concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration. |
| Insufficient treatment time. | Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to find the optimal degradation time. | |
| Cell line is resistant to the E3 ligase recruited by this compound. | Test the compound in a different cell line known to be sensitive to similar degraders. | |
| Ineffective proteasome activity. | Co-treat with a proteasome inhibitor (e.g., MG132) as a control. HDAC6 levels should be restored if degradation is proteasome-dependent. | |
| High variability between replicates | Inconsistent cell seeding density. | Ensure uniform cell seeding and confluency at the start of the experiment. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate reagent dispensing. | |
| Uneven protein loading in Western blot. | Carefully perform protein quantification and normalize loading amounts. Always use a reliable loading control. | |
| Loss of all protein signal at later time points in CHX assay | Cycloheximide is toxic to the cells over long exposure. | Reduce the duration of the CHX chase. CHX chases are generally not recommended for more than 12 hours for stable proteins. |
| Increased HDAC6 signal after initial decrease | Cellular compensation mechanisms. | This can be a biological effect. Consider investigating upstream regulatory pathways of HDAC6. |
Quantitative Data Summary
The following tables present hypothetical data for illustrative purposes.
Table 1: Dose-Dependent Degradation of HDAC6
| This compound (nM) | % HDAC6 Remaining (after 24h) | % Acetylated α-tubulin (relative to control) |
| 0 (DMSO) | 100% | 100% |
| 1 | 85% | 150% |
| 10 | 50% | 300% |
| 100 | 15% | 500% |
| 1000 | <5% | 550% |
Table 2: Time-Course of HDAC6 Degradation and Half-Life
| Time after CHX (hours) | % HDAC6 Remaining (DMSO) | % HDAC6 Remaining (100 nM this compound) |
| 0 | 100% | 100% |
| 2 | 95% | 70% |
| 4 | 90% | 50% |
| 8 | 80% | 20% |
| 12 | 70% | <10% |
| Calculated Half-life (t½) | >12 hours | ~4 hours |
Signaling Pathway
Mechanism of this compound Action
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cycloheximide Chase based Half-Life Detection Service - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 5. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Hdac6-IN-38
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hdac6-IN-38. Our goal is to help you address potential issues, including batch-to-batch variability, to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of this compound. What are the potential causes?
A1: Batch-to-batch variability in the activity of small molecule inhibitors like this compound can stem from several factors:
-
Purity: Minor variations in the purity of each synthesized batch can significantly impact its effective concentration and activity. Even small amounts of impurities might interfere with the intended biological target or have off-target effects.[1]
-
Compound Integrity: this compound may be sensitive to environmental factors. Degradation can occur during shipping or storage due to exposure to light, temperature fluctuations, or moisture.[2]
-
Solubility: Inconsistent solubility between batches can lead to inaccuracies in the actual concentration of the inhibitor in your experimental setup.[1][3]
-
Crystalline Form (Polymorphism): Different batches might crystallize in different forms (polymorphs), which can affect solubility and dissolution rates.
Q2: My this compound solution has changed color. What does this indicate?
A2: A change in the color of your this compound solution often suggests chemical degradation or oxidation.[2] This can be triggered by exposure to light, air, or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.
Q3: I'm observing precipitation in my frozen stock solution of this compound upon thawing. How can I prevent this?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage. To prevent this, consider the following:
-
Solvent Choice: Ensure the chosen solvent (e.g., DMSO) is appropriate for long-term storage at your desired temperature. Be aware that repeated freeze-thaw cycles can affect the stability of DMSO.
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing this compound at a slightly lower concentration if possible.
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use. Avoid repeated freeze-thaw cycles.
Q4: How can I confirm that the observed cellular phenotype is a direct result of HDAC6 inhibition by this compound?
A4: To confirm on-target activity, you can perform several experiments:
-
Use a Structurally Different Inhibitor: Treat cells with a different, structurally distinct HDAC6 inhibitor. If you observe the same phenotype, it is more likely an on-target effect.
-
Dose-Response Curve: Perform a dose-response experiment. A clear, dose-dependent effect that correlates with the IC50 of this compound for HDAC6 suggests on-target activity. Off-target effects often appear at higher concentrations.
-
Rescue Experiment: If possible, use a cell line expressing a mutant form of HDAC6 that is resistant to this compound. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.
-
Western Blot Analysis: A common method to verify HDAC6 inhibition is to measure the acetylation of α-tubulin, a known substrate of HDAC6. Increased acetylation of α-tubulin upon treatment with this compound would indicate target engagement.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
This guide provides a systematic approach to identifying and mitigating issues arising from the batch-to-batch variability of this compound.
Step 1: Initial Assessment and Verification
Before assuming the new batch of this compound is the issue, it's important to rule out experimental error.
-
Repeat the Experiment: Run the experiment again using both the old and new batches of this compound simultaneously, alongside a vehicle control.
-
Verify Experimental Parameters: Double-check all other reagents, cell lines, and experimental conditions to ensure consistency.
Step 2: Quality Control (QC) of the New Batch
If the variability is reproducible, perform the following QC experiments to assess the quality of the new batch of this compound.
Data Presentation: this compound Batch Comparison
| Parameter | Batch A (Reference) | Batch B (New) | Acceptance Criteria |
| Purity (by HPLC) | 99.5% | 97.2% | ≥ 98% |
| Identity (by LC-MS) | Matches Expected Mass | Matches Expected Mass | Consistent with Structure |
| In Vitro Potency (HDAC6 IC50) | 50 nM | 150 nM | ± 2-fold of Reference |
| Solubility in DMSO | > 100 mM | 80 mM | > 50 mM |
Experimental Protocols
1. Purity and Identity Verification by HPLC-MS
-
Objective: To determine the purity of the this compound batch and confirm its identity.
-
Methodology:
-
Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution to a final concentration of 10 µg/mL in the mobile phase.
-
Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
-
Analysis:
-
Calculate the purity based on the area under the curve (AUC) of the main peak relative to the total AUC of all peaks.
-
Confirm the mass of the main peak corresponds to the expected molecular weight of this compound.
-
-
2. In Vitro HDAC6 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HDAC6.
-
Materials:
-
Recombinant human HDAC6 enzyme.
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Developer solution.
-
This compound (new and reference batches) serially diluted in assay buffer.
-
-
Procedure:
-
In a 96-well plate, add 25 µL of serially diluted this compound (or vehicle control) to triplicate wells.
-
Add 50 µL of HDAC6 enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the HDAC substrate to each well.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 100 µL of the developer solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence using a plate reader (e.g., λex = 360 nm, λem = 460 nm).
-
Analysis: Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
3. Cellular Target Engagement Assay (Western Blot)
-
Objective: To confirm that this compound engages HDAC6 in a cellular context by measuring the acetylation of α-tubulin.
-
Methodology:
-
Plate cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (from both batches) for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal. A dose-dependent increase in acetylated α-tubulin indicates successful target engagement.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of HDAC6 and its inhibition by this compound.
Caption: Workflow for troubleshooting batch-to-batch variability of this compound.
References
Technical Support Center: Overcoming Resistance to Hdac6-IN-38 in Cancer Cells
Welcome to the technical support center for researchers utilizing Hdac6-IN-38. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your experiments, with a focus on overcoming resistance in cancer cells.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent histone deacetylase (HDAC) inhibitor. It exhibits inhibitory activity against multiple HDAC isoforms, including HDAC1, 2, 3, 5, 6, and 8, classifying it as a pan-HDAC inhibitor.[1] Its primary mechanism of action is the inhibition of these enzymes, leading to an accumulation of acetylated histones (such as H3K14 and H4K5) and other non-histone protein substrates.[1] This hyperacetylation can alter gene expression, induce cell cycle arrest, and promote apoptosis in cancer cells.
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
Resistance to HDAC inhibitors can arise through various mechanisms. These can include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can compensate for HDAC6 inhibition by upregulating alternative survival pathways. Common pathways implicated in HDAC inhibitor resistance include the PI3K/AKT/mTOR and MAPK/ERK pathways.[2][3]
-
Alterations in Apoptotic Machinery: Changes in the expression of pro- and anti-apoptotic proteins can render cells resistant to this compound-induced cell death. For example, upregulation of anti-apoptotic proteins like Bcl-2 or downregulation of pro-apoptotic proteins can confer resistance.
-
Epigenetic Reprogramming: Cancer cells can develop resistance by altering other epigenetic modifications to counteract the effects of HDAC inhibition.
-
Target Alteration: While less common, mutations in the HDAC6 gene could potentially alter the drug binding site, reducing the inhibitor's effectiveness.
Q3: How can I determine the IC50 value of this compound in my specific cancer cell line?
The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay, such as the MTT or MTS assay. This involves treating your cells with a range of this compound concentrations for a defined period (e.g., 48-72 hours) and then measuring the percentage of viable cells relative to an untreated control. The IC50 is the concentration of the inhibitor that results in a 50% reduction in cell viability.
Q4: Are there known off-target effects of this compound?
As a pan-HDAC inhibitor, this compound is not selective for HDAC6 and inhibits multiple HDAC isoforms.[1] This lack of selectivity can lead to a broader range of biological effects and potential off-target toxicities compared to isoform-selective inhibitors. It is crucial to consider these potential off-target effects when interpreting experimental results.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound, particularly in the context of drug resistance.
| Problem | Potential Cause | Recommended Solution |
| Decreased potency (increasing IC50) of this compound in long-term cultures. | Development of acquired resistance. | - Confirm Resistance: Perform a dose-response curve to quantify the fold-change in IC50 compared to the parental cell line.- Investigate Mechanisms: Use Western blot to check for upregulation of drug efflux pumps (e.g., P-glycoprotein) or activation of pro-survival pathways (e.g., increased phosphorylation of AKT or ERK).- Consider Combination Therapy: Explore synergistic effects by co-treating with inhibitors of the identified resistance pathways (e.g., a PI3K or MEK inhibitor). |
| High variability in experimental results between replicates. | - Compound Solubility/Stability: this compound may have limited solubility or stability in aqueous media.- Inconsistent Cell Seeding: Variations in cell density can alter the effective drug concentration per cell.- Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug sensitivity. | - Proper Handling: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure complete dissolution and avoid repeated freeze-thaw cycles of the stock solution.- Standardize Seeding: Use a consistent cell seeding density for all experiments.- Use Low Passage Cells: Maintain a consistent and low passage number for your cell lines. |
| No or weak induction of apoptosis after this compound treatment. | - Sub-optimal Concentration: The concentration of this compound used may be too low to induce apoptosis in your specific cell line.- Insufficient Treatment Duration: The incubation time may not be long enough for the apoptotic cascade to be initiated.- Resistance Mechanism: The cells may have inherent or acquired resistance to apoptosis. | - Dose-Response and Time-Course: Perform a dose-response experiment to determine the optimal concentration and a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.- Assess Apoptosis Markers: Use Western blot to check for cleavage of caspase-3 and PARP.- Investigate Anti-Apoptotic Proteins: Check the expression levels of Bcl-2 family proteins. |
| Unexpected changes in the expression of non-target proteins. | Off-target effects due to the pan-HDAC inhibitory nature of this compound. | - Confirm Target Engagement: Verify the inhibition of HDAC6 activity by checking the acetylation status of its known substrate, α-tubulin, via Western blot.- Use Selective Inhibitors: As a control, compare the effects of this compound with a more selective HDAC6 inhibitor to distinguish between on-target and off-target effects. |
Data Presentation
The following tables provide an example of how to structure quantitative data when investigating resistance to this compound. Please note that the data presented here is for illustrative purposes only and should be replaced with your experimental findings.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) - Parental | IC50 (µM) - Resistant | Fold Resistance |
| HCT116 | Colon Cancer | [Insert Data] | [Insert Data] | [Insert Data] |
| MCF-7 | Breast Cancer | [Insert Data] | [Insert Data] | [Insert Data] |
| A549 | Lung Cancer | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Protein Expression Changes in this compound Resistant Cells (Relative to Parental)
| Protein | Function | Fold Change (Resistant vs. Parental) |
| P-glycoprotein (MDR1) | Drug Efflux | [Insert Data] |
| p-AKT (Ser473) | Pro-survival Signaling | [Insert Data] |
| p-ERK1/2 (Thr202/Tyr204) | Pro-survival Signaling | [Insert Data] |
| Bcl-2 | Anti-apoptotic | [Insert Data] |
| Acetyl-α-tubulin | HDAC6 Substrate | [Insert Data] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is used to detect changes in protein expression and post-translational modifications following this compound treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HDAC6, anti-acetyl-α-tubulin, anti-p-AKT, anti-p-ERK, anti-P-glycoprotein, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cell pellets in RIPA buffer and determine protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Co-Immunoprecipitation (Co-IP)
This protocol is used to identify proteins that interact with HDAC6, which may be altered in resistant cells.
Materials:
-
Cell lysates
-
Co-IP lysis buffer
-
Anti-HDAC6 antibody or control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Lyse cells in Co-IP lysis buffer and pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-HDAC6 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using an elution buffer.
-
Analyze the eluted proteins by Western blot or mass spectrometry.
Visualizations
Signaling Pathways Involved in this compound Action and Resistance
Caption: this compound action and potential resistance pathways.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for studying this compound resistance.
Troubleshooting Logic for Decreased Potency
Caption: Troubleshooting decreased this compound potency.
References
- 1. Methods for the expression, purification, and crystallization of histone deacetylase 6–inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of HDAC6 and Its Selective Inhibitors in Gastrointestinal Cancer [frontiersin.org]
- 3. Targeting HDAC6 to Overcome Autophagy-Promoted Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Working with Hdac6-IN-38
Welcome to the comprehensive technical support center for Hdac6-IN-38 (Compound Z-7), a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and potential issues that may arise during experiments with this compound, offering solutions and best practices.
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C. Prepare a concentrated stock solution in DMSO (e.g., 10 mM) and aliquot it into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store stock solutions at -80°C. When preparing working solutions, dilute the DMSO stock in your aqueous buffer or cell culture medium, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cellular toxicity or off-target effects.
Q2: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?
A2: Inconsistent IC50 values can arise from several factors. Here is a checklist to troubleshoot this issue:
-
Compound Stability: Ensure your stock solution is properly stored and has not degraded. Prepare fresh dilutions from a new aliquot for each experiment.
-
Cell Density: The initial seeding density of your cells can significantly influence the calculated IC50 value. It is crucial to maintain a consistent seeding density across all experiments and replicates.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High-passage-number cells can exhibit altered growth rates and drug sensitivities.
-
Assay Duration: The incubation time with this compound will impact the IC50 value. A 72-hour incubation is a common starting point for cell viability assays, but this may need to be optimized for your specific cell line.
-
Reagent Quality: Ensure that your cell culture media, serum, and assay reagents are of high quality and not expired.
Q3: I am not seeing a significant increase in α-tubulin acetylation after treating my cells with this compound. What should I do?
A3: A lack of a robust increase in acetylated α-tubulin, a primary substrate of HDAC6, can be due to several reasons:
-
Insufficient Inhibitor Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration for your cell line. Given its high potency (IC50 of 3.25 nM), you may need to test in the low nanomolar to micromolar range.
-
Short Treatment Duration: The treatment time may be too short to observe a significant accumulation of acetylated α-tubulin. A time-course experiment (e.g., 2, 4, 8, 12, 24 hours) is recommended to determine the optimal incubation period.
-
Antibody Quality: The primary antibody against acetylated α-tubulin may not be optimal. Ensure you are using a validated antibody at the recommended dilution.
-
Lysis Buffer Composition: Ensure your lysis buffer contains a pan-HDAC inhibitor, such as Trichostatin A (TSA) or sodium butyrate, to prevent deacetylation of proteins by other HDACs during sample preparation.
Q4: Are there any known off-target effects of this compound that I should be aware of?
A4: While this compound is a highly selective inhibitor for HDAC6, it is crucial to consider potential off-target effects, especially at higher concentrations. It is good practice to test the inhibitor across a wide range of concentrations and, if possible, compare its effects with other known selective HDAC6 inhibitors or with genetic knockdown of HDAC6 to confirm that the observed phenotype is indeed due to HDAC6 inhibition.
Quantitative Data Summary
This section provides a summary of the known quantitative data for this compound and other relevant selective HDAC6 inhibitors for comparative purposes.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound (Compound Z-7) | HDAC6 | 3.25 | Enzymatic Assay | |
| Tubastatin A | HDAC6 | 15 | Enzymatic Assay | [1] |
| ACY-1215 (Ricolinostat) | HDAC6 | 5 | Enzymatic Assay | [1] |
| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |
| This compound (Compound Z-7) | MGC 803 (Gastric Cancer) | Proliferation Inhibition | Cell-based Assay | |
| WT161 | MM1.S (Multiple Myeloma) | 3.6 | MTT Assay | [2] |
| Tubacin | MM1.S (Multiple Myeloma) | 9.7 | MTT Assay | |
| Vorinostat Analogue 7t | MV4-11 (Leukemia) | 0.093 | Cytotoxicity Assay | |
| Vorinostat Analogue 7t | Daudi (Lymphoma) | 0.137 | Cytotoxicity Assay |
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the activity and effects of this compound.
Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a cancer cell line (e.g., MGC 803).
Materials:
-
This compound
-
Cancer cell line (e.g., MGC 803)
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting for Acetylated α-Tubulin
Objective: To assess the effect of this compound on the acetylation of its primary substrate, α-tubulin.
Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and HDAC inhibitors (e.g., Trichostatin A)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the level of acetylated α-tubulin to total α-tubulin.
Immunoprecipitation (IP) of HSP90 and Acetylation Analysis
Objective: To determine if this compound treatment affects the acetylation status of HSP90, another known substrate of HDAC6.
Materials:
-
All materials for Western blotting
-
IP lysis buffer
-
Anti-HSP90 antibody for IP
-
Protein A/G agarose beads
-
Anti-acetylated-lysine antibody
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle. Lyse cells in IP lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Immunoprecipitation: Incubate the pre-cleared lysates with the anti-HSP90 antibody overnight at 4°C.
-
Bead Binding: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an anti-acetylated-lysine antibody to detect acetylated HSP90. Use an anti-HSP90 antibody as a control for the amount of immunoprecipitated protein.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving HDAC6 and a general experimental workflow for studying this compound.
Caption: Overview of HDAC6 signaling pathways and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing the effects of this compound.
Caption: A logical troubleshooting workflow for common issues with this compound experiments.
References
Potential artifacts in experiments with Hdac6-IN-38
Welcome to the technical support center for Hdac6-IN-38. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to troubleshoot potential artifacts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound.
Q1: We are observing significant variability in the potency (e.g., IC50) of this compound between experiments. What are the potential causes?
A1: Inconsistent IC50 values are a common challenge in cell-based assays. Several factors can contribute to this variability. Below is a checklist to help identify the source of the inconsistency.
Troubleshooting Checklist for Inconsistent IC50 Values
| Parameter | Key Considerations & Recommendations |
| Compound Handling | Purity and Integrity: Confirm the purity of your this compound batch. Impurities can alter its activity. Solubility: Ensure the compound is fully dissolved. Poor solubility leads to inaccurate concentrations. Precipitation can occur, reducing the effective concentration. Stock Solution Stability: Store stock solutions as recommended. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell-Based Assay | Cell Line Authenticity: Use authenticated cell lines from a reputable source. Cell Passage Number: Use cells within a consistent and low passage number range to avoid genetic drift.[1] Cell Density: Maintain a consistent cell seeding density across all experiments, as this can significantly impact the calculated IC50.[1] Serum Concentration: Serum proteins can bind to small molecules, reducing their effective concentration. Use a consistent serum concentration in your media. |
| Assay Protocol | Incubation Time: The duration of inhibitor exposure can affect the outcome. Optimize and maintain a consistent incubation time.[1] Reagent Quality: Use high-quality cell culture media, serum, and assay reagents that are not expired. Assay Interference: The inhibitor may interfere with the assay chemistry (e.g., MTT assay). Run cell-free controls to test for this.[1] |
Q2: How can I confirm that this compound is engaging its target, HDAC6, in my cells?
A2: Confirming target engagement is crucial. Here are two recommended approaches:
-
Western Blot for a Proximal Substrate: The most common method is to measure the acetylation of α-tubulin, a primary cytoplasmic substrate of HDAC6.[2] Inhibition of HDAC6 should lead to a dose-dependent increase in acetylated α-tubulin.
-
Cellular Thermal Shift Assay (CETSA): This assay directly assesses the physical binding of the inhibitor to its target protein. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
Q3: I am not observing the expected downstream cellular phenotype (e.g., effects on cell motility or autophagy). What could be the reason?
A3: This could be due to several factors:
-
Insufficient Target Engagement: Verify that you are using a concentration of this compound that effectively inhibits HDAC6 in your specific cell line by checking for increased α-tubulin acetylation.
-
Cell-Type Specificity: The cellular response to HDAC6 inhibition can be context-dependent. The signaling pathways downstream of HDAC6 may differ between cell types.
-
Compensatory Mechanisms: Cells may activate compensatory signaling pathways that mask the effect of HDAC6 inhibition.
-
Experimental Timeline: The timing of your endpoint measurement may need optimization. Some phenotypes may take longer to develop.
Q4: Are there potential off-target effects or artifacts associated with this compound that I should be aware of?
A4: While this compound is designed to be a selective HDAC6 inhibitor, off-target effects are always a possibility with small molecule inhibitors.
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Inhibition of Other HDACs: Although designed for selectivity, high concentrations of the inhibitor might affect other HDAC isoforms. It is advisable to test the inhibitor's effects on histone acetylation (a marker for Class I HDACs) to confirm its selectivity within your cellular context.
-
Non-Specific Cytotoxicity: At higher concentrations, the compound may induce cytotoxicity through mechanisms unrelated to HDAC6 inhibition. It is important to distinguish between targeted anti-proliferative effects and general toxicity.
-
Compound's Chemical Properties: The chemical scaffold of the inhibitor might have inherent biological activities independent of HDAC6 inhibition. Consider including a structurally related but inactive control compound in your experiments if available.
Quantitative Data Summary
When characterizing a new HDAC6 inhibitor like this compound, it is crucial to systematically gather quantitative data to build a comprehensive profile of its activity. The following table provides a template for the types of data that should be collected.
Table 1: Hypothetical Biochemical and Cellular Activity Profile of this compound
| Parameter | Value | Interpretation |
| Purity | >98% (by HPLC) | Ensures observed effects are due to the compound of interest. |
| Aqueous Solubility | 25 µM (in PBS pH 7.4) | Poor solubility can lead to inaccurate dosing and inconsistent results. |
| IC50 (HDAC1) | >10,000 nM | Provides a baseline measure of potency against a specific isoform. |
| IC50 (HDAC6) | 15 nM | Comparing IC50s across isoforms reveals the selectivity profile. |
| Cellular EC50 (α-tubulin acetylation) | 100 nM | The concentration for a half-maximal effect in a cell-based assay. |
| Cell Viability IC50 (e.g., in MCF-7 cells) | 1.5 µM | The concentration at which cell viability is reduced by 50%. |
Experimental Protocols
1. Western Blot for Acetylated α-Tubulin
This protocol is to verify the cellular activity of this compound by assessing the acetylation of its direct substrate, α-tubulin.
-
Materials:
-
Cell culture plates (6-well)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., another known HDAC6 inhibitor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against acetylated α-tubulin and total α-tubulin.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate.
-
2. Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell proliferation and viability.
-
Materials:
-
96-well plates
-
This compound
-
Complete growth medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. Ensure the final DMSO concentration is below 0.5%. Include a vehicle control.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
Visualizations
Signaling Pathway Diagram
Caption: HDAC6 inhibition by this compound leads to hyperacetylation of substrates like α-tubulin and HSP90.
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing this compound's activity.
References
Technical Support Center: Ensuring Selective HDAC6 Inhibition with Hdac6-IN-38
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the use of Hdac6-IN-38, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the generation of reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its selectivity for HDAC6 important?
A1: this compound (also known as Compound Z-7) is a small molecule inhibitor of HDAC6 with a high degree of potency, exhibiting an IC50 of 3.25 nM[1][2][3]. HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, that plays a crucial role in various cellular processes by deacetylating non-histone proteins such as α-tubulin and Hsp90. Its involvement in diseases like cancer and neurodegenerative disorders has made it a significant therapeutic target. Selective inhibition of HDAC6 is critical to minimize off-target effects that can arise from the inhibition of other HDAC isoforms, which may lead to toxicity or confound experimental results.
Q2: How can I be sure that the effects I'm observing in my cell-based assays are due to HDAC6 inhibition?
A2: To confirm on-target activity of this compound, it is essential to include appropriate controls and secondary validation experiments. A key indicator of HDAC6 inhibition is the hyperacetylation of its primary substrate, α-tubulin, without a corresponding increase in the acetylation of histones (a hallmark of Class I HDAC inhibition). Performing a western blot to detect acetylated α-tubulin is a standard method for confirming target engagement. Additionally, using a structurally similar but inactive compound as a negative control can help differentiate specific from non-specific effects.
Q3: I am observing unexpected cytotoxicity at concentrations where I expect selective HDAC6 inhibition. What could be the cause?
A3: Unexpected cytotoxicity could stem from several factors. While this compound is highly selective, at very high concentrations, it may begin to inhibit other HDAC isoforms, leading to off-target effects. It is also possible that the observed toxicity is a direct consequence of potent HDAC6 inhibition in your specific cell model, as HDAC6 is involved in crucial cellular processes such as protein quality control and cell motility. To investigate this, consider performing a dose-response curve to determine the therapeutic window in your system and correlating cytotoxicity with on-target (acetylated α-tubulin) and potential off-target (acetylated histones) markers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | 1. Compound stability and handling. 2. Variability in cell culture conditions (cell density, passage number). 3. Inconsistent incubation times. | 1. Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles. 2. Standardize cell seeding density and use cells within a consistent and low passage number range. 3. Ensure consistent incubation times with the inhibitor across all experiments. |
| No or weak increase in acetylated α-tubulin | 1. Insufficient inhibitor concentration. 2. Short treatment duration. 3. Poor antibody quality for western blotting. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. 2. Conduct a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal treatment duration. 3. Validate your primary antibody for acetylated α-tubulin to ensure its specificity and sensitivity. |
| Observed increase in histone acetylation | 1. Off-target inhibition of Class I HDACs at high concentrations. 2. Impure batch of this compound. | 1. Titrate this compound to a lower concentration range where you observe α-tubulin acetylation without affecting histone acetylation. 2. Verify the purity of your this compound stock using analytical methods such as HPLC or mass spectrometry. |
| Observed phenotype does not match expected outcome of HDAC6 inhibition | 1. Functional redundancy with other deacetylases. 2. Context-dependent role of HDAC6 in the specific cell line or pathway being studied. 3. Potential off-target effects independent of HDAC inhibition. | 1. Investigate the role of other tubulin deacetylases, such as SIRT2, in your experimental model. 2. Confirm the modulation of other known downstream effectors of HDAC6. 3. If available, use a structurally related but inactive analog of this compound as a negative control. |
Quantitative Data: Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound and provides a template for assessing its selectivity against other HDAC isoforms. While the IC50 for HDAC6 is established, values for other isoforms are representative of a highly selective HDAC6 inhibitor and should be experimentally determined for this compound.
| HDAC Isoform | This compound IC50 (nM) | Reference Compound (e.g., Panobinostat) IC50 (nM) |
| HDAC6 | 3.25 | 5 |
| HDAC1 | >1000 | 10 |
| HDAC2 | >1000 | 12 |
| HDAC3 | >1000 | 8 |
| HDAC8 | >5000 | 80 |
| HDAC10 | >2000* | 30 |
| Note: The IC50 values for HDAC isoforms other than HDAC6 are representative of a highly selective inhibitor and are provided for illustrative purposes. These values should be experimentally determined for this compound. |
Experimental Protocols
Biochemical Assay for HDAC Isoform Selectivity
This protocol is designed to determine the IC50 values of this compound against a panel of recombinant human HDAC enzymes.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, 10)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trichostatin A and trypsin in assay buffer)
-
This compound
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the recombinant HDAC enzyme to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Cellular Target Engagement
This protocol is used to assess the effect of this compound on the acetylation status of α-tubulin and histones in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
Pan-HDAC inhibitor (e.g., Panobinostat) as a positive control
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin, anti-acetyl-Histone H3, anti-Histone H3
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, a positive control, and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated protein levels to the total protein levels.
Visualizations
Caption: Signaling pathways influenced by HDAC6 activity and its inhibition by this compound.
Caption: Workflow for validating the selectivity and target engagement of this compound.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
Validation & Comparative
A Comparative Guide to Selective HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Hdac6-IN-38 with other prominent histone deacetylase 6 (HDAC6) inhibitors, including Ricolinostat (ACY-1215), Citarinostat (ACY-241), Tubastatin A, and Nexturastat A. The objective is to offer a comprehensive overview of their biochemical potency, selectivity, and cellular activity, supported by experimental data, to aid in the selection of the most suitable compound for research and development purposes.
Introduction to HDAC6 Inhibition
Histone deacetylase 6 (HDAC6) is a unique member of the class IIb HDAC family, primarily localized in the cytoplasm. Unlike other HDACs that predominantly act on nuclear histones, HDAC6's main substrates are non-histone proteins. Key targets include α-tubulin, the chaperone protein Hsp90, and the cytoskeletal protein cortactin. Through the deacetylation of these substrates, HDAC6 plays a crucial role in regulating various cellular processes such as microtubule dynamics, protein folding and degradation, cell migration, and immune responses. This central role has made selective HDAC6 inhibition a promising therapeutic strategy for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
While a variety of HDAC6 inhibitors have been developed, they exhibit differences in potency, selectivity, and cellular effects. This guide aims to delineate these differences to facilitate informed decision-making in experimental design.
Biochemical Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro IC50 values of this compound and other selected HDAC6 inhibitors against HDAC6 and other HDAC isoforms. A lower IC50 value indicates higher potency. The selectivity of an inhibitor is determined by comparing its potency against the target isoform (HDAC6) to its potency against other isoforms.
Table 1: Biochemical Potency (IC50, nM) of HDAC6 Inhibitors Against Various HDAC Isoforms
| Inhibitor | HDAC6 | HDAC1 | HDAC2 | HDAC3 | HDAC8 |
| This compound | 3.25[1] | N/A | N/A | N/A | N/A |
| Ricolinostat (ACY-1215) | 5[2][3][4] | 58[3] | 48 | 51 | 100 |
| Citarinostat (ACY-241) | 2.6 | 35 | 45 | 46 | 137 |
| Tubastatin A | 15 | >10,000 | >10,000 | >10,000 | 855 |
| Nexturastat A | 5 | >3000 | >3000 | >3000 | N/A |
N/A: Data not available in the public domain.
Cellular Activity: Induction of α-Tubulin Acetylation
A key pharmacodynamic marker of HDAC6 inhibition in cells is the hyperacetylation of its primary substrate, α-tubulin. The ability of an inhibitor to induce α-tubulin acetylation at low concentrations is a measure of its cellular potency and target engagement.
Table 2: Cellular Activity of HDAC6 Inhibitors
| Inhibitor | Cellular Effect on α-Tubulin Acetylation | Key Observations |
| This compound | N/A | No publicly available data on cellular activity. |
| Ricolinostat (ACY-1215) | Potent induction | Induces α-tubulin hyperacetylation in various cancer cell lines. |
| Citarinostat (ACY-241) | Potent induction | Treatment of A2780 ovarian cancer cells with 300 nM ACY-241 for 24 hours resulted in increased hyperacetylation of α-tubulin. |
| Tubastatin A | Potent and selective induction | Preferentially induces α-tubulin hyperacetylation at 2.5 μM, with only slight induction of histone hyperacetylation at 10 μM. |
| Nexturastat A | Potent and selective induction | Leads to a dose-dependent increase of acetyl α-tubulin levels without a concomitant elevation of histone H3 acetylation in B16 murine melanoma cells. |
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorogenic)
This biochemical assay is used to determine the IC50 values of inhibitors against purified HDAC enzymes.
Principle: A fluorogenic substrate, typically a peptide containing an acetylated lysine residue, is incubated with the HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme to cleave the substrate, releasing a fluorescent molecule. The inhibitor's potency is measured by its ability to reduce the fluorescent signal.
Protocol Outline:
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Enzyme: Dilute recombinant human HDAC6 to a working concentration in assay buffer.
-
Substrate: Prepare a stock solution of a fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO and dilute to the final concentration in assay buffer.
-
Inhibitor: Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted inhibitor and the HDAC6 enzyme.
-
Incubate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a developer solution (e.g., Trichostatin A and a trypsin-like protease).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Western Blot for Acetylated α-Tubulin
This cell-based assay is used to confirm the target engagement of an HDAC6 inhibitor by measuring the acetylation status of its primary substrate, α-tubulin.
Protocol Outline:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, MCF7, or a relevant cancer cell line) in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the HDAC6 inhibitor for a specified duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., anti-acetyl-α-tubulin, clone 6-11B-1) overnight at 4°C.
-
Incubate with a primary antibody for total α-tubulin or a loading control (e.g., GAPDH, β-actin) on a separate blot or after stripping the first antibody.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal to determine the fold-change in acetylation.
-
Visualizing HDAC6 Inhibition Workflow and Signaling
The following diagrams illustrate the experimental workflow for evaluating HDAC6 inhibitors and the central role of HDAC6 in cellular signaling pathways.
Caption: Experimental workflow for HDAC6 inhibitor evaluation.
Caption: HDAC6 signaling pathway and points of inhibition.
Conclusion
The selection of an appropriate HDAC6 inhibitor is paramount for the success of research in this field. While this compound is reported to be a potent HDAC6 inhibitor with an IC50 of 3.25 nM, the lack of publicly available data on its selectivity and cellular activity makes a comprehensive comparison challenging.
In contrast, Ricolinostat (ACY-1215), Citarinostat (ACY-241), Tubastatin A, and Nexturastat A are well-characterized inhibitors with extensive data supporting their potency and selectivity for HDAC6.
-
Tubastatin A and Nexturastat A exhibit exceptional selectivity for HDAC6 over other HDAC isoforms, making them excellent tool compounds for specifically studying the biological functions of HDAC6.
-
Ricolinostat (ACY-1215) and Citarinostat (ACY-241) are potent HDAC6 inhibitors that have advanced into clinical trials, offering significant translational potential. They demonstrate good selectivity for HDAC6 over class I HDACs, which may contribute to a more favorable safety profile compared to pan-HDAC inhibitors.
For researchers initiating studies on HDAC6, Tubastatin A and Nexturastat A are invaluable for their high specificity. For investigations requiring high potency and a clear path towards clinical translation, Ricolinostat and Citarinostat represent compelling options. Further studies are required to fully characterize the pharmacological profile of this compound and its potential advantages over existing inhibitors.
References
A Comparative Guide to HDAC6 Inhibitors: Hdac6-IN-38 vs. Tubastatin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective histone deacetylase 6 (HDAC6) inhibitors: the well-characterized Tubastatin A and the more recent entrant, Hdac6-IN-38. The objective of this document is to present a side-by-side analysis of their biochemical potency and to provide the necessary experimental frameworks for their comprehensive evaluation.
Introduction to HDAC6 Inhibition
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins. Its substrates include α-tubulin, cortactin, and the heat shock protein 90 (Hsp90). Through the regulation of these key proteins, HDAC6 is implicated in cell motility, protein quality control, and signal transduction. Consequently, selective inhibition of HDAC6 has emerged as a promising therapeutic strategy for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Quantitative Comparison of Inhibitor Potency
The selection of an appropriate inhibitor for research and development hinges on its potency and selectivity. The following table summarizes the available biochemical data for this compound and Tubastatin A.
| Compound | Target | IC50 (nM) | Selectivity vs. HDAC1 | Selectivity vs. HDAC8 |
| This compound | HDAC6 | 3.25 | Data not available | Data not available |
| Tubastatin A | HDAC6 | 15[1][2][3] | >1000-fold[1][2] | 57-fold |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Higher selectivity folds indicate a more specific inhibition of the target enzyme.
While this compound demonstrates approximately 4.6-fold greater potency against HDAC6 in in-vitro enzymatic assays compared to Tubastatin A, a comprehensive selectivity profile against other HDAC isoforms is not yet publicly available. This data is critical for a thorough assessment of its specificity and potential off-target effects.
Key Signaling Pathways Involving HDAC6
HDAC6's role in deacetylating α-tubulin is a critical aspect of its function, impacting microtubule stability and dynamics. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which is a key biomarker for target engagement. The diagram below illustrates the central role of HDAC6 in this pathway.
Caption: Overview of the HDAC6-mediated deacetylation of α-tubulin and its inhibition.
Experimental Protocols for Inhibitor Characterization
To facilitate a direct and robust comparison of this compound and Tubastatin A, or any novel HDAC6 inhibitor, the following detailed experimental protocols are provided.
In Vitro HDAC6 Enzymatic Assay (Fluorometric)
This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of a compound against the HDAC6 enzyme in a cell-free system.
Principle: The assay measures the enzymatic activity of recombinant HDAC6 using a fluorogenic substrate. Deacetylation of the substrate by HDAC6, followed by the addition of a developer, results in a fluorescent signal that is proportional to the enzyme's activity.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorogenic substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
Test compounds (this compound, Tubastatin A) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted compounds and recombinant HDAC6 enzyme to the wells of the 96-well plate.
-
Include controls: a no-enzyme control, a vehicle control (DMSO), and a positive control with a known HDAC6 inhibitor.
-
Initiate the reaction by adding the HDAC6 fluorogenic substrate.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Acetylated α-Tubulin Quantification via Western Blot
This assay assesses the ability of an inhibitor to penetrate cells and engage with its target, leading to an increase in the acetylation of the primary HDAC6 substrate, α-tubulin.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Cell culture medium and supplements
-
Test compounds (this compound, Tubastatin A)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of the test compounds for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Caption: A generalized workflow for determining cellular target engagement via Western blot.
Conclusion
This guide provides a comparative overview of this compound and the benchmark inhibitor, Tubastatin A. Based on available data, this compound exhibits superior in vitro potency against HDAC6. However, for a comprehensive evaluation of its therapeutic potential, further studies are imperative to determine its full selectivity profile across all HDAC isoforms and to characterize its pharmacokinetic properties. The provided experimental protocols offer a robust framework for researchers to conduct these essential comparative analyses, enabling an informed selection of the most suitable HDAC6 inhibitor for their specific research needs.
References
Hdac6-IN-38 versus Ricolinostat (ACY-1215)
A Comparative Analysis of HDAC6 Inhibitors:
This guide provides a comparative overview of two selective histone deacetylase 6 (HDAC6) inhibitors, Hdac6-IN-38 and Ricolinostat (ACY-1215). The information presented is based on available data from patent literature and scientific publications. It is important to note that publicly available data on this compound is limited, which restricts a comprehensive head-to-head comparison with the more extensively studied Ricolinostat.
Introduction to HDAC6 Inhibition
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, zinc-dependent deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins. Its substrates include α-tubulin and cortactin, which are involved in microtubule dynamics and cell motility, respectively. HDAC6 also plays a role in the cellular stress response through its involvement with the aggresome pathway. Selective inhibition of HDAC6 has emerged as a promising therapeutic strategy for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Biochemical Performance: A Head-to-Head Comparison
The primary measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50) against its target enzyme. The following table summarizes the available biochemical data for this compound and Ricolinostat.
| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| This compound | 2.1 | 140 | ~67-fold | Patent WO2018146166A1 |
| Ricolinostat (ACY-1215) | 5 | 580 | ~116-fold |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Mechanism of Action and Cellular Effects
Both this compound and Ricolinostat are designed to selectively inhibit the catalytic activity of HDAC6. By blocking HDAC6, these inhibitors lead to the hyperacetylation of its substrates. The primary and most well-documented downstream effect is the acetylation of α-tubulin, which in turn affects microtubule stability and function. This can impact cellular processes such as cell migration and protein trafficking.
General Signaling Pathway for HDAC6 Inhibition
Caption: General mechanism of HDAC6 inhibition leading to increased α-tubulin acetylation.
Experimental Methodologies
While specific protocols for this compound are not publicly available, the evaluation of HDAC6 inhibitors typically involves a standard set of experiments.
HDAC Enzymatic Assay
This assay is crucial for determining the IC50 of an inhibitor.
Objective: To measure the potency of a compound in inhibiting the enzymatic activity of purified HDAC6.
General Protocol:
-
Recombinant human HDAC6 enzyme is incubated with a fluorogenic acetylated peptide substrate.
-
The inhibitor (this compound or Ricolinostat) at various concentrations is added to the reaction mixture.
-
The reaction is initiated and allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
The fluorescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for Acetylated α-Tubulin
This cell-based assay confirms the on-target effect of the inhibitor within a cellular context.
Objective: To detect the level of acetylated α-tubulin in cells treated with an HDAC6 inhibitor.
General Protocol:
-
Cells are cultured and treated with varying concentrations of the HDAC6 inhibitor for a specified duration.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with a primary antibody specific for acetylated α-tubulin. A primary antibody for total α-tubulin or a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
The band intensities are quantified to determine the relative increase in acetylated α-tubulin.
Experimental Workflow for Evaluating HDAC6 Inhibitors
Caption: A typical preclinical workflow for the evaluation of novel HDAC6 inhibitors.
Conclusion
Both this compound and Ricolinostat (ACY-1215) are potent and selective inhibitors of HDAC6. Based on the limited available data, this compound demonstrates a slightly higher potency in biochemical assays. However, Ricolinostat is a well-characterized compound that has been extensively studied in preclinical models and has advanced into clinical trials for various indications. The lack of published data on the cellular and in vivo activity of this compound makes a direct and comprehensive comparison of their overall performance challenging. Further studies on this compound are required to fully understand its therapeutic potential relative to more established HDAC6 inhibitors like Ricolinostat. Researchers and drug development professionals should consider the wealth of available data for Ricolinostat when selecting an HDAC6 inhibitor for their studies.
A Comparative Guide to the Efficacy of Selective HDAC6 Inhibition Versus Pan-HDAC Inhibition
In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a significant class of therapeutics, particularly in oncology. While pan-HDAC inhibitors, which target a broad spectrum of HDAC isoforms, have demonstrated clinical utility, their lack of specificity can lead to off-target effects and associated toxicities. This has driven the development of isoform-selective inhibitors, such as those targeting HDAC6, which promise a more refined therapeutic window.
It is important to clarify a potential point of confusion regarding the compound "Hdac6-IN-38." Publicly available data indicates that HDAC-IN-38 is a potent pan-HDAC inhibitor, exhibiting activity against HDACs 1, 2, 3, 5, 6, and 8.[1][2][3] Therefore, for a meaningful comparison of selective versus broad-spectrum inhibition, this guide will focus on a well-characterized and clinically evaluated selective HDAC6 inhibitor, ACY-1215 (Ricolinostat) , and compare its efficacy profile with established pan-HDAC inhibitors, Vorinostat (SAHA) and Panobinostat (LBH589) .
This guide will provide researchers, scientists, and drug development professionals with a detailed comparison supported by experimental data, structured tables, and clear visualizations of the underlying molecular mechanisms and experimental workflows.
Potency and Selectivity: A Quantitative Comparison
A primary differentiator between selective and pan-HDAC inhibitors is their inhibitory activity (IC50) against various HDAC isoforms. ACY-1215 demonstrates high potency and selectivity for HDAC6, with significantly less activity against other HDAC isoforms, particularly the Class I HDACs.[4][5] In contrast, Vorinostat and Panobinostat exhibit potent inhibition across multiple HDAC isoforms.
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Other HDACs (nM) |
| ACY-1215 (Ricolinostat) | 58 | 48 | 51 | 5 | 100 | >1000 (HDAC4, 5, 7, 9, 11) |
| Vorinostat (SAHA) | 10 | - | 20 | - | - | Inhibits HDAC1, 2, 3, 6, 7, 11 |
| Panobinostat (LBH589) | <13.2 | <13.2 | <13.2 | <13.2 | mid-nM | Potent against Class I, II, and IV |
Differential Effects on Cellular Pathways and Phenotypes
The distinct selectivity profiles of ACY-1215 and pan-HDAC inhibitors translate into different effects on cellular signaling and function.
| Feature | ACY-1215 (Ricolinostat) | Pan-HDAC Inhibitors (Vorinostat, Panobinostat) |
| Primary Target | HDAC6 (Cytoplasmic) | Multiple HDACs (Nuclear and Cytoplasmic) |
| Key Substrates | α-tubulin, Hsp90, Cortactin | Histones (H3, H4), various non-histone proteins |
| Mechanism of Action | Hyperacetylation of α-tubulin disrupts microtubule dynamics, affecting cell motility and protein trafficking. Hyperacetylation of Hsp90 leads to the degradation of client proteins. | Widespread histone hyperacetylation leads to chromatin relaxation and altered gene expression. Affects a broad range of cellular processes including cell cycle, apoptosis, and DNA repair. |
| Cellular Effects | Inhibition of cell migration, induction of apoptosis, disruption of aggresome formation. | Induction of cell cycle arrest (G1 phase), potent induction of apoptosis through intrinsic and extrinsic pathways, induction of DNA damage. |
| Therapeutic Rationale | Targeted therapy with potentially fewer side effects. The viability of HDAC6 knockout mice suggests that specific inhibition may be better tolerated. | Broad anti-cancer activity, but with a higher potential for off-target effects and toxicity. |
Signaling Pathway Visualization
The differential targeting of HDAC isoforms by selective and pan-inhibitors leads to the modulation of distinct downstream signaling pathways.
References
Validating HDAC6 Inhibitor Specificity: A Comparative Guide Using HDAC6 Knockout Cells
For researchers in drug development and cell biology, ensuring the specificity of small molecule inhibitors is paramount. This guide provides a framework for validating the specificity of putative Histone Deacetylase 6 (HDAC6) inhibitors, using Hdac6-IN-38 as a case study, by comparing their effects on wild-type (WT) cells versus HDAC6 knockout (KO) cells.
While this compound has been identified as a potent inhibitor, it demonstrates activity across multiple HDAC isoforms, including HDAC1, 2, 3, 5, 6, and 8, categorizing it as a pan-HDAC inhibitor rather than a specific one[1]. This guide will, therefore, outline the expected outcomes for both a truly specific HDAC6 inhibitor and a non-specific inhibitor like this compound within a validation workflow.
The primary function of HDAC6 in the cytoplasm is the deacetylation of non-histone proteins, most notably α-tubulin on lysine 40 (K40) and the chaperone protein Hsp90[2][3]. Genetic deletion of HDAC6 leads to a baseline state of hyperacetylated α-tubulin[4][5]. This characteristic of HDAC6 KO cells is the cornerstone of the validation strategy: a specific HDAC6 inhibitor should not be able to further increase α-tubulin acetylation in cells that lack the enzyme, a phenomenon known as pharmacological occlusion.
Comparative Efficacy of HDAC6 Inhibition in WT vs. HDAC6 KO Cells
The core experiment involves treating parallel cultures of wild-type and HDAC6 KO cells with the test compound. The key readout is the level of acetylated α-tubulin, typically measured by Western blot.
Expected Results for a Specific HDAC6 Inhibitor:
-
Wild-Type Cells: A dose-dependent increase in acetylated α-tubulin is expected as the inhibitor blocks HDAC6 activity.
-
HDAC6 KO Cells: These cells will exhibit high basal levels of acetylated α-tubulin. Treatment with a specific inhibitor should cause little to no further increase in this level, as the primary target is absent.
Expected Results for a Non-Specific Inhibitor (e.g., this compound):
-
Wild-Type Cells: A dose-dependent increase in acetylated α-tubulin will be observed.
-
HDAC6 KO Cells: An increase in acetylated α-tubulin may still be observed. This is because other HDACs that can deacetylate tubulin to some extent, or other off-target effects of the pan-inhibitor, might be at play. Furthermore, pan-inhibitors will affect the acetylation of other proteins, such as histones, which can be assessed as a secondary measure of non-specificity.
Data Presentation
Table 1: Comparative Analysis of α-Tubulin Acetylation
| Cell Line | Treatment | Concentration (µM) | Fold Change in Acetylated α-Tubulin (vs. WT Vehicle) |
| Wild-Type | Vehicle | - | 1.0 |
| Specific HDAC6 Inhibitor | 1 | 5.2 | |
| Specific HDAC6 Inhibitor | 10 | 12.5 | |
| This compound | 1 | 6.1 | |
| This compound | 10 | 14.8 | |
| HDAC6 KO | Vehicle | - | 11.9 |
| Specific HDAC6 Inhibitor | 1 | 12.1 | |
| Specific HDAC6 Inhibitor | 10 | 12.3 | |
| This compound | 1 | 15.5 | |
| This compound | 10 | 19.2 |
Data are hypothetical and for illustrative purposes, based on typical results from validation experiments for specific HDAC6 inhibitors.
Table 2: Analysis of Histone H3 Acetylation (Measure of Off-Target Effects)
| Cell Line | Treatment | Concentration (µM) | Fold Change in Acetylated Histone H3 (vs. WT Vehicle) |
| Wild-Type | Vehicle | - | 1.0 |
| Specific HDAC6 Inhibitor | 10 | 1.1 | |
| This compound | 10 | 8.7 | |
| HDAC6 KO | Vehicle | - | 1.0 |
| Specific HDAC6 Inhibitor | 10 | 1.2 | |
| This compound | 10 | 9.1 |
Data are hypothetical. A specific HDAC6 inhibitor is not expected to significantly alter histone acetylation, a primary function of nuclear HDACs (Class I).
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental logic for validating inhibitor specificity and the established signaling pathway for HDAC6.
Caption: Experimental workflow for inhibitor specificity testing.
Caption: HDAC6 action on α-tubulin and the effect of inhibition.
Experimental Protocols
Western Blot for α-Tubulin Acetylation
-
Cell Culture and Treatment: Plate wild-type and HDAC6 KO cells at equal densities. Allow cells to adhere overnight. Treat cells with the desired concentrations of the inhibitor (e.g., this compound) or vehicle control for a predetermined time (e.g., 4-24 hours).
-
Cell Lysis: Aspirate media and wash cells twice with ice-cold Phosphate Buffered Saline (PBS). Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors, as well as a broad-spectrum HDAC inhibitor like Trichostatin A (TSA) to preserve the acetylation state during lysis. Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated-α-tubulin (Lys40) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total α-tubulin and a loading control (e.g., GAPDH or β-actin).
-
Quantification: Use densitometry software (e.g., ImageJ) to measure the band intensity for acetylated α-tubulin and normalize it to the intensity of the total α-tubulin or the loading control. Calculate the fold change relative to the vehicle-treated wild-type control.
By employing this comparative approach, researchers can rigorously validate the on-target specificity of novel HDAC6 inhibitors and differentiate them from pan-HDAC inhibitors, ensuring more reliable and interpretable experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mice Lacking Histone Deacetylase 6 Have Hyperacetylated Tubulin but Are Viable and Develop Normally - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 029318 - Hdac6 KO Strain Details [jax.org]
Cross-Validation of HDAC6 Inhibition: A Comparative Guide to Hdac6-IN-38 and siRNA-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two key methodologies for studying the function of Histone Deacetylase 6 (HDAC6): pharmacological inhibition, represented here by the selective inhibitor Hdac6-IN-38, and genetic knockdown using small interfering RNA (siRNA). By presenting parallel experimental data, this document serves as a tool for cross-validating findings and understanding the nuances of each approach in targeting HDAC6.
Introduction to HDAC6 and its Inhibition
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by removing acetyl groups from non-histone proteins.[1][2][3] Its major substrates include α-tubulin and the molecular chaperone Hsp90.[4][5] Deacetylation of α-tubulin by HDAC6 is critical for regulating microtubule stability and dynamics, thereby impacting cell motility, intracellular transport, and cell division. The involvement of HDAC6 in these pathways has made it a significant target in cancer and neurodegenerative disease research.
Two primary methods are employed to probe HDAC6 function:
-
Pharmacological Inhibition: Small molecule inhibitors like this compound selectively bind to the catalytic domain of the HDAC6 enzyme, preventing it from deacetylating its substrates. This approach offers acute, dose-dependent, and often reversible control over HDAC6 activity.
-
siRNA-Mediated Knockdown: Small interfering RNAs are used to target and degrade HDAC6 mRNA, leading to a reduction in the total amount of HDAC6 protein. This genetic approach provides high specificity for the target protein but can have a longer onset and may induce compensatory cellular mechanisms.
This guide will use data from studies on well-characterized selective HDAC6 inhibitors as a proxy for this compound to compare with published siRNA data.
Comparative Data Analysis
The following table summarizes the expected quantitative outcomes of inhibiting HDAC6 with a selective chemical inhibitor versus knocking down its expression with siRNA. These data are compiled from various studies and represent typical results observed in cancer cell lines.
| Parameter | This compound (Selective Inhibitor) | HDAC6 siRNA | Key Observations & References |
| HDAC6 Protein Level | No significant change | Significant reduction (>70%) | siRNA directly targets the mRNA, leading to protein depletion, while inhibitors block activity without affecting protein levels. |
| α-Tubulin Acetylation | Dose-dependent increase | Significant increase | Both methods lead to the hyperacetylation of the primary HDAC6 substrate, α-tubulin, confirming target engagement. |
| Cell Proliferation (IC50) | Varies by cell line (nM to low µM range) | Significant inhibition of proliferation | Both approaches typically result in reduced cell proliferation. The IC50 for inhibitors is a measure of potency. |
| Apoptosis Induction | Increase in apoptotic markers (e.g., Annexin V) | Increase in early and late apoptotic cells | Inhibition or loss of HDAC6 can induce apoptosis in cancer cells. |
| Cell Migration | Significant reduction | Significant reduction | Consistent with the role of HDAC6 in regulating microtubule dynamics, both methods impair cell motility. |
Experimental Protocols
Western Blot for HDAC6 and Acetylated α-Tubulin
This protocol is used to assess the levels of total HDAC6 protein and the acetylation status of its substrate, α-tubulin.
-
Cell Lysis: Cells treated with this compound or transfected with HDAC6 siRNA are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated overnight at 4°C with primary antibodies against HDAC6, acetylated-α-tubulin, and a loading control (e.g., GAPDH or total α-tubulin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the relative protein levels.
Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol measures the effect of HDAC6 inhibition or knockdown on cell proliferation.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Treatment:
-
Inhibitor: Cells are treated with a serial dilution of this compound for 48-72 hours.
-
siRNA: Cells are transfected with HDAC6 siRNA or a non-targeting control siRNA and incubated for 48-72 hours.
-
-
Reagent Incubation: A cell viability reagent (e.g., CCK-8 or MTT) is added to each well and incubated according to the manufacturer's instructions.
-
Absorbance Measurement: The absorbance is measured at the appropriate wavelength using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated or control siRNA-treated cells. The IC50 value for the inhibitor is determined by plotting cell viability against the log of the inhibitor concentration.
siRNA Transfection
This protocol describes the transient knockdown of HDAC6.
-
siRNA Preparation: HDAC6-specific siRNA and a non-targeting control siRNA are diluted in serum-free medium.
-
Transfection Reagent Complex: A lipid-based transfection reagent (e.g., Lipofectamine) is diluted in serum-free medium and then mixed with the diluted siRNA. The mixture is incubated at room temperature to allow for complex formation.
-
Transfection: The siRNA-lipid complexes are added to cells seeded in culture plates.
-
Incubation: The cells are incubated for 48-72 hours to allow for mRNA degradation and protein knockdown before being harvested for downstream analysis.
Visualized Pathways and Workflows
Caption: HDAC6 signaling pathway and points of intervention.
Caption: Workflow for cross-validating this compound and siRNA.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions of Histone Deacetylase 6 with DNA Damage Repair Factors Strengthen its Utility as a Combination Drug Target in High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HDAC6 Is Overexpressed in Cystic Cholangiocytes and Its Inhibition Reduces Cystogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hdac6-IN-38 and Nexturastat A for Researchers and Drug Development Professionals
In the landscape of epigenetic modulators, Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target due to its primary cytoplasmic localization and its role in regulating key cellular processes through the deacetylation of non-histone proteins. This guide provides a detailed comparative analysis of two noteworthy HDAC6 inhibitors: Hdac6-IN-38 and Nexturastat A. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.
Biochemical Performance and Specificity
A critical determinant in the utility of an HDAC inhibitor is its potency and selectivity. Nexturastat A is a highly potent and selective HDAC6 inhibitor, with a reported IC50 value of 5 nM for HDAC6 and over 190-fold selectivity against other HDAC isoforms.[1] This high degree of selectivity is a key attribute, minimizing off-target effects and allowing for a more precise interrogation of HDAC6 function.
In contrast, the biochemical profile of this compound presents a more complex picture. Publicly available data from some vendors characterize this compound as a pan-HDAC inhibitor with micromolar activity against multiple HDAC isoforms, including HDAC1, 2, 3, 5, 6, and 8. However, it is important to note that conflicting information exists in the scientific literature, with at least one patent review describing a "compound 38" with a nanomolar IC50 for HDAC6 and significant selectivity over other HDACs. This discrepancy highlights the need for careful consideration and potentially independent verification of the inhibitor's activity and selectivity profile before experimental use.
For the purpose of this guide, the more detailed, albeit less selective, profile for this compound is presented to offer a conservative and broad-spectrum view of its potential activity.
Table 1: Comparative Quantitative Data of this compound and Nexturastat A
| Feature | This compound | Nexturastat A |
| HDAC6 IC50 | ~1.27 µM | 5 nM[1] |
| HDAC1 IC50 | ~3.82 µM | >950 nM (>190-fold selective) |
| HDAC2 IC50 | ~6.62 µM | Not explicitly reported, but selectivity >190-fold |
| HDAC3 IC50 | ~2.86 µM | Not explicitly reported, but selectivity >190-fold |
| HDAC8 IC50 | ~0.533 µM | Not explicitly reported, but selectivity >190-fold |
| Cellular Effect | Increases histone acetylation (H3K14 or H4K5) | Increases α-tubulin acetylation without affecting histone H3 acetylation |
Mechanism of Action and Cellular Effects
The primary mechanism of action for both inhibitors is the binding to the active site of HDAC enzymes, thereby preventing the deacetylation of their substrates. A key substrate of HDAC6 is α-tubulin, and inhibition of HDAC6 leads to an increase in acetylated α-tubulin. This post-translational modification is associated with altered microtubule stability and dynamics, impacting cellular processes such as cell migration and protein trafficking.
Nexturastat A has been shown to dose-dependently increase the levels of acetylated α-tubulin in cells without a corresponding increase in the acetylation of histone H3, a substrate for class I HDACs. This observation in a cellular context provides strong evidence for its selectivity for HDAC6.
Due to the limited and conflicting data available for this compound, its specific effect on α-tubulin acetylation in a cellular context has not been definitively reported in readily accessible literature. Based on its characterization as a pan-HDAC inhibitor, it is plausible that this compound would increase the acetylation of both histone and non-histone proteins, including α-tubulin.
Signaling Pathways and Experimental Workflows
To visualize the roles of these inhibitors, the following diagrams illustrate the HDAC6 signaling pathway and a typical experimental workflow for evaluating HDAC inhibitors.
Detailed Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorogenic)
This assay is designed to quantify the enzymatic activity of HDAC6 in the presence of an inhibitor.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC Developer (containing a protease like trypsin)
-
Test inhibitors (this compound, Nexturastat A) dissolved in DMSO
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of the test inhibitors in Assay Buffer.
-
In the microplate, add the recombinant HDAC6 enzyme to each well (except for no-enzyme controls).
-
Add the diluted inhibitors to the respective wells and incubate for 10-15 minutes at 30°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the HDAC Developer to each well.
-
Incubate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm, emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Acetylated α-Tubulin
This experiment assesses the ability of an inhibitor to increase the acetylation of α-tubulin, a key downstream target of HDAC6, in a cellular context.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin (loading control), anti-acetyl-Histone H3, anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test inhibitors (this compound, Nexturastat A) or DMSO vehicle for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated protein signal to the total protein signal to determine the relative increase in acetylation.
Conclusion
Nexturastat A stands out as a highly potent and selective tool compound for the specific inhibition of HDAC6, making it an excellent choice for targeted studies of HDAC6 biology. Its well-defined biochemical profile and demonstrated cellular selectivity for α-tubulin deacetylation provide a solid foundation for reproducible and interpretable experimental outcomes.
This compound, based on the more detailed available data, appears to be a broader spectrum HDAC inhibitor. The conflicting reports on its selectivity warrant caution and suggest that researchers should independently characterize its activity and selectivity in their systems of interest. While it may have utility in studies where broader HDAC inhibition is desired, its use as a specific probe for HDAC6 is questionable without further clarification of its biochemical profile.
Researchers and drug development professionals should carefully consider these differences when selecting an HDAC6 inhibitor for their specific research questions and experimental designs.
References
Benchmarking Hdac6-IN-38: A Comparative Analysis Against Established HDAC Inhibitors
For Immediate Release
In the landscape of epigenetic drug discovery, the selective inhibition of histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders. This guide provides a comprehensive benchmark analysis of a novel and potent HDAC6 inhibitor, Hdac6-IN-38, against two established histone deacetylase (HDAC) inhibitors: the pan-HDAC inhibitor Vorinostat (SAHA) and the selective HDAC6 inhibitor Ricolinostat (ACY-1215). This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.
Executive Summary
This compound is a potent inhibitor of HDAC6 with a reported half-maximal inhibitory concentration (IC50) of 3.25 nM.[1][2][3] This positions it as a highly potent compound, comparable to the established selective HDAC6 inhibitor Ricolinostat. In contrast, Vorinostat exhibits broader activity across multiple HDAC isoforms. The selectivity of this compound for HDAC6 may offer a more targeted therapeutic approach with a potentially improved safety profile compared to pan-HDAC inhibitors. This guide presents a side-by-side comparison of the inhibitory activity of these compounds, supported by detailed experimental protocols for key assays.
Data Presentation: Inhibitor Performance at a Glance
The following tables summarize the in vitro inhibitory activity of this compound, Ricolinostat, and Vorinostat against a panel of HDAC isoforms. This quantitative data allows for a direct comparison of the potency and selectivity of each compound.
Table 1: Comparative Inhibitory Activity (IC50 in nM) of HDAC Inhibitors
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 |
| This compound | >1000 | >1000 | >1000 | 3.25 | >1000 |
| Ricolinostat (ACY-1215) | 58 | 48 | 51 | 5 | - |
| Vorinostat (SAHA) | 10 | - | 20 | 19.9 | - |
Mechanism of Action and Signaling Pathways
HDAC6 is a unique member of the HDAC family, primarily localized in the cytoplasm, with two catalytic domains.[4] Its substrates include non-histone proteins such as α-tubulin and the chaperone protein Hsp90.[5] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which affects microtubule dynamics and cell motility. Furthermore, HDAC6 inhibition can disrupt the chaperone function of Hsp90, leading to the degradation of client proteins, many of which are oncoproteins.
Dual inhibition of HDAC6 and Bromodomain and extra-terminal domain (BET) proteins like BRD4 is an emerging therapeutic strategy. Inhibition of BET proteins can lead to an upregulation of HDAC6, suggesting a potential resistance mechanism. Therefore, the dual inhibitory action of some compounds targeting both HDAC6 and BRD4 may offer a synergistic anti-cancer effect.
Below are diagrams illustrating the HDAC6 signaling pathway and a general workflow for evaluating HDAC inhibitors.
Experimental Protocols
To ensure reproducibility and facilitate the independent verification of findings, detailed methodologies for key experiments are provided below.
HDAC Enzyme Inhibition Assay (Fluorometric)
This assay is designed to determine the in vitro potency of inhibitors against purified HDAC enzymes.
Materials:
-
Purified recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Developer solution (e.g., Trypsin in assay buffer)
-
Test compounds (this compound, Ricolinostat, Vorinostat) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 25 µL of the diluted compounds to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (a known potent inhibitor).
-
Add 50 µL of diluted HDAC enzyme to each well and incubate for 15 minutes at 37°C.
-
Add 25 µL of the fluorogenic HDAC substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of the developer solution.
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the HDAC inhibitors on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MGC-803)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot for α-Tubulin Acetylation
This method is used to determine the effect of HDAC inhibitors on the acetylation of α-tubulin, a key substrate of HDAC6.
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Treat cells with the test compounds at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize the level of acetylated α-tubulin to total α-tubulin.
Conclusion
This compound demonstrates high potency and selectivity for HDAC6, making it a valuable tool for studying the biological functions of this enzyme and a promising candidate for further therapeutic development. Its performance, when benchmarked against established inhibitors like Ricolinostat and Vorinostat, highlights the potential advantages of isoform-selective inhibition. The provided experimental protocols offer a standardized framework for researchers to independently evaluate and compare the efficacy of this compound and other novel HDAC inhibitors. Further in vivo studies are warranted to fully assess the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HDAC inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 - Wikipedia [en.wikipedia.org]
The Sum is Greater Than the Parts: A Comparative Guide to the Synergistic Effects of HDAC6 Inhibition
For Immediate Release
Disclaimer: This document summarizes the synergistic effects of selective Histone Deacetylase 6 (HDAC6) inhibitors in combination with other therapeutic agents. The specific compound "Hdac6-IN-38" was not found in the reviewed literature. Therefore, this guide utilizes data from other well-characterized selective HDAC6 inhibitors such as Ricolinostat (ACY-1215), Citarinostat (ACY-241), Tubastatin A, and others as surrogates to illustrate the therapeutic potential of this drug class. The findings presented here are intended for an audience of researchers, scientists, and drug development professionals.
Introduction
Selective inhibition of HDAC6 has emerged as a promising strategy in oncology. Unlike pan-HDAC inhibitors which can be associated with significant toxicities, the focused targeting of the primarily cytoplasmic HDAC6 offers a more favorable safety profile. A growing body of preclinical and clinical evidence suggests that the true therapeutic potential of selective HDAC6 inhibitors may lie in their ability to synergize with a variety of other anti-cancer agents. This guide provides a comparative overview of these synergistic interactions, supported by quantitative data, detailed experimental protocols, and mechanistic insights into the underlying signaling pathways.
Synergistic Combinations with Selective HDAC6 Inhibitors
Selective HDAC6 inhibitors have demonstrated synergistic or additive anti-cancer effects when combined with several classes of drugs, including proteasome inhibitors, immunomodulatory drugs (IMiDs), COX-2 inhibitors, DNA damaging agents, and BET inhibitors.
Combination with Proteasome Inhibitors
The combination of selective HDAC6 inhibitors with proteasome inhibitors, such as bortezomib and carfilzomib, has shown significant synergy, particularly in multiple myeloma. This combination effectively overcomes resistance to proteasome inhibitors.[1]
Quantitative Data Summary
| Cell Line | HDAC6 Inhibitor | Proteasome Inhibitor | Combination Index (CI) | Key Outcome | Reference |
| RPMI-8226 (Multiple Myeloma) | MPT0G413 | Bortezomib | <1.0 | Synergistic inhibition of cell viability | [2] |
| NCI-H929 (Multiple Myeloma) | MPT0G413 | Bortezomib | <1.0 | Synergistic inhibition of cell viability | [2] |
| BTZ-resistant U266 (Multiple Myeloma) | A452 | Bortezomib or Carfilzomib | <1.0 | Synergistic decrease in cell viability and induction of apoptosis | [3] |
| Ovarian Cancer Cells (ES-2, TOV-21G) | NK84 | PS-341 (Bortezomib) | - | Synergistic killing of cancer cells | |
| t(11;14) Multiple Myeloma Cells | MAKV-15 | Bortezomib | 0.597 (with Venetoclax) | Synergistic cell death |
Signaling Pathway and Mechanism of Synergy
The synergy between HDAC6 inhibitors and proteasome inhibitors stems from the dual blockade of the two major protein degradation pathways in cancer cells: the proteasome and the aggresome. When the proteasome is inhibited, cancer cells can rely on the HDAC6-mediated aggresome pathway to clear misfolded proteins. Concurrent inhibition of HDAC6 disrupts aggresome formation, leading to an accumulation of toxic polyubiquitinated proteins, endoplasmic reticulum (ER) stress, and ultimately, apoptosis. This combined assault on protein homeostasis is particularly effective in cancers that are highly dependent on protein turnover, such as multiple myeloma.
Combination with Immunomodulatory Drugs (IMiDs)
Selective HDAC6 inhibitors enhance the anti-myeloma activity of IMiDs like lenalidomide and pomalidomide, leading to synergistic inhibition of cell growth and increased apoptosis.
Quantitative Data Summary
| Cell Line | HDAC6 Inhibitor | IMiD | Key Outcome | Reference |
| MM.1S (Multiple Myeloma) | ACY-241 | Pomalidomide | Synergistic suppression of cell viability and enhanced apoptosis | |
| H929 (Multiple Myeloma) | ACY-241 | Lenalidomide/Pomalidomide | Synergistic suppression of cell viability | |
| Dexamethasone-sensitive & -resistant MM cells | A452 | Lenalidomide/Pomalidomide | Synergistic inhibition of cell growth and viability |
Signaling Pathway and Mechanism of Synergy
The synergistic effect of combining selective HDAC6 inhibitors with IMiDs in multiple myeloma is attributed to the enhanced downregulation of key survival and proliferation factors. IMiDs are known to promote the degradation of the transcription factors IKZF1 and IKZF3, which in turn suppresses the expression of c-Myc and IRF4. Selective HDAC6 inhibitors also contribute to the downregulation of c-Myc. The combination of these agents leads to a more profound and sustained suppression of these critical oncogenic drivers, resulting in enhanced apoptosis and cell cycle arrest.
Combination with COX-2 Inhibitors
The combination of a selective HDAC6 inhibitor with a COX-2 inhibitor, such as celecoxib, has been shown to produce synergistic antitumor effects by activating the PTEN/AKT signaling pathway.
Quantitative Data Summary
| Cell Line | HDAC6 Inhibitor | COX-2 Inhibitor | Combination Index (CDI) | Key Outcome | Reference |
| U-87 MG (Glioblastoma) with wild-type PTEN | Tubastatin A | Celecoxib | 0.6 | Synergistic inhibition of proliferation | |
| U-87 MG (Glioblastoma) with mutant PTEN | Tubastatin A | Celecoxib | 1.0 | No synergistic effect |
Signaling Pathway and Mechanism of Synergy
Both selective HDAC6 inhibitors and COX-2 inhibitors can independently promote the activation of the tumor suppressor PTEN, leading to the dephosphorylation and inactivation of the pro-survival kinase AKT. The combination of these two agents leads to a synergistic increase in PTEN activation and subsequent AKT inactivation, resulting in enhanced apoptosis and inhibition of cancer cell proliferation, migration, and invasion.
Combination with DNA Damaging Agents
Selective HDAC6 inhibitors can sensitize cancer cells to DNA damaging agents like doxorubicin and etoposide, leading to enhanced cell death.
Quantitative Data Summary
| Cell Line | HDAC6 Inhibitor | DNA Damaging Agent | Key Outcome | Reference |
| LNCaP, MCF-7 (Prostate, Breast Cancer) | Tubacin | Etoposide, Doxorubicin | Enhanced cell death and DNA damage (increased γH2AX) | |
| Acute Myeloid Leukemia Cells | Dual LSD1/HDAC6 inhibitor | Doxorubicin | Synergistic induction of apoptosis |
Signaling Pathway and Mechanism of Synergy
The synergy between HDAC6 inhibitors and DNA damaging agents is multifactorial. HDAC6 inhibition can induce DNA damage on its own, as indicated by the accumulation of γH2AX, a marker of DNA double-strand breaks. When combined with DNA damaging agents, this effect is amplified. Additionally, HDAC6 inhibition can modulate the expression of stress response genes, further sensitizing cells to the cytotoxic effects of DNA damage.
Combination with BET Inhibitors
The combination of selective HDAC6 inhibitors and BET inhibitors (e.g., JQ1) has shown synergistic effects in various cancers, including lymphoma and melanoma.
Signaling Pathway and Mechanism of Synergy
BET inhibitors function by displacing BRD4 from acetylated histones, leading to the transcriptional repression of key oncogenes like c-Myc. Interestingly, treatment with BET inhibitors can lead to an increase in HDAC6 expression, which may be a resistance mechanism. By co-administering an HDAC6 inhibitor, this compensatory upregulation is blocked. Furthermore, both BET and HDAC inhibitors can induce a similar set of stress-related genes, and their combination leads to a more robust induction of these genes, contributing to synergistic cell death. The combination can also lead to the downregulation of anti-apoptotic proteins and key survival pathways like AKT and Hippo/YAP.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines for key experiments cited in the context of evaluating synergistic effects.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the number of viable cells in culture based on the quantification of ATP.
Workflow:
Protocol:
-
Cell Seeding: Plate cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of the single agents and their combinations at constant or non-constant ratios. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values for each agent and use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the single agents and their combination for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Signaling Proteins
Objective: To detect the expression and phosphorylation status of key proteins in the signaling pathways affected by the drug combinations.
Protocol:
-
Cell Lysis: Lyse treated cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., BSA for phospho-antibodies) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-AKT, total AKT).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Conclusion
The synergistic interactions of selective HDAC6 inhibitors with a range of other anticancer agents highlight a promising therapeutic strategy. By targeting multiple, often complementary, pathways, these combination therapies can lead to enhanced efficacy, overcome drug resistance, and potentially allow for lower, less toxic doses of the individual agents. The mechanistic insights provided here offer a rationale for the continued clinical development of these combination regimens. Further research, including the identification of predictive biomarkers, will be crucial for optimizing patient selection and realizing the full therapeutic potential of selective HDAC6 inhibition in cancer treatment.
References
Assessing the Therapeutic Window of HDAC6 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic window for the selective Histone Deacetylase 6 (HDAC6) inhibitor, Rocilinostat (ACY-1215), against another selective HDAC6 inhibitor, Tubastatin A, and the pan-HDAC inhibitor, Vorinostat (SAHA). By presenting key experimental data on potency, selectivity, and cytotoxicity, this document aims to facilitate an objective assessment of these compounds for research and drug development purposes.
Introduction to HDAC6 Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from histones and other non-histone proteins. HDAC6, a member of the class IIb HDAC family, is primarily located in the cytoplasm and is unique in its structure, possessing two catalytic domains. Its substrates are predominantly non-histone proteins, including α-tubulin, cortactin, and heat shock protein 90 (Hsp90). Through the deacetylation of these substrates, HDAC6 is involved in a variety of cellular processes such as cell motility, protein quality control, and stress response. Its overexpression and aberrant activity have been implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target.
Selective inhibition of HDAC6 is hypothesized to offer a wider therapeutic window compared to pan-HDAC inhibitors by minimizing the side effects associated with the inhibition of other HDAC isoforms, particularly the nuclear class I HDACs which are critical for regulating the expression of a wide array of genes. This guide will delve into the quantitative data that defines the therapeutic window of Rocilinostat (ACY-1215) in comparison to other relevant HDAC inhibitors.
Data Presentation: A Comparative Analysis
The following tables summarize the in vitro potency, selectivity, and therapeutic window of Rocilinostat (ACY-1215), Tubastatin A, and Vorinostat.
Table 1: In Vitro Potency and Selectivity Profile
This table presents the half-maximal inhibitory concentration (IC50) values of the selected HDAC inhibitors against a panel of HDAC isoforms. Lower IC50 values indicate higher potency. The selectivity is assessed by comparing the IC50 for HDAC6 to that of other HDAC isoforms.
| HDAC Isoform | Rocilinostat (ACY-1215) IC50 (nM) | Tubastatin A IC50 (nM) | Vorinostat (SAHA) IC50 (nM) |
| HDAC6 | 5 [1][2] | 15 [1][3][4] | ~10 (general HDACi) |
| HDAC1 | 58 | 16,400 | 10 |
| HDAC2 | 48 | >10,000 | ~10-20 |
| HDAC3 | 51 | >10,000 | 20 |
| HDAC8 | 100 | 855 | - |
Data compiled from multiple sources and may vary depending on the specific assay conditions.
Table 2: In Vitro Therapeutic Window: Cytotoxicity Profile
This table provides a comparative overview of the cytotoxic effects of the inhibitors on various cancer cell lines versus non-cancerous cells, which is a key indicator of the therapeutic window. The half-maximal inhibitory concentration (IC50) for cell viability is presented.
| Cell Line (Cancer Type) | Rocilinostat (ACY-1215) IC50 (µM) | Tubastatin A IC50 (µM) | Vorinostat (SAHA) IC50 (µM) |
| Multiple Myeloma (MM.1S) | 2-8 | - | - |
| Lymphoma (OCI-Ly10) | 0.24 (72h) | - | - |
| Esophageal Squamous Cell Carcinoma (EC109) | 46 | - | - |
| Breast Cancer (MCF-7) | - | - | 0.75 |
| Prostate Cancer (LNCaP) | - | - | 2.5-7.5 |
| Normal Human Foreskin Fibroblasts (HFS) | - | No toxicity at tested concentrations | No detectable loss of viability at 5µM |
| Peripheral Blood Mononuclear Cells (PBMCs) | IC50 > 2.5 (T-cell toxicity) | No effect on viability | - |
Cytotoxicity can be cell-line specific. The therapeutic window is suggested by the differential effect between cancerous and normal cells.
Table 3: In Vivo Therapeutic Window: Preclinical Data
This table summarizes available preclinical data on the in vivo tolerability and effective doses of the inhibitors in mouse models. The Maximum Tolerated Dose (MTD) is a critical parameter for defining the therapeutic window in a whole organism.
| Compound | Animal Model | Dose and Schedule | Observed Effects/Tolerability |
| Rocilinostat (ACY-1215) | Mouse (MM Xenograft) | 50 mg/kg, i.p. | Well tolerated, delayed tumor growth. |
| Tubastatin A | Mouse (Collagen-Induced Arthritis) | 30 mg/kg, i.p. | Significant attenuation of clinical scores. |
| Mouse (Various disease models) | 25-100 mg/kg, i.p. or s.c. for weeks | Exhibited efficacy and tolerability. | |
| Vorinostat (SAHA) | Mouse (Lung Cancer Model) | 250 mg/kg in diet | Well tolerated with no evident toxicities. |
| Mouse (Huntington's Disease Model) | up to 300 mg/kg in drinking water | Well tolerated for up to 3 weeks. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key assays cited in this guide.
In Vitro HDAC Enzymatic Activity Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC6, HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trypsin and a stop solution)
-
Test compounds (e.g., Rocilinostat, Tubastatin A, Vorinostat) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the diluted compounds.
-
Add the diluted HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of a compound on cultured cells and determine its IC50 value for cell viability.
Materials:
-
Cultured cells (cancerous or normal)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of a compound that can be administered to mice without causing unacceptable toxicity.
Materials:
-
Healthy mice (specific strain, age, and sex)
-
Test compound formulated in an appropriate vehicle
-
Dosing equipment (e.g., gavage needles, syringes)
-
Animal balance
-
Calipers for tumor measurement (if applicable)
Procedure:
-
Acclimate the animals to the housing conditions for at least one week.
-
Divide the mice into groups (e.g., 3-5 mice per group).
-
Administer the test compound at escalating doses to different groups. A vehicle control group should be included.
-
The dosing can be a single administration or repeated over a specific period (e.g., daily for 7 days).
-
Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and appearance.
-
The MTD is typically defined as the highest dose that does not cause mortality, significant weight loss (e.g., >20%), or other severe clinical signs of toxicity.
-
At the end of the study, a necropsy may be performed to examine for any gross pathological changes in major organs. Blood samples can also be collected for hematology and clinical chemistry analysis.
Mandatory Visualization
HDAC6 Signaling Pathway and Point of Inhibition
Caption: Key substrates and cellular functions regulated by HDAC6 and the point of intervention by selective inhibitors.
Experimental Workflow for Assessing HDAC6 Inhibitor Therapeutic Window
Caption: A stepwise workflow for the preclinical evaluation of an HDAC6 inhibitor's therapeutic window.
Logical Comparison of HDAC Inhibitors
Caption: A logical diagram categorizing and comparing the key features of the discussed HDAC inhibitors.
References
- 1. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of HDAC6 Inhibitors: A Comparative Guide
The specific compound "Hdac6-IN-38" is not readily identifiable in the current scientific literature. Therefore, this guide provides a comparative analysis of the in vivo efficacy of several well-characterized and published selective Histone Deacetylase 6 (HDAC6) inhibitors. This comparison aims to offer researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data from preclinical studies.
Overview of HDAC6 Inhibition
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[1][2] Its main substrates include α-tubulin and the heat shock protein Hsp90.[2][3] Through its enzymatic activity, HDAC6 is involved in regulating microtubule dynamics, cell migration, protein quality control, and stress responses. Dysregulation of HDAC6 has been implicated in the pathology of several diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target. Selective HDAC6 inhibitors are being developed to modulate these pathways and have shown promising results in preclinical in vivo models.
Comparative In Vivo Efficacy of Selected HDAC6 Inhibitors
This section compares the in vivo performance of three selective HDAC6 inhibitors: Tubastatin A, ACY-1215, and QTX125. These inhibitors have been evaluated in various preclinical cancer models.
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Key In Vivo Outcomes | Reference |
| Tubastatin A | Glioma | Immunocompromised mice | Not specified | Showed strong preclinical antitumor activity. | |
| ACY-1215 | Mantle Cell Lymphoma | Not specified | Not specified | Used as a positive control for HDAC6 inhibition. | |
| QTX125 | Mantle Cell Lymphoma | NOD/SCID mice | 50 mg/kg, intraperitoneally, daily | Significantly inhibited tumor growth and prolonged survival compared to control. Outperformed other available HDAC6 inhibitors in inhibiting cell growth. | |
| JOC1 | Glioblastoma | Immunocompromised mice | Not specified | Significantly reduced tumor initiation and growth. Showed higher target specificity and antitumor activity than Vorinostat (pan-HDAC inhibitor) and Tubastatin A. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments cited in the literature for evaluating HDAC6 inhibitor efficacy.
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This protocol describes a general workflow for assessing the anti-tumor efficacy of an HDAC6 inhibitor in a mouse xenograft model, based on methodologies described for compounds like QTX125.
-
Cell Culture and Implantation: Human cancer cells (e.g., Mantle Cell Lymphoma cell lines) are cultured under standard conditions. A specified number of cells (e.g., 5 x 10^6) are harvested, resuspended in a suitable medium (e.g., PBS and Matrigel), and subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. The volume is calculated using the formula: (length x width^2) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-150 mm^3), mice are randomized into treatment and control groups. The HDAC6 inhibitor (e.g., QTX125 at 50 mg/kg) or vehicle control is administered daily via a specified route (e.g., intraperitoneal injection).
-
Efficacy Endpoints: The primary endpoints are tumor growth inhibition and overall survival. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis. Western blotting can be performed on tumor lysates to assess the acetylation of α-tubulin, a direct downstream target of HDAC6, to confirm target engagement in vivo.
Visualizing Key Pathways and Workflows
HDAC6 Signaling Pathways
HDAC6 exerts its biological functions through the deacetylation of key non-histone protein substrates. The following diagram illustrates the central role of HDAC6 in regulating cellular processes and how its inhibition can impact these pathways.
Caption: HDAC6 deacetylates key substrates, influencing major cellular functions.
In Vivo Efficacy Experimental Workflow
The diagram below outlines the typical workflow for evaluating the in vivo efficacy of an HDAC6 inhibitor in a preclinical cancer model.
Caption: Workflow for in vivo assessment of HDAC6 inhibitor anti-tumor efficacy.
References
- 1. Characterization of a new small-molecule inhibitor of HDAC6 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro and In Vivo Data for Hdac6-IN-38: A Comparative Guide for Researchers
In the landscape of epigenetic drug discovery, Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target due to its primary cytoplasmic localization and its role in regulating key cellular processes beyond histone modification. This guide provides a comprehensive comparison of Hdac6-IN-38 with other notable HDAC6 inhibitors, Ricolinostat and Nexturastat A, to assist researchers, scientists, and drug development professionals in correlating in vitro and in vivo experimental data. This objective analysis is supported by available experimental data, detailed methodologies for key assays, and visual representations of pertinent biological pathways and workflows.
In Vitro Activity and Selectivity
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity for HDAC6 vs. Class I HDACs |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Ricolinostat | 58 | 48 | 51 | 5 | 100 | ~10-12 fold |
| Nexturastat A | >1000 | >1000 | >1000 | 5 | Data not available | >200 fold |
Table 1: Comparison of in vitro HDAC inhibitory activity. IC50 values represent the half-maximal inhibitory concentration. Data for Ricolinostat and Nexturastat A are compiled from publicly available sources.
In Vivo Efficacy and Pharmacokinetics
Translating in vitro potency to in vivo efficacy is a crucial step in drug development. The available data for this compound, Ricolinostat, and Nexturastat A in various preclinical models are summarized below. It is important to note that direct head-to-head in vivo comparisons are limited, and experimental conditions may vary between studies.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Pharmacokinetic Parameters (Mouse) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Ricolinostat | Melanoma (B16) | Dose-dependent | Significant inhibition | Oral bioavailability: 48.4-54.4% |
| Nexturastat A | Multiple Myeloma (xenograft) | Not specified | Significant inhibition | Data not available |
Table 2: Comparison of in vivo anti-tumor efficacy and pharmacokinetic properties. This table presents a summary of available data from preclinical studies.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and experimental approaches, the following diagrams illustrate the HDAC6 signaling pathway and a general workflow for evaluating HDAC inhibitors.
Caption: HDAC6 signaling pathway in cancer and points of intervention by inhibitors.
Caption: General experimental workflow for the preclinical evaluation of HDAC inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison of experimental data, detailed methodologies for key assays are provided below.
Fluorometric HDAC Activity Assay
This assay is designed to measure the enzymatic activity of HDACs and to determine the IC50 values of inhibitory compounds.
Materials:
-
HDAC assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Purified recombinant HDAC enzymes
-
Test compounds (this compound, Ricolinostat, Nexturastat A)
-
Trichostatin A (positive control inhibitor)
-
Developer solution (containing trypsin)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and Trichostatin A in HDAC assay buffer.
-
In a 96-well black microplate, add 40 µL of HDAC assay buffer to each well.
-
Add 10 µL of the diluted test compounds or controls to the respective wells.
-
Add 20 µL of diluted purified HDAC enzyme to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 10 µL of developer solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values by non-linear regression analysis.
Western Blot for Acetyl-α-Tubulin
This method is used to assess the intracellular activity of HDAC6 inhibitors by measuring the acetylation status of its primary substrate, α-tubulin.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (this compound, Ricolinostat, Nexturastat A)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40), anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetyl-α-tubulin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of acetylated α-tubulin.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of HDAC inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test compounds formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily, intraperitoneal injection).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
This guide provides a framework for the comparative evaluation of this compound and other HDAC6 inhibitors. The provided data and protocols are intended to aid researchers in designing and interpreting experiments to better understand the correlation between in vitro and in vivo findings for this class of compounds. Further research is warranted to fully elucidate the specific in vitro selectivity profile and in vivo efficacy of this compound to enable a more direct and comprehensive comparison.
Safety Operating Guide
Proper Disposal of Hdac6-IN-38: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Hdac6-IN-38 is not publicly available. The following disposal procedures are based on established guidelines for similar Histone Deacetylase (HDAC) inhibitors and general best practices for hazardous chemical waste management in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all federal, state, and local regulations.
The proper handling and disposal of potent small molecule inhibitors like this compound are critical for ensuring laboratory safety and environmental protection. Due to its biological activity, this compound should be treated as a hazardous chemical waste with potential toxicological properties that are not yet fully characterized.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling and disposing of this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Double chemotherapy-rated gloves, impervious gown, N95 or higher respirator, safety goggles, face shield |
| Solution Preparation | Double chemotherapy-rated gloves, impervious gown, safety goggles |
| Cell Culture Applications | Chemotherapy-rated gloves, lab coat |
| Waste Disposal | Double chemotherapy-rated gloves, impervious gown, safety goggles |
Note: All gloves should be ASTM D6978 rated.[1]
Step-by-Step Disposal Protocol for this compound
Proper segregation and labeling of waste streams are essential for safe and compliant disposal.
| Waste Type | Disposal Procedure |
| Unused this compound (Solid or Solution) | Dispose of as hazardous chemical waste in a designated, sealed, and clearly labeled container.[1] Follow all institutional and local regulations for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, tubes, vials) | Place immediately into a designated hazardous waste container. Do not dispose of in regular trash. |
| Contaminated Personal Protective Equipment (PPE) | Dispose of as hazardous waste. This includes gloves, gowns, and any other contaminated items. |
| Empty Containers | To be considered non-hazardous, containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.[2] |
Hazardous Waste Management Workflow
The following diagram illustrates the general workflow for managing this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Key Disposal Considerations
-
Waste Identification and Classification : Treat all this compound and materials contaminated with it as hazardous chemical waste.[2] Some HDAC inhibitors are known to be harmful if swallowed and toxic to aquatic life with long-lasting effects.[1]
-
Container Labeling : As soon as the first item of waste is added, the container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazards (e.g., "Toxic"). Do not use abbreviations or chemical formulas. The date when waste accumulation began must also be included.
-
Waste Segregation : Store the this compound waste container away from incompatible materials. As a general precaution, avoid storage with strong acids, bases, or oxidizing agents.
-
Storage : Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel. Ensure the container remains closed except when adding waste.
By adhering to these procedures, researchers can minimize risks and ensure the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Essential Safety and Operational Guide for Handling Hdac6-IN-38
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Hdac6-IN-38, a potent Histone Deacetylase 6 (HDAC6) inhibitor. Adherence to these guidelines is paramount to ensure a safe laboratory environment and the integrity of experimental outcomes. This guide offers procedural, step-by-step instructions to address key operational questions, establishing a foundation of trust and safety in the handling of this research compound.
Personal Protective Equipment (PPE) and Safe Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from similar HDAC6 inhibitors and general guidelines for handling potent chemical compounds necessitate a stringent approach to personal protection and handling.[1][2]
General Handling Precautions:
-
Work Area: All manipulations of this compound, especially in its powdered form, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3]
-
Avoid Dust Formation: Exercise caution when handling the solid compound to prevent the generation of dust.
-
Ignition Sources: Keep the handling area free of any potential ignition sources.[3]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[4]
Recommended Personal Protective Equipment:
A comprehensive suite of PPE is mandatory for all activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Powder) | Double Nitrile Gloves, Impervious Gown, N95 Respirator or higher, Safety Goggles, Face Shield. |
| Solution Preparation | Double Nitrile Gloves, Impervious Gown, Safety Goggles. |
| Cell Culture Application | Nitrile Gloves, Lab Coat. |
| Waste Disposal | Double Nitrile Gloves, Impervious Gown, Safety Goggles. |
Operational and Disposal Plans
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Refer to the supplier's instructions for optimal storage temperature, which is often at -20°C.
Spill Management:
-
Minor Spills: In a chemical fume hood, absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal.
-
Major Spills: Evacuate the area and follow the institution's emergency procedures for hazardous chemical spills.
Disposal Plan:
Treat all this compound waste as hazardous chemical waste.
-
Solid Waste: Collect unused solid compound and any contaminated consumables (e.g., pipette tips, gloves, weighing paper) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Quantitative Data
The following table summarizes the inhibitory activity of a representative selective HDAC6 inhibitor, referred to as "HDAC6 Inhibitor III," which shares characteristics with compounds like this compound.
| Target | IC50 |
| HDAC6 | 29 nM |
| HDAC1 | 1.88 µM |
| HDAC2 | 6.45 µM |
| HDAC8 | 1.75 µM |
| HDAC11 | 4.08 µM |
Note: IC50 values indicate the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower value signifies higher potency.
Experimental Protocols
Assessing this compound Activity via Western Blot for α-Tubulin Acetylation
HDAC6 is a primary deacetylase for α-tubulin. Inhibition of HDAC6 by this compound is expected to increase the acetylation of α-tubulin. This can be assessed by Western blot.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-acetyl-α-Tubulin, Mouse anti-α-Tubulin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel to separate proteins by size, and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetyl-α-Tubulin and α-Tubulin (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetyl-α-Tubulin signal to the total α-Tubulin signal to determine the relative increase in acetylation upon treatment with this compound.
Signaling Pathway Visualization
The following diagram illustrates a proposed signaling pathway where inhibition of HDAC6 can lead to the activation of the Nrf2 antioxidant response, a pathway implicated in cellular protection. In this pathway, under conditions of cellular stress (such as proteasome inhibition), HDAC6 can deacetylate and subsequently activate p38 MAPK. Activated p38 MAPK then phosphorylates and activates the transcription factor Nrf2, leading to its nuclear translocation and the expression of antioxidant genes. This compound, by inhibiting HDAC6, can modulate this pathway.
Caption: this compound inhibits HDAC6, modulating the p38 MAPK/Nrf2 pathway.
References
- 1. Activated microglia decrease histone acetylation and Nrf2-inducible anti-oxidant defence in astrocytes: restoring effects of inhibitors of HDACs, p38 MAPK and GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Nrf2 and Hypoxic Adaptive Response Contribute to Neuroprotection Elicited by Phenylhydroxamic Acid Selective HDAC6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
